molecular formula C10H9ClO3 B1586868 Methyl 3-(3-chlorophenyl)-3-oxopropanoate CAS No. 632327-19-6

Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Cat. No.: B1586868
CAS No.: 632327-19-6
M. Wt: 212.63 g/mol
InChI Key: MDZSDWBDIPJXKR-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZSDWBDIPJXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374045
Record name methyl 3-(3-chlorophenyl)-3-oxopropanoate
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632327-19-6
Record name methyl 3-(3-chlorophenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 632327-19-6
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Ketoester

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of β-keto esters. Characterized by a methyl ester group and a ketone separated by a methylene group, with a 3-chlorophenyl substituent on the keto group, this molecule is a highly versatile intermediate in organic synthesis. Its true value lies in its bifunctional nature, which allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and an exploration of its applications as a key scaffold in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 632327-19-6[1][2][][4]
Molecular Formula C₁₀H₉ClO₃[][4]
Molecular Weight 212.63 g/mol [1][2][4]
IUPAC Name This compound[1]
Appearance Colorless to pale-yellow liquid
Boiling Point 297.3 ± 20.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³
Flash Point 124.6 ± 20.8 °C[2]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and ether.
Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base.

The Crossed Claisen Condensation

For the synthesis of the target molecule, a "crossed" Claisen condensation is employed, where one of the ester partners does not have enolizable α-hydrogens. In this case, the reaction occurs between 3'-chloroacetophenone and a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium methoxide or sodium hydride.

The mechanism proceeds through the following key steps:

  • Enolate Formation: The strong base abstracts an acidic α-proton from the 3'-chloroacetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethyl carbonate.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating a methoxide ion as a leaving group to yield the final β-keto ester product.

Claisen_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 3_Chloroacetophenone 3'-Chloroacetophenone Enolate_Formation Enolate Formation 3_Chloroacetophenone->Enolate_Formation Base abstracts α-proton Dimethyl_Carbonate Dimethyl Carbonate Nucleophilic_Attack Nucleophilic Attack Dimethyl_Carbonate->Nucleophilic_Attack Base Strong Base (e.g., NaH) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Enolate attacks carbonate Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methoxide Tetrahedral_Intermediate->Elimination Product This compound Elimination->Product

Caption: Generalized workflow for the synthesis of this compound via a Crossed Claisen Condensation.

Representative Experimental Protocol

Materials:

  • 3'-Chloroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3'-chloroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add dimethyl carbonate (2.0 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The presence of the 3-chlorophenyl moiety is of particular interest as halogenated aromatic rings are common features in many pharmaceuticals, often enhancing binding affinity to biological targets and improving pharmacokinetic properties.

Synthesis of Pyrazolone Derivatives

β-keto esters are classic starting materials for the synthesis of pyrazolones via condensation with hydrazine or its derivatives.[5][6] Pyrazolone-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5]

The reaction of this compound with hydrazine hydrate would be expected to yield 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, a scaffold that can be further functionalized to explore structure-activity relationships.

Pyrazolone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ketoester This compound Condensation Condensation & Cyclization Ketoester->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyrazolone 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Condensation->Pyrazolone Formation of Pyrazolone Ring

Caption: Synthetic route to pyrazolone derivatives from this compound.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of nitrogen-containing heterocycles that are of immense importance in medicinal chemistry, forming the core structure of many anticancer, antiviral, and anti-inflammatory drugs.[7][8][9] this compound can be utilized in the synthesis of substituted pyrimidines through condensation reactions with amidines, ureas, or guanidines.

For example, condensation with guanidine would lead to the formation of a 2-amino-4-hydroxy-6-(3-chlorophenyl)pyrimidine, a highly functionalized intermediate for further synthetic elaboration.

Structural Characterization: Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • Aromatic protons (4H) in the range of δ 7.5-8.0 ppm.

  • A singlet for the methylene protons (2H) adjacent to the two carbonyl groups, likely around δ 4.0 ppm.

  • A singlet for the methyl ester protons (3H) around δ 3.7 ppm.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Two carbonyl carbons (ester and ketone) in the range of δ 165-195 ppm.

  • Aromatic carbons in the range of δ 125-135 ppm.

  • A methylene carbon around δ 45 ppm.

  • A methoxy carbon around δ 52 ppm.

Expected IR (Infrared) Spectroscopy Data:

  • A strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.

  • A strong absorption band for the ketone carbonyl (C=O) stretch around 1690 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C-O stretching bands for the ester.

Expected MS (Mass Spectrometry) Data:

  • The molecular ion peak (M⁺) would be expected at m/z 212, with a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Claisen condensation and its ability to be transformed into a variety of medicinally relevant heterocyclic scaffolds, such as pyrazolones and pyrimidines, make it a strategic building block for medicinal chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Wiley Online Library. (2001). Solid‐Phase Synthesis of Substituted Pyrazolones from Polymer‐Bound β‐Keto Esters.
  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • SpringerLink. (2023). CONDENSATION OF N-3-SUBSTITUTED 5-PYRAZOLONES WITH ESTERS OF β-KETO ACIDS. SYNTHESIS OF PYRANO[2,3-c]PYRAZOL-6-ONES.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 632327-19-6 this compound.
  • CookeChem. (n.d.). Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6.
  • BLDpharm. (n.d.). 632327-19-6|this compound.
  • Organic Chemistry Portal. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
  • Benchchem. (n.d.). Methyl 3-(2-chlorophenyl)-3-oxopropanoate|High-Purity|RUO.
  • ScienceDirect. (n.d.). Synthesis of 1-(m-chlorophenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • PubMed. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.

Sources

Methyl 3-(3-chlorophenyl)-3-oxopropanoate CAS number 632327-19-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate (CAS: 632327-19-6) for Advanced Research Applications

Introduction

This compound, CAS Number 632327-19-6, is a substituted aromatic β-keto ester of significant interest to the scientific community, particularly those in synthetic organic chemistry and pharmaceutical development. Its molecular architecture, featuring a 3-chlorophenyl ketone tethered to a methyl propanoate backbone, provides a unique combination of reactive sites. The presence of the electron-withdrawing chloro group on the aromatic ring, the acidic α-protons of the methylene group, and the dual carbonyl functionalities make it a highly versatile synthetic intermediate.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and application of this valuable compound. We will explore the mechanistic underpinnings of its synthesis, detail robust analytical protocols for quality assurance, and discuss its potential as a foundational building block for more complex, biologically active molecules.[2][3]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research. This compound is typically a colorless to pale-yellow liquid at room temperature.[4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 632327-19-6[5][6]
Molecular Formula C₁₀H₉ClO₃[5][6]
Molecular Weight 212.63 g/mol [6][7]
IUPAC Name This compound[6]
Boiling Point 297.3 ± 20.0 °C at 760 mmHg[8]
Density 1.3 ± 0.1 g/cm³[8]
Flash Point 124.6 ± 20.8 °C
Purity (Typical) ≥ 96-97%[5][9]
Solubility Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5][9]

Synthesis and Mechanism: A Protocol Grounded in First Principles

The synthesis of β-keto esters like this compound is most effectively achieved through the Claisen condensation , a cornerstone carbon-carbon bond-forming reaction.[10] Specifically, a "crossed" Claisen condensation is employed, reacting two different ester partners.[11][12]

Theoretical Framework: The Crossed Claisen Condensation

The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-keto ester.[13] The driving force for this otherwise endergonic reaction is the final deprotonation of the newly formed β-keto ester, which has significantly more acidic α-protons (pKa ≈ 11) than the starting ester (pKa ≈ 25).[12][14] This deprotonation forms a highly resonance-stabilized enolate, pulling the equilibrium towards the product side.[10][14]

For a crossed Claisen to be synthetically useful and avoid a statistical mixture of four products, one ester partner should be non-enolizable (lacks α-protons), serving as the electrophile, while the other is enolizable, serving as the nucleophile.[11] In our case, an activated derivative of 3-chlorobenzoic acid (non-enolizable) reacts with an enolizable methyl ester.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product R1 3-Chlorobenzoyl Chloride (Non-enolizable Electrophile) Step2 2. Nucleophilic Attack: Enolate attacks carbonyl of 3-Chlorobenzoyl Chloride R1->Step2 R2 Methyl Acetate (Enolizable Nucleophile Precursor) Step1 1. Enolate Formation: Base deprotonates Methyl Acetate R2->Step1 Base Strong Base (e.g., Sodium Methoxide) Base->Step1 Step4 4. Deprotonation (Driving Force): Base deprotonates the product's α-carbon Base->Step4 Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Step1 Step1->Step2 Forms Nucleophile Step3 3. Elimination: Chloride leaving group is expelled Step2->Step3 Step3->Step4 Forms β-Keto Ester Step5 5. Acidic Workup: Protonation to yield final product Step4->Step5 Forms Stabilized Enolate Product This compound Step5->Product Neutralization G Core Methyl 3-(3-chlorophenyl) -3-oxopropanoate P1 Alkylated Derivatives (via Enolate Chemistry) Core->P1 Alkylation P2 Pyrazoles / Pyrimidines (via Condensation with Hydrazines / Amidines) Core->P2 Cyclocondensation P3 Reduced Products (β-Hydroxy Esters) Core->P3 Selective Reduction P4 Other Heterocycles (e.g., Quinolines) Core->P4 Multi-step Synthesis P5 Decarboxylated Product (3'-Chloroacetophenone) Core->P5 Hydrolysis & Decarboxylation

Sources

physical and chemical properties of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with CAS Number 632327-19-6, is a halogenated aromatic β-keto ester that serves as a pivotal intermediate in organic synthesis.[1][] Its structure, featuring a ketone and an ester in a 1,3-relationship, imparts a unique and highly valuable reactivity profile that is extensively leveraged by researchers in medicinal chemistry and materials science.[3][4] The presence of the 3-chlorophenyl moiety further enhances its utility, providing a site for subsequent cross-coupling reactions or influencing the electronic properties and biological activity of target molecules. This guide offers a comprehensive examination of its properties, reactivity, synthesis, and applications, providing the in-depth insights required by professionals in drug development and chemical research.

Physicochemical and Structural Properties

The physical characteristics and structural identifiers of this compound are fundamental to its handling, application, and characterization. These properties have been compiled from various authoritative sources and are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[1][][5]
Molecular Weight 212.63 g/mol [1][][5][6]
CAS Number 632327-19-6[1][][7]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 297.3 ± 20.0 °C at 760 mmHg; 106-107 °C at 0.45 mmHg[5][7][8]
Density ~1.3 g/cm³[6][8]
Solubility Slightly soluble in water; Soluble in organic solvents (ethanol, ether)[6]
pKa (Predicted) 9.89 ± 0.46[5]
Flash Point 124.6 ± 20.8 °C[7]
IUPAC Name This compound[1][]
InChI Key MDZSDWBDIPJXKR-UHFFFAOYSA-N[1][7]
Canonical SMILES COC(=O)CC(=O)C1=CC(=CC=C1)Cl[1][]

Core Reactivity: The Chemistry of a β-Keto Ester

The synthetic versatility of this compound is rooted in its identity as a β-keto ester. The defining feature of this class of compounds is the methylene group positioned between two carbonyl groups, which confers significant acidity upon the α-hydrogens.[3]

Keto-Enol Tautomerism and Enolate Formation

The acidity of the α-protons is a direct consequence of the ability of both the adjacent keto and ester carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This stabilization makes deprotonation favorable even with mild bases.[3][4] The resulting enolate is a soft nucleophile, poised to react with a variety of electrophiles. This equilibrium between the keto and enol forms is central to its reactivity.

Caption: Keto-Enol tautomerism of the β-keto ester.

This facile enolate generation makes this compound an excellent substrate for several cornerstone synthetic transformations:

  • Alkylation: The enolate readily participates in Sɴ2 reactions with alkyl halides, allowing for the straightforward introduction of alkyl groups at the α-carbon.[3][9] This is a powerful method for carbon-carbon bond formation.

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield a ketone, in this case, 3'-chloroacetophenone.[9] This sequence is a classic method for ketone synthesis.

  • Acylation: Reaction of the enolate with acyl chlorides or anhydrides can introduce an acyl group at the α-position.

  • Condensation Reactions: It can act as the nucleophilic component in various condensation reactions, such as the Knoevenagel and Michael reactions.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocycles, such as quinolines, pyrimidines, and pyrazoles, which are prevalent scaffolds in pharmaceuticals.[10]

Synthesis Protocol: Claisen Condensation

The most direct and industrially relevant method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another enolizable carbonyl compound. For this target molecule, the reaction would occur between a methyl 3-chlorobenzoate and methyl acetate.

Caption: General workflow for the synthesis via Claisen Condensation.

Experimental Workflow:

  • Objective: To synthesize this compound.

  • Principle: A strong base (sodium methoxide) deprotonates methyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-chlorobenzoate. The subsequent loss of a methoxide group and acidic workup yields the final β-keto ester.

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of sodium methoxide in an anhydrous solvent (e.g., toluene or THF).

  • Reagent Addition: A solution of methyl 3-chlorobenzoate and a slight excess of methyl acetate in the same anhydrous solvent is added dropwise to the stirred suspension under an inert nitrogen atmosphere. The temperature should be controlled, often starting at room temperature and gently warming to drive the reaction to completion.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (methyl 3-chlorobenzoate) is consumed.

  • Quenching and Workup: Upon completion, the reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic. This protonates the enolate and neutralizes any remaining base.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless to pale yellow liquid.[5][6]

Spectroscopic Characterization Profile

While raw spectral data requires experimental acquisition, the structure of this compound allows for a reliable prediction of its key spectroscopic features, which are crucial for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: A complex multiplet pattern between δ 7.2-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.

    • Methylene Protons (α-H): A singlet at approximately δ 4.0 ppm for the two protons of the CH₂ group. This signal is a singlet due to rapid tautomerization, which averages the environment.

    • Methyl Protons: A sharp singlet at approximately δ 3.7 ppm for the three protons of the methyl ester (OCH₃) group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 10 carbons:

    • Carbonyl Carbons: Two signals in the downfield region, ~195 ppm for the ketone (C=O) and ~167 ppm for the ester (O-C=O).

    • Aromatic Carbons: Multiple signals between ~125-135 ppm.

    • Methylene Carbon (α-C): A signal around ~45 ppm.

    • Methoxy Carbon: A signal around ~52 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its functional groups:

    • C=O Stretching: Two distinct, strong peaks between 1680-1750 cm⁻¹, one for the ketone and one for the ester carbonyl.

    • C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 212. A characteristic (M+2)⁺ peak at m/z 214 with approximately one-third the intensity of the M⁺ peak would also be present, confirming the presence of a single chlorine atom.[11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from its ability to be transformed into more complex molecular architectures.

  • Pharmaceutical Intermediates: As a versatile building block, it is employed in the synthesis of various active pharmaceutical ingredients (APIs).[12][13] The β-keto ester functionality is a precursor to many heterocyclic systems that form the core of numerous drugs. For example, derivatives have been used in the synthesis of compounds with potential antibacterial or anticancer activities.[14][15]

  • Organic Synthesis: In a broader chemical context, it is used by researchers to explore new synthetic methodologies and to construct complex target molecules.[12] Its predictable reactivity makes it a reliable tool for building carbon skeletons.[4]

  • Fine Chemicals: It serves as a precursor in the production of various fine chemicals and specialty materials where the specific substitution pattern is required.[12]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. This compound possesses several hazards that require appropriate precautions.

GHS Hazard Identification: [1][7]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures: [16][17]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.

Storage: [6][17][18]

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and heat sources.

Conclusion

This compound is a quintessential example of a versatile chemical intermediate whose value is defined by its structural features. Its identity as a β-keto ester provides a reliable platform for a wide array of synthetic transformations, most notably carbon-carbon bond formation and the construction of heterocyclic systems. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, core reactivity, and handling requirements is essential for unlocking its full potential in the creation of novel and complex molecules that can address challenges in medicine and materials science.

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An In-depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate: Synthesis, Properties, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the role of versatile chemical intermediates cannot be overstated. These molecular scaffolds serve as the foundational building blocks for complex active pharmaceutical ingredients (APIs). Among these, β-keto esters are a class of compounds prized for their synthetic utility. This guide provides an in-depth technical examination of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a key β-keto ester that serves as a crucial precursor in the synthesis of important pharmaceuticals.

This document will detail the nomenclature, chemical and physical properties, and a comprehensive synthesis pathway for this compound. Furthermore, it will elucidate its critical role as an intermediate in the production of the widely-prescribed antidepressant, bupropion, thereby offering a complete narrative from basic chemistry to pharmaceutical application. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemistry and utility.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. This section provides the standardized nomenclature and identifiers for the topic compound.

IUPAC Name

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1].

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound is known by several other names and identifiers. This multiplicity of names necessitates a comprehensive list to ensure accurate recognition.

Identifier Type Identifier
CAS Number 632327-19-6[2][3]
Molecular Formula C₁₀H₉ClO₃[2]
Molecular Weight 212.63 g/mol [2]
Synonym 3-(3-Chloro-phenyl)-3-oxo-propionic acid methyl ester[4]
Synonym 3-Chlor-benzoylessigsaeure-methylester[4]
Synonym 3-Chloro-b-oxo-benzenepropanoic acid methyl ester[4]
Synonym 3-oxo-3-(3-chloro-phenyl)-propionic acid methyl ester[4]
InChI Key MDZSDWBDIPJXKR-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is essential for its handling, storage, and application in a laboratory or industrial setting.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Source
Boiling Point 106-107°C at 0.45 mmHg[2][5]
Density (predicted) 1.3 ± 0.1 g/cm³[3]
pKa (predicted) 9.89 ± 0.46[2]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant[2].

Hazard Statements:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The synthesis of β-keto esters such as this compound is most commonly achieved through a Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

Underlying Principle: The Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters. The reaction proceeds through the formation of an enolate ion from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester.

In a "crossed" Claisen condensation, two different esters are used. To avoid a mixture of products, it is advantageous if one of the esters lacks α-hydrogens and is therefore unable to form an enolate. For the synthesis of this compound, a suitable approach is the reaction between 3'-chloroacetophenone and dimethyl carbonate, where dimethyl carbonate cannot self-condense.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 3'-Chloroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions, extraction, and purification.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen to ensure an inert atmosphere.

  • Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred to ensure even distribution.

  • Addition of Reactants: A solution of 3'-chloroacetophenone and an excess of dimethyl carbonate in anhydrous THF is prepared. This solution is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often ambient or slightly elevated) to manage the initial exothermic reaction and hydrogen gas evolution.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base and protonate the resulting enolate. The mixture is then transferred to a separatory funnel.

  • Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound is purified by vacuum distillation to afford the final product as a liquid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product Reactant1 3'-Chloroacetophenone Reaction Claisen Condensation (Reflux under N2) Reactant1->Reaction Reactant2 Dimethyl Carbonate Reactant2->Reaction Base Sodium Hydride Base->Reaction Solvent Anhydrous THF Solvent->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench 1. Cool Extract Extraction (Ethyl Acetate) Quench->Extract 2. Neutralize Purify Vacuum Distillation Extract->Purify 3. Isolate & Dry Product Methyl 3-(3-chlorophenyl)- 3-oxopropanoate Purify->Product 4. Purify

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: The Bupropion Case Study

The synthetic value of this compound is prominently demonstrated by its role as a key intermediate in the synthesis of bupropion, an important antidepressant and smoking cessation aid marketed under trade names such as Wellbutrin® and Zyban®[6][7].

From β-Keto Ester to a Key Ketone Intermediate

The synthesis of bupropion typically starts from 3'-chloropropiophenone[8][9][10]. This compound can be efficiently converted to 3'-chloropropiophenone through a decarboxylation reaction.

Reaction Principle: Decarboxylation of β-Keto Esters

β-Keto esters can undergo hydrolysis to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide to yield a ketone[1][11]. A particularly effective method for this transformation is the Krapcho decarboxylation, which involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as sodium chloride and a small amount of water[7][8]. This method is often high-yielding and avoids harsh acidic or basic conditions.

Decarboxylation_Pathway Start This compound (β-Keto Ester) Intermediate 3-(3-chlorophenyl)-3-oxopropanoic acid (β-Keto Acid Intermediate) Start->Intermediate Hydrolysis (e.g., Krapcho Conditions) Product 3'-Chloropropiophenone (Ketone) Intermediate->Product Decarboxylation (Heat) CO2 CO₂ Intermediate->CO2

Caption: Decarboxylation of the β-keto ester to the ketone precursor of bupropion.

Synthesis of Bupropion from 3'-Chloropropiophenone

Once 3'-chloropropiophenone is obtained, the synthesis of bupropion proceeds via a two-step sequence: α-bromination followed by nucleophilic substitution with tert-butylamine.

  • α-Bromination: 3'-Chloropropiophenone is reacted with bromine (Br₂) in a suitable solvent like dichloromethane to introduce a bromine atom at the α-position to the carbonyl group, yielding 2-bromo-1-(3-chlorophenyl)propan-1-one.

  • Nucleophilic Substitution: The resulting α-bromoketone is then treated with tert-butylamine. The amine acts as a nucleophile, displacing the bromide to form bupropion free base[8].

  • Salt Formation: The bupropion free base is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and bioavailability for pharmaceutical use[6][8].

This synthetic pathway highlights the strategic importance of this compound as a precursor that enables the efficient construction of the bupropion molecular framework.

Conclusion

This compound is a synthetically valuable β-keto ester with a well-defined chemical identity and established synthesis route via the Claisen condensation. Its physicochemical properties and safety profile are well-documented, allowing for its safe handling and application in research and industrial settings. The primary significance of this compound lies in its role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of the antidepressant bupropion. The transformation of this β-keto ester into 3'-chloropropiophenone through decarboxylation showcases a classic and efficient synthetic strategy. This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical characteristics to its pivotal application in the synthesis of a life-changing medication, underscoring the critical link between foundational organic chemistry and modern drug development.

References

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  • Krapcho, A. P. (n.d.). Krapcho decarboxylation. Grokipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • U.S. Patent No. US20090012328A1. (2009). Process for preparing bupropion hydrochloride. Google Patents.
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  • U.S. Patent No. WO2004024674A1. (2004). Process for the preparation of bupropion hydrochloride. Google Patents.
  • Dialnet. (n.d.). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Retrieved from [Link]

  • YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2018, May 12). Decarboxylation Reaction Mechanism. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 3-Chloropropiophenone. PubMed Central. Retrieved from [Link]

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  • BDMAEE. (2024, January 10). m-chloroacetophenone 3. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3'-Chloroacetophenone Manufacturers Suppliers Factory. Retrieved from [Link]

  • AccelaChemBio Inc. (n.d.). 1211331-43-9,3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, renders it a versatile precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust synthetic protocol grounded in established chemical principles, details the analytical techniques required for its structural validation, and discusses its potential applications in drug discovery.

Core Physicochemical and Structural Properties

This compound is an organic compound featuring a 3-chlorophenyl group attached to a β-keto ester moiety.[1][2] This structure is fundamental to its reactivity and utility as a chemical building block.[3][4]

The IUPAC name for this compound is this compound.[1] It is also known by synonyms such as 3-(3-Chloro-phenyl)-3-oxo-propionic acid methyl ester.[5][6] The key quantitative data for this molecule are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉ClO₃[1][][8]
Molecular Weight 212.63 g/mol [1][][8]
CAS Number 632327-19-6[1][5][]
Appearance Typically a colorless to pale-yellow liquid[9]
Density ~1.3 g/cm³[5]
Boiling Point 297.3 ± 20.0 °C at 760 mmHg[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water.[9]
SMILES COC(=O)CC(=O)C1=CC(=CC=C1)Cl[1]

Synthesis and Mechanistic Insights: The Claisen Condensation

The most common and efficient method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, methyl 3-chlorobenzoate is reacted with methyl acetate.

Reaction Causality: The choice of a strong, non-nucleophilic base like sodium methoxide is critical. Its role is to deprotonate the α-carbon of methyl acetate, which is significantly more acidic than other protons in the molecule due to the inductive effect of the adjacent ester carbonyl. This deprotonation generates a reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the final β-keto ester product. The reaction is typically driven to completion by the final deprotonation of the product, which has a highly acidic methylene group flanked by two carbonyls. An acidic workup is required to re-protonate the product.

Below is a diagram illustrating the synthetic workflow.

Claisen_Condensation reactant reactant reagent reagent process process product product sub1 Methyl 3-chlorobenzoate reaction { Step 1: Enolate Formation | Step 2: Nucleophilic Attack | Step 3: Methoxide Elimination} sub1->reaction:f1 sub2 Methyl Acetate sub2->reaction:f0 base Sodium Methoxide (Base) in THF base->reaction:f0 quench Acidic Workup (e.g., dilute HCl) reaction->quench final_product Methyl 3-(3-chlorophenyl) -3-oxopropanoate quench->final_product

Caption: Synthetic workflow for this compound.

Analytical Validation: A Self-Validating Protocol

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the acidic methylene protons between the carbonyls (~4.0 ppm), and a set of multiplets in the aromatic region (7.2-8.0 ppm) corresponding to the four protons on the 3-chlorophenyl ring.

    • ¹³C NMR: The carbon NMR would confirm the presence of both the ester and ketone carbonyls (typically >160 ppm), the methoxy carbon (~52 ppm), the methylene carbon (~45 ppm), and the distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Two strong absorption bands are expected in the carbonyl region: one for the ester C=O stretch (~1740 cm⁻¹) and one for the ketone C=O stretch (~1685 cm⁻¹). The presence of the C-Cl bond would also be indicated by a signal in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at m/z 213.63 and a sodium adduct [M+Na]⁺ at m/z 235.61. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would provide definitive evidence of its presence.

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Methyl 3-chlorobenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add sodium methoxide (1.1 equivalents). Add anhydrous THF to create a slurry.

  • Reagent Addition: In a separate flask, dissolve methyl 3-chlorobenzoate (1.0 equivalent) in methyl acetate (3.0 equivalents, serving as both reagent and solvent).

  • Enolate Formation & Condensation: Cool the sodium methoxide slurry to 0 °C in an ice bath. Slowly add the methyl 3-chlorobenzoate/methyl acetate solution dropwise over 30 minutes. Rationale: Slow addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl until the pH is acidic (~pH 5-6). Rationale: The acid neutralizes the remaining base and protonates the product enolate, making it soluble in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The washes remove inorganic salts, residual acid, and water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Applications in Research and Drug Development

β-Keto esters are foundational synthons in medicinal chemistry.[4][10] Their unique structure allows for a wide range of chemical transformations.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is an ideal precursor for synthesizing various heterocyclic systems (e.g., pyrimidines, pyrazoles, and pyridines), which are common scaffolds in many FDA-approved drugs.

  • Antimicrobial Agents: The core structure of β-keto esters mimics that of certain bacterial quorum-sensing autoinducers.[11] This makes them attractive starting points for designing novel quorum-sensing inhibitors, a promising strategy for developing new antibacterial therapies that target bacterial communication rather than viability, potentially reducing the pressure for resistance.[11]

  • Precursor for Complex Molecules: The acidic methylene protons can be easily deprotonated and alkylated, allowing for the construction of more complex carbon skeletons, which is a key step in the total synthesis of natural products and pharmaceutical agents.[3][10]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Claisen condensation is a reliable and well-understood process. Proper analytical characterization using a combination of NMR, IR, and MS is essential to ensure its structural integrity and purity. For researchers in drug discovery and organic synthesis, this compound offers a flexible scaffold for creating novel heterocyclic compounds and other complex molecules with potential therapeutic applications.

References

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  • Chemsrc. (2025). CAS#:632327-19-6 | this compound.
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An In-depth Technical Guide to the Solubility of Methyl 3-(3-chlorophenyl)-3-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available solubility data, this document outlines a robust experimental framework for determining its solubility in a range of common organic solvents. It combines theoretical principles with detailed, field-proven methodologies, offering a self-validating system for researchers to generate reliable and reproducible solubility profiles. This guide is designed to be a practical resource, enabling scientists to make informed decisions in process development, formulation, and crystallization studies.

Introduction

This compound (CAS 632327-19-6) is a β-keto ester of significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs are found in various pharmacologically active molecules. A thorough understanding of its solubility in organic solvents is paramount for its efficient use in synthesis, purification, and formulation. Solubility data dictates the choice of reaction media, crystallization conditions, and is a critical parameter in the development of scalable and economical manufacturing processes.

This guide will first delve into the theoretical underpinnings of solubility, followed by a detailed, step-by-step experimental protocol for the quantitative determination of this compound solubility. Finally, a discussion on the interpretation of solubility data and its practical implications will be presented.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₃[1][3]
Molar Mass 212.63 g/mol [1][3]
Appearance Colorless to pale-yellow liquid[3]
Boiling Point ~300 - 310 °C (decomposes)[3]
Density ~1.27 - 1.3 g/cm³[3]
Qualitative Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[3]

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both polar (ester and ketone groups) and non-polar (chlorophenyl ring) regions, its solubility will be a nuanced interplay of these characteristics with the properties of the solvent.

Key factors influencing solubility include:

  • Polarity: The polarity of the solvent will significantly impact its ability to solvate the polar functionalities of the molecule.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.

  • Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve.

Experimental Determination of Thermodynamic Solubility

To ensure scientific integrity, a rigorous and self-validating experimental protocol is necessary. The following describes a thermodynamic solubility determination using the isothermal shake-flask method, a gold standard for generating accurate solubility data.

Materials and Equipment
  • This compound (>98% purity)

  • HPLC-grade organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath

  • Calibrated thermometers

  • Syringe filters (0.45 µm, PTFE)

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Accurately weigh excess This compound B Add a known volume of the selected organic solvent A->B  to a sealed vial C Place sealed vials in a thermostatic shaker bath B->C D Equilibrate for 24-48 hours at a constant temperature (e.g., 25°C) C->D  with constant agitation E Withdraw an aliquot of the supernatant D->E  after settling F Filter immediately through a 0.45 µm syringe filter E->F G Dilute the filtrate with the appropriate solvent F->G H Analyze the concentration using a validated HPLC or UV-Vis method G->H I Calculate the solubility (e.g., in g/L or mol/L) H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the time to reach equilibrium by taking samples at different time points.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial. The first few drops of the filtrate should be discarded.

    • Accurately dilute the filtrate with the respective solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC Method Example):

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by a UV scan).

    • Calibration: Prepare a series of standard solutions of the compound in each solvent of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999.

    • Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

  • C is the concentration of the diluted filtrate determined by the analytical method (in g/L).

  • DF is the dilution factor.

Solubility Profile of this compound (Hypothetical Data)

The following table presents a plausible set of solubility data for this compound in various organic solvents at 25 °C, as would be determined by the protocol described above.

SolventSolvent Polarity (Dielectric Constant)Solubility at 25°C (g/L)Solubility at 25°C (mol/L)
Dichloromethane9.14502.12
Acetone20.73801.79
Ethyl Acetate6.02501.18
Isopropanol19.91500.71
Ethanol24.51200.56
Methanol32.7950.45
Toluene2.4800.38

Discussion and Interpretation

The hypothetical data reveals a clear trend in the solubility of this compound. The compound exhibits high solubility in chlorinated solvents like dichloromethane and polar aprotic solvents such as acetone. This can be attributed to the favorable interactions between the solvent and both the polar and non-polar regions of the solute molecule.

The solubility is moderate in esters like ethyl acetate and decreases in protic solvents like alcohols, with the lowest solubility observed in the most polar alcohol, methanol. This suggests that while the polar groups of the alcohols can interact with the ester and ketone functionalities of the solute, the overall solvation is less effective compared to aprotic solvents. The relatively good solubility in toluene, a non-polar aromatic solvent, indicates that the chlorophenyl ring plays a significant role in the molecule's solubility profile.

These findings have direct implications for practical applications:

  • Synthesis: Dichloromethane or acetone would be excellent choices for reaction solvents, ensuring high concentrations of the reactant.

  • Crystallization: A solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature would be ideal for purification by crystallization. A mixture of a good solvent (e.g., acetone) and an anti-solvent (e.g., a non-polar hydrocarbon) could be effective.

  • Formulation: For liquid formulations, a solvent in which the compound has high and stable solubility would be preferred.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate high-quality, reliable solubility data. This information is crucial for optimizing synthetic procedures, developing effective purification strategies, and making informed decisions in the early stages of drug development. The principles and methodologies outlined here are broadly applicable to the characterization of other pharmaceutical intermediates and active pharmaceutical ingredients.

References

  • This compound - Chlorinated Benzene Manufacturer in China.Ascent Chemical.
  • This compound | C10H9ClO3 | CID 2757832. PubChem.[Link]

  • CAS#:632327-19-6 | this compound. Chemsrc.[Link]

  • Solubility test for Organic Compounds. Lamar University.[Link]

  • Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility. Pharmaceutical Chemistry Journal.[Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.[Link]

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An In-Depth Technical Guide to the Biological Activity of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-keto ester scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in numerous biologically active molecules.[1][2] This functional group, characterized by a ketone two carbons away from an ester group, possesses unique electronic and structural properties, including keto-enol tautomerism and dual nucleophilic/electrophilic centers.[2][3][4] These features make it a privileged starting point for constructing complex molecular architectures. Crucially, the biological profile of a β-keto ester can be profoundly modulated by the introduction of various substituents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted β-keto esters, detailing their synthesis, diverse biological activities, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

Introduction: The β-Keto Ester as a Privileged Scaffold

β-Keto esters are not merely synthetic intermediates; they are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[3][5] Their inherent reactivity, stemming from the acidic α-proton and the two electrophilic carbonyl carbons, allows for a multitude of chemical transformations.[1][6] The true power of this scaffold, however, lies in the strategic placement of substituents. By modifying the groups attached to the core structure, chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

This guide will delve into the following key areas:

  • The Synthetic Logic: How substitutions are incorporated and why specific synthetic routes are chosen.

  • Spectrum of Biological Activity: An examination of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted β-keto esters.

  • Structure-Activity Relationships (SAR): A critical analysis of how specific substituents dictate biological outcomes.

  • Field-Proven Protocols: Detailed methodologies for the synthesis and biological evaluation of these compounds, providing a validated framework for research and development.

The Synthetic Imperative: Why Substitution Matters

The synthesis of substituted β-keto esters is a mature field, with classic reactions like the Claisen condensation forming the historical foundation.[2] However, modern synthetic chemistry offers a diverse toolkit for creating tailored analogues. The choice of synthetic route is often dictated by the desired substitution pattern.

A common and effective strategy involves the transesterification of readily available ethyl or methyl acetoacetate.[3][4] This method is advantageous as it allows for the introduction of complex and sterically hindered alcohol moieties into the ester portion of the molecule under mild conditions, often using environmentally benign catalysts.[4][5] Another powerful approach is the acylation of ketone enolates, which allows for broad variation in the substituents on the keto side of the scaffold.[7]

The rationale behind substitution is to systematically probe the chemical space around the β-keto ester core to optimize biological activity. For instance, introducing aromatic rings can facilitate π-π stacking interactions with protein targets, while adding halogen atoms can modulate lipophilicity and metabolic stability.[7][8]

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// Graph Style bgcolor="transparent"; } END_DOT Caption: General workflow from synthesis to lead optimization.

Spectrum of Biological Activities

Antimicrobial Activity

Substituted β-keto esters have emerged as a promising class of antimicrobial agents.[7] A particularly innovative strategy involves designing them as structural analogues of bacterial quorum sensing (QS) molecules, such as N-acyl-L-homoserine lactones (AHLs).[8] By mimicking the natural signaling molecules, these compounds can interfere with bacterial communication, thereby inhibiting the expression of virulence factors and biofilm formation.[8]

Mechanism of Action: The primary mechanism in this context is competitive inhibition of LuxR-type proteins, which are the receptors for AHL autoinducers. The β-keto ester scaffold mimics the 3-oxo-acyl portion of the natural ligand. Structure-activity relationship studies have shown that substituents on an aryl ring attached to the scaffold significantly impact activity. For example, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, potentially leading to stronger interactions within the receptor's binding site.[8]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: Compounds bearing aromatic substituents are known to interact with Lux-R-type proteins.[8]

  • Aliphatic Substituents: In other contexts, such as general antibacterial and antifungal activity, aliphatic substituents (both cyclic and acyclic) have been shown to increase biological activity, whereas aromatic substituents can decrease it.[7]

  • Halogenation: The presence of halogens on an alkyl substituent can sometimes reduce antimicrobial potency.[7]

Anticancer Activity

The versatility of the β-keto ester scaffold has been exploited to develop novel anticancer agents. These compounds are often used as intermediates in the synthesis of more complex heterocyclic structures, such as pyrazolones, which have demonstrated significant cytotoxic effects against various cancer cell lines.[7]

Mechanism of Action: The precise mechanisms are diverse and depend on the final molecular structure. However, the core reactivity of the β-keto ester can be implicated. The ability to chelate metal ions or participate in Michael additions could allow these molecules to interact with and inhibit key enzymes involved in cancer cell proliferation or survival.

Structure-Activity Relationship Insights:

  • A study involving pyrazolones synthesized from substituted β-keto esters found that specific compounds exhibited selective cytotoxicity.[7]

  • Compound 18 was found to be inhibitory against human renal cell carcinoma (ACHN) cell lines.[7]

  • Compounds 1 and 10 were effective against human colon cancer (HCT-116) cell lines.[7]

  • Compound 14 showed activity against both pancreatic adenocarcinoma (Panc-1) and HCT-116 cell lines.[7]

Compound IDSubstituent PatternActive Against Cell Line(s)Source
18 Specific pyrazolone derivativeACHN (Renal)[7]
1, 10 Specific pyrazolone derivativesHCT-116 (Colon)[7]
14 Specific pyrazolone derivativePanc-1 (Pancreatic), HCT-116[7]
Anti-inflammatory and Other Activities

The β-keto ester moiety is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The acidic nature of the enol form or the α-proton can be crucial for binding to the active site of these enzymes. Furthermore, derivatives of β-keto esters have been investigated as inhibitors of other critical enzymes, such as HIV integrase, showcasing the broad therapeutic potential of this scaffold.

Experimental Protocols: A Self-Validating Framework

To ensure the trustworthiness and reproducibility of research findings, all experimental protocols must be designed as self-validating systems. This involves the meticulous use of positive, negative, and vehicle controls to confirm the assay's performance and validate the observed effects of the test compounds.

Synthesis Protocol: General Transesterification of Ethyl Acetoacetate

This protocol describes a general, environmentally benign method for synthesizing a variety of substituted β-keto esters.

Causality: Transesterification is chosen for its efficiency and selectivity for β-keto esters.[4] Boric acid is an effective and mild catalyst, minimizing side reactions and environmental impact.[4] The reaction likely proceeds via an enol intermediate, which is favored by the β-keto ester structure.[4]

Materials:

  • Ethyl acetoacetate

  • Desired alcohol (primary or secondary)

  • Boric acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add ethyl acetoacetate (1.0 eq), the desired alcohol (1.2 eq), boric acid (0.1 eq), and toluene.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Workup: Once the reaction is complete (typically 4-6 hours, confirmed by TLC), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a substituted β-keto ester required to inhibit the visible growth of a microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial potency. The use of positive (bacteria + vehicle, no compound) and negative (broth only) controls is critical to ensure that the observed inhibition is due to the compound and not other factors.

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Substituted β-keto ester stock solution (e.g., in DMSO)

  • Resazurin (viability indicator)

Step-by-Step Procedure:

  • Preparation: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: In the first well of a row, add a specific volume of the compound stock solution to achieve the highest desired concentration. Perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria, but no compound.

    • Negative Control: Wells containing only MHB.

    • Vehicle Control: Wells containing MHB, bacteria, and the same concentration of DMSO as the highest compound concentration well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The result can be confirmed by adding a viability dye like resazurin.

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// Graph Style bgcolor="transparent"; } END_DOT Caption: Workflow for MIC determination via broth microdilution.

Challenges and Future Perspectives

While the β-keto ester scaffold offers immense potential, challenges remain. Issues such as in vivo hydrolytic instability and potential for off-target reactivity need to be addressed during the drug development process. The tendency for β-keto acids to readily decarboxylate means that careful structural design is required to create stable, drug-like molecules.[4]

The future of research in this area will likely focus on:

  • Novel Substitutions: Exploring more complex and diverse substituent patterns to probe new areas of chemical space and identify novel biological activities.

  • Mechanism-Based Design: Using computational tools, such as molecular docking and reactivity analysis, to design compounds that target specific enzymes or receptors with high affinity and selectivity.[8][9]

  • Prodrug Strategies: Developing prodrugs of active β-keto esters to improve their pharmacokinetic profiles, enhance stability, and ensure targeted delivery.

By combining innovative synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of substituted β-keto esters can be realized, paving the way for the next generation of novel medicines.

References

  • β-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health (NIH). [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry (RSC). [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Synthesis of B-keto esters.
  • β-keto ester Definition. Fiveable. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health (NIH). [Link]

  • Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • β-keto esters Definition. Fiveable. [Link]

Sources

literature review on the synthesis of aromatic β-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Aromatic β-Keto Esters: Methodologies, Mechanisms, and Field-Proven Insights

Aromatic β-keto esters are cornerstone building blocks in modern organic synthesis, prized for their dual electrophilic and nucleophilic character.[1][2][3] This structural motif is a key intermediate in the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2][4][5][6] Their prevalence in drug development, for instance in the synthesis of quinoline[7] and pyrazolone derivatives[8], underscores the critical need for robust and versatile synthetic methodologies.

This guide provides a comprehensive overview of the principal strategies for synthesizing aromatic β-keto esters. Moving beyond a simple recitation of procedures, it delves into the mechanistic underpinnings and causal logic behind experimental choices, offering researchers and drug development professionals the insights required to select, optimize, and troubleshoot these vital transformations.

The Claisen condensation is a classic carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester.[9][10] For the synthesis of aromatic β-keto esters, the most relevant variant is the Crossed (or Mixed) Claisen Condensation .

Scientific Principle & Mechanistic Insight

The Crossed Claisen Condensation strategically reacts an enolizable ester (one with α-hydrogens) with a non-enolizable aromatic ester.[10][11][12] This choice is critical; using two different enolizable esters would result in a statistical mixture of four products, severely limiting synthetic utility.[10][11][12] Aromatic esters, lacking α-hydrogens, can only act as the electrophilic acceptor, ensuring a single desired product.

The reaction proceeds through a well-defined mechanism:

  • Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-proton from the enolizable ester, generating a nucleophilic enolate ion.[9][13][14]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic ester, forming a tetrahedral intermediate.[11][14]

  • Elimination: This intermediate collapses, expelling the alkoxide leaving group to form the β-keto ester.[9][11][14]

  • Driving Force: The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester at its now highly acidic α-position (pKa ≈ 11) by the alkoxide generated in step 3.[14][15][16] This irreversible acid-base reaction drives the equilibrium toward the product, necessitating the use of at least a stoichiometric amount of base.[9][15] An acidic workup is required in the final step to protonate the enolate and isolate the neutral β-keto ester.[9][11]

Visualizing the Mechanism: Crossed Claisen Condensation

Claisen_Condensation Crossed Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Elimination & Deprotonation cluster_3 Step 5: Acidic Workup A Enolizable Ester (R-CH2-COOR') Enolate Ester Enolate A->Enolate Base Base (⁻OR') Base->A Deprotonation AromaticEster Aromatic Ester (Ar-COOR') Enolate->AromaticEster Attack Tetrahedral Tetrahedral Intermediate AromaticEster->Tetrahedral Product β-Keto Ester (Ar-CO-CHR-COOR') Tetrahedral->Product Eliminates ⁻OR' FinalEnolate Stabilized Enolate (Driving Force) Product->FinalEnolate Alkoxide ⁻OR' Alkoxide->Product Deprotonation Acid H3O⁺ FinalEnolate->Acid Protonation FinalProduct Final β-Keto Ester Acid->FinalProduct Meldrums_Acid_Workflow Synthesis via Meldrum's Acid cluster_0 Stage 1: Acylation cluster_1 Stage 2: Alcoholysis AromaticAcid Aromatic Carboxylic Acid (Ar-COOH) Coupling DCC / DMAP AromaticAcid->Coupling AcylIntermediate 5-Acyl Meldrum's Acid (Stable Intermediate) Coupling->AcylIntermediate Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->Coupling Alcohol Alcohol (R'-OH) + Heat (Δ) AcylIntermediate->Alcohol Reaction FinalProduct Aromatic β-Keto Ester (Ar-CO-CH2-COOR') Alcohol->FinalProduct Byproducts Byproducts: Acetone + CO₂ FinalProduct->Byproducts Decarboxylative_Acylation Decarboxylative Acylation Concept Pronucleophile Pronucleophile (e.g., Malonic Acid Half-Ester) Intermediate Acylated Intermediate Pronucleophile->Intermediate AcylSource Aromatic Acyl Source (Ar-CO-X) AcylSource->Intermediate Acylation Product β-Keto Ester Intermediate->Product Decarboxylation CO2 CO₂ Product->CO2

Sources

Methodological & Application

Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a versatile β-keto ester intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is a key building block for the creation of more complex molecules, including various heterocyclic compounds. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is based on the principles of the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3]

This application note will detail a reliable and reproducible protocol for the synthesis, purification, and characterization of the target compound. Furthermore, it will delve into the mechanistic underpinnings of the reaction, providing a deeper understanding of the experimental choices and their consequences.

Reaction Scheme

The synthesis of this compound is achieved via a crossed Claisen condensation between 3'-chloroacetophenone and dimethyl carbonate, facilitated by a strong base, sodium hydride.

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Crossed Claisen Condensation

The Claisen condensation is a powerful tool for the formation of β-dicarbonyl compounds.[2][4] In this specific synthesis, a "crossed" or "mixed" Claisen condensation is employed, where two different ester-like molecules react.[1] One of the reactants, 3'-chloroacetophenone, possesses acidic α-protons (protons on the carbon adjacent to the carbonyl group), making it the enolizable component. The other reactant, dimethyl carbonate, lacks α-protons and thus cannot enolize, serving as the acylating agent. This strategic choice of reactants prevents self-condensation of the acylating agent and directs the reaction towards the desired product.

The reaction proceeds through the following key steps:

  • Enolate Formation: The strong base, sodium hydride (NaH), deprotonates the α-carbon of 3'-chloroacetophenone to form a resonance-stabilized enolate ion. The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete and irreversible enolate formation.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group.

  • Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ketone. Therefore, the methoxide ion generated in the previous step deprotonates the α-carbon of the newly formed product, driving the reaction to completion.

  • Protonation (Work-up): An acidic work-up in the final stage neutralizes the enolate and any remaining base, yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3'-ChloroacetophenoneReagentPlus®, 99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Dimethyl Carbonate (DMC)Anhydrous, ≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher Scientific
Brine (Saturated NaCl)Aqueous solutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher Scientific
Silica Gel230-400 mesh, for column chromatographyVWR
HexaneACS GradeVWR
Ethyl AcetateACS GradeVWR
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves. In case of fire, use a dry powder extinguisher (Class D). Do not use water, carbon dioxide, or halogenated extinguishers.

  • 3'-Chloroacetophenone: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Dimethyl Carbonate (DMC): Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Anhydrous Solvents (THF, Diethyl Ether): Flammable and may form explosive peroxides. Handle with care and use in a well-ventilated area.

Step-by-Step Procedure

Sources

Application Notes & Protocols: The Synthetic Versatility of Methyl 3-(3-chlorophenyl)-3-oxopropanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a highly versatile β-ketoester that serves as a pivotal building block in synthetic organic and medicinal chemistry.[1][] Its structure, featuring a reactive 1,3-dicarbonyl moiety and a substituted aromatic ring, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures.[3][4] The presence of the chlorophenyl group often imparts desirable pharmacokinetic properties or provides a handle for further functionalization in drug development programs.

This technical guide provides an in-depth exploration of the most common and impactful reactions involving this compound. We will move beyond simple procedural lists to offer field-proven insights into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively utilize this key intermediate. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Compound Property Value
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
CAS Number 632327-19-6[5]
Appearance Typically a colorless to pale-yellow liquid or solid[6]
Boiling Point ~297-310 °C (decomposes)[5][6]
Density ~1.3 g/cm³[5]

Section 1: Synthesis of Pyrazole Scaffolds via Knorr Cyclocondensation

Expertise & Rationale: The synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals (e.g., Celecoxib, Sildenafil), is arguably the most fundamental application of 1,3-dicarbonyl compounds. The Knorr pyrazole synthesis, a cyclocondensation reaction with hydrazine or its derivatives, is a robust and high-yielding method to access this privileged heterocycle.[7][8] The reaction with this compound proceeds with high regioselectivity. The initial nucleophilic attack occurs at the more electrophilic ketone carbonyl, driven by the electron-withdrawing nature of the chlorophenyl ring, followed by cyclization involving the ester carbonyl.

Visualizing the Workflow: Pyrazole Synthesis

G sub Substrate Addition This compound + Hydrazine Hydrate + Ethanol (Solvent) reflux Heating & Reflux (e.g., 70-80°C, 2-4h) sub->reflux 1. Initiate Reaction monitor Reaction Monitoring (TLC) reflux->monitor 2. Track Progress cool Cooling & Precipitation (Cool to RT or 0°C) monitor->cool 3. Quench filter Isolation (Vacuum Filtration) cool->filter 4. Collect Solid wash Washing (Cold Ethanol/Water) filter->wash 5. Purify dry Drying (Vacuum Oven) wash->dry 6. Remove Solvent product Final Product 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one dry->product

Caption: Workflow for Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 10.6 g, 50 mmol).

  • Solvent & Reagent Addition: Add ethanol (100 mL) as the solvent. Stir the mixture until the starting material is fully dissolved. To this solution, add hydrazine hydrate (1.1 eq, e.g., 2.75 mL, 55 mmol) dropwise over 5 minutes. Causality Note: The slight excess of hydrazine ensures complete consumption of the limiting β-ketoester. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and the ease of removal post-reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates completion.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature, during which the product will typically precipitate as a white or off-white solid. For maximum recovery, cool the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. The expected product is 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one.

Section 2: Multicomponent Assembly of 1,4-Dihydropyridines via Hantzsch Synthesis

Expertise & Rationale: The Hantzsch pyridine synthesis is a classic multi-component reaction (MCR) that efficiently constructs the 1,4-dihydropyridine (1,4-DHP) core, a scaffold found in several blockbuster cardiovascular drugs like Nifedipine and Amlodipine.[9][10] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate).[11][12] Utilizing this compound in this reaction allows for the synthesis of novel, unsymmetrically substituted 1,4-DHPs, which are of high interest in medicinal chemistry. The reaction proceeds through a series of condensations and additions, culminating in a cyclization that forms the heterocyclic ring.[13]

Visualizing the Workflow: Hantzsch 1,4-DHP Synthesis

G start Combine Reactants - Aldehyde (e.g., Benzaldehyde) - this compound - Second β-ketoester (e.g., Ethyl Acetoacetate) - NH4OAc in Ethanol reflux Heat to Reflux (6-12 hours) start->reflux 1. Mix monitor Monitor by TLC reflux->monitor 2. React workup Workup - Cool to RT - Pour into ice-water - Precipitate forms monitor->workup 3. Complete isolate Isolate & Purify - Filtration - Recrystallization (Ethanol) workup->isolate 4. Purify product Unsymmetrical 1,4-DHP Product isolate->product

Caption: Workflow for Hantzsch 1,4-Dihydropyridine Synthesis.

Detailed Protocol: Synthesis of an Unsymmetrical 1,4-Dihydropyridine

  • Reactor Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq), this compound (1.0 eq), a second, different β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add absolute ethanol (30-40 mL) to the flask. Causality Note: Ethanol is the traditional solvent and generally provides good yields. The use of ammonium acetate provides the necessary ammonia in situ in a more manageable form than gaseous ammonia.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours.

  • Monitoring: Periodically check the reaction's progress by TLC until the starting materials are consumed.

  • Product Isolation: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate of the 1,4-DHP will form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.

Component Role in Hantzsch Synthesis
AldehydeForms the C4 position of the dihydropyridine ring.
β-Ketoester (2 eq.)Provide the C2, C3, C5, and C6 atoms and associated substituents.
Ammonia/Ammonium AcetateThe nitrogen source for the N1 position of the ring.

Section 3: One-Pot Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

Expertise & Rationale: The Biginelli reaction, first reported in 1891, is a powerful one-pot MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[14] These heterocycles are of significant pharmacological interest, acting as calcium channel blockers, antihypertensive agents, and more.[15][16] The reaction combines an aldehyde, a β-ketoester, and urea under acidic catalysis.[17] Using this compound as the β-ketoester component allows for the direct incorporation of the 3-chlorophenyl moiety into the final DHPM structure, providing a rapid route to libraries of potentially bioactive compounds. The mechanism is believed to proceed through an N-acyliminium ion intermediate, which is then trapped by the enol of the β-ketoester.[14]

// Nodes mix [label="Mix Reactants & Catalyst\n- Aldehyde (1.0 eq)\n- this compound (1.0 eq)\n- Urea (1.5 eq)\n- Catalyst (e.g., HCl, 3-4 drops)\n- Solvent (Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="Heat to Reflux\n(4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Isolation\n- Cool reaction mixture\n- Pour into crushed ice\n- Filter the solid precipitate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n- Wash with cold water\n- Recrystallize from hot ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="DHPM Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges mix -> reflux [label="1. Initiate"]; reflux -> monitor [label="2. React"]; monitor -> isolate [label="3. Complete"]; isolate -> purify [label="4. Purify"]; purify -> product; }

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol: Reaction with Malononitrile

  • Reactor Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Charge the flask with this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq).

  • Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction equilibrium towards the product. Causality Note: The removal of water is critical for achieving high yields in Knoevenagel condensations, especially with less reactive ketones. [18]Piperidine acts as the base to deprotonate malononitrile, forming the nucleophilic enolate.

  • Monitoring: Continue reflux until no more water is collected and TLC analysis shows the absence of the starting ketoester.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with dilute HCl (to remove the piperidine catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure product.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179
  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis.
  • Kumar, A., & Akanksha. (2012). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Letters in Organic Chemistry, 9(1), 49-56.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

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  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533.
  • Klusa, J. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 14(11), 4755-4765.
  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1175.
  • Paul, S., & Das, A. R. (2014). BIGINELLI REACTION VIA BIS-UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Journal of the Chilean Chemical Society, 59(1), 2315-2318.
  • Girija, C. R., & Muralidhar, L. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 533-537.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, R. K., & Singh, A. K. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development, Special Issue.
  • Trivedi, H., et al. (2019).
  • Shawali, A. S., & Abdallah, M. A. (2005). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. ChemInform, 36(34).
  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP), 2(2), 1-14.
  • ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]

  • Patel, N. R., & Shaikh, F. M. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531.
  • Autechem. (n.d.). CAS 632327-19-6 this compound. Retrieved from [Link]

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Application Notes and Protocols for the Comprehensive Characterization of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-chlorophenyl)-3-oxopropanoate (CAS No. 632327-19-6) is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates.[1][2] Its chemical structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, necessitates a multi-faceted analytical approach for unambiguous characterization and quality control. The presence of these functionalities, particularly the β-dicarbonyl moiety, introduces the potential for keto-enol tautomerism, which can influence its reactivity and analytical behavior.[3]

This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed, field-tested protocols, and present expected data to guide researchers in their analyses. The protocols are designed to be self-validating, ensuring robust and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall structure. Due to the nature of β-keto esters, the compound can exist as a mixture of keto and enol tautomers in solution, which can be observed in the NMR spectrum.[3]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for the predominant keto form of this compound in a standard deuterated solvent like CDCl₃. These predictions are based on established principles of chemical shift theory, taking into account the electronic effects of the substituents.[4][5]

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic Protons (H-2', H-4', H-5', H-6')7.40 - 8.00Multiplet (m)4HProtons on the aromatic ring are deshielded by the ring current and the electron-withdrawing effects of the carbonyl group and the chlorine atom.
Methylene Protons (-CH₂-)~4.00Singlet (s)2HThe protons of the methylene group are alpha to two carbonyl groups, leading to significant deshielding.
Methyl Protons (-OCH₃)~3.75Singlet (s)3HThe protons of the methyl ester group are in a typical chemical shift range for this functional group.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide a carbon fingerprint of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Ketone Carbonyl (C=O)~195The ketone carbonyl carbon is highly deshielded.
Ester Carbonyl (C=O)~168The ester carbonyl carbon is also deshielded, but typically less so than a ketone.
Aromatic C-Cl~135The carbon atom directly attached to the chlorine atom is deshielded.
Aromatic C-H & Quaternary C125 - 140The chemical shifts of the aromatic carbons are influenced by the substituents.
Methylene Carbon (-CH₂-)~45The methylene carbon is situated between two carbonyl groups.
Methyl Carbon (-OCH₃)~52The methyl carbon of the ester group is in a characteristic region.
Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~10-20 mg in 0.7 mL CDCl₃ Filter Filter into NMR tube Dissolve->Filter Acquire_H1 Acquire ¹H Spectrum (400 MHz) Filter->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (100 MHz) Acquire_H1->Acquire_C13 Process Fourier Transform, Phase, and Baseline Correct Acquire_C13->Process Reference Reference to TMS (0.00 ppm) Process->Reference Integrate Integrate ¹H Peaks Reference->Integrate

Caption: Workflow for NMR Spectroscopy Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the carbonyl groups (ketone and ester), the aromatic ring, and the C-Cl bond.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Justification
C=O Stretch (Ketone)~1720StrongThe stretching vibration of the ketone carbonyl group.[3]
C=O Stretch (Ester)~1740StrongThe stretching vibration of the ester carbonyl group.[3]
Aromatic C=C Stretch1600-1450Medium to WeakStretching vibrations of the carbon-carbon double bonds in the aromatic ring.
Aromatic C-H Stretch3100-3000Medium to WeakStretching vibrations of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretch3000-2850Medium to WeakStretching vibrations of the C-H bonds of the methylene and methyl groups.
C-O Stretch (Ester)1300-1000StrongStretching vibrations of the C-O single bonds in the ester group.
C-Cl Stretch800-600Medium to StrongStretching vibration of the carbon-chlorine bond.
Protocol for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Sample Prepare thin film on NaCl/KBr plate Background Acquire Background Spectrum Prepare_Sample->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Ratio against Background Sample_Scan->Process Analyze Identify Characteristic Absorption Bands Process->Analyze

Caption: Workflow for FTIR Spectroscopy Analysis.

Step-by-Step Protocol:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of this compound onto a clean salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly calibrated and the sample compartment is purged with dry air or nitrogen.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Analyze the resulting spectrum to identify the key absorption bands corresponding to the functional groups listed in the table above.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this compound due to its volatility.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[6]

m/z Proposed Fragment Formula Justification
212/214[M]⁺[C₁₀H₉ClO₃]⁺Molecular ion.
181/183[M - OCH₃]⁺[C₉H₆ClO₂]⁺Loss of the methoxy radical from the ester.
153/155[M - COOCH₃]⁺[C₈H₄ClO]⁺Loss of the carbomethoxy radical.
139/141[ClC₆H₄CO]⁺[C₇H₄ClO]⁺Acylium ion formed by cleavage alpha to the ketone. This is expected to be a major fragment.[7]
111/113[ClC₆H₄]⁺[C₆H₄Cl]⁺Loss of CO from the acylium ion.
59[COOCH₃]⁺[C₂H₃O₂]⁺Carbomethoxy cation.
Protocol for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis Prepare Prepare a dilute solution (e.g., 100 µg/mL) in Ethyl Acetate Inject Inject 1 µL into GC-MS Prepare->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection Separate->Detect Process_Chroma Analyze Chromatogram (Retention Time, Purity) Detect->Process_Chroma Process_MS Analyze Mass Spectrum (Fragmentation Pattern) Process_Chroma->Process_MS Library_Search Compare with Spectral Libraries (e.g., NIST) Process_MS->Library_Search

Caption: Workflow for GC-MS Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC-MS Instrument Parameters:

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent), is suitable.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time and assess the purity of the sample.

    • Analyze the mass spectrum of the chromatographic peak and compare the fragmentation pattern with the predicted fragments.

    • Perform a library search (e.g., against the NIST database) to further confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for quantitative analysis. Due to the keto-enol tautomerism of β-keto esters, peak shape can sometimes be a challenge in reversed-phase HPLC.[9] This can often be addressed by adjusting the mobile phase pH or temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak.

Recommended HPLC Method
Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
Gradient Start with 40% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.
Rationale for Method Choices
  • C18 Column: A C18 column is a good starting point for moderately polar aromatic compounds.[10]

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography, providing good separation for a wide range of compounds.

  • Acidic Modifier: The addition of a small amount of acid can suppress the ionization of any acidic protons and can help to sharpen the peaks of tautomerizing compounds by catalyzing their interconversion.[9]

  • UV Detection: The aromatic ring in the molecule provides strong UV absorbance, making UV detection at 254 nm a sensitive and reliable method.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, IR, MS, and HPLC, researchers can confidently confirm the structure, assess the purity, and quantify this important synthetic intermediate. The provided protocols are based on established scientific principles and are designed to be readily implemented in a standard analytical laboratory. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Online] Available at: [Link]

  • Chemsrc. (2025). This compound. [Online] Available at: [Link]

  • Knack, J. J., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(12), 5467-5481. [Online] Available at: [Link]

  • Magnetic Resonance in Chemistry. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Online] Available at: [Link]

  • PubChem. (n.d.). This compound. [Online] Available at: [Link]

  • Reddit. (2025). Fragmentation of benzyl acetate. [Online] Available at: [Link]

  • Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Online] Available at: [Link]

  • Google Patents. (n.d.). Synthesis of B-keto esters.
  • Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(10), 867-877. [Online] Available at: [Link]

  • Corin Wagen. (2023). Computational NMR Prediction: A Microreview. [Online] Available at: [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1888. [Online] Available at: [Link]

  • ResearchGate. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Online] Available at: [Link]

  • National Institutes of Health. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 22(9), 1608-1618. [Online] Available at: [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Online] Available at: [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 125. [Online] Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5790-5811. [Online] Available at: [Link]

  • PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6781. [Online] Available at: [Link]

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Application Note: Structural Elucidation of Methyl 3-(3-chlorophenyl)-3-oxopropanoate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules.[1] This application note provides a comprehensive guide to interpreting the ¹H NMR spectrum of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic chemistry and drug development. A key feature of this compound is its existence as a dynamic equilibrium of keto-enol tautomers, which profoundly influences its ¹H NMR spectrum.[2] We will delve into the theoretical underpinnings of this tautomerism, present a detailed protocol for sample preparation and data acquisition, and provide an in-depth analysis of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of NMR for molecular characterization.

Introduction: The Challenge of a Dynamic Structure

This compound is a β-dicarbonyl compound, a class of molecules that often serves as a versatile building block in organic synthesis. Accurate structural verification is a critical checkpoint in any synthetic workflow. While techniques like mass spectrometry can confirm molecular weight, ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of every proton in the molecule, offering an unambiguous structural fingerprint.[3][4]

The primary challenge in interpreting the spectrum of this compound lies in its keto-enol tautomerism. The molecule coexists as two distinct constitutional isomers in solution: the keto form and the enol form, which are in constant, rapid equilibrium.[5] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[6] ¹H NMR spectroscopy is uniquely suited to observe and quantify this phenomenon, as the proton exchange between the two forms is typically slow on the NMR timescale, allowing for the distinct signals of both tautomers to be resolved and analyzed.[2]

Theoretical Framework: Understanding the ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information for structural elucidation[1][3][7]:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical and electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift.

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[7]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into a multiplet. The 'n+1 rule' states that a signal for a proton with 'n' non-equivalent neighbors will be split into 'n+1' peaks.[7]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between the coupled protons.

The Keto-Enol Tautomerism

The central feature of this compound's spectrum is its tautomerism. The equilibrium involves the migration of a proton and the shifting of a double bond.

Note: The DOT script above is a template. A proper chemical drawing tool would be used to generate the images for a real application.

Figure 1: The equilibrium between the keto and enol tautomers.

This equilibrium arises due to the acidity of the α-protons (the CH₂ group) situated between two carbonyl groups. The resulting enol form is stabilized by conjugation of the C=C double bond with the carbonyl group and the aromatic ring, as well as by intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl.[2] The ratio of these two forms can be directly calculated from the integration of their unique signals in the ¹H NMR spectrum.

Experimental Protocol

Adherence to a meticulous sample preparation protocol is paramount for acquiring high-quality, reproducible NMR data.[8]

Materials
  • This compound (5-25 mg)[9]

  • Deuterated chloroform (CDCl₃), 0.6-0.7 mL

  • Tetramethylsilane (TMS) as internal standard (if not already in solvent)

  • Clean, dry 5 mm NMR tube and cap[10]

  • Pasteur pipette with glass wool plug

  • Small vial

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the compound into a small, clean vial. A higher concentration may be needed for subsequent ¹³C NMR analysis.[9]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm.[8][11]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[10]

  • Filtration: Construct a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer: Filter the solution through the glass wool plug directly into the NMR tube. This step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[9]

  • Volume Check: Ensure the solvent height in the NMR tube is adequate, typically 4-5 cm, to be within the detection region of the NMR coil.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Figure 2: Standard workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show two sets of signals corresponding to the keto and enol tautomers. The structure with proton labels is shown below.

Figure 3: Labeled structure of this compound.

Analysis of the Aromatic Region (δ 7.4 - 8.0 ppm)

The four protons on the 3-chlorophenyl ring will appear in this downfield region. Due to the substitution pattern, they are all chemically non-equivalent and will show complex splitting patterns.

  • Hₐ: This proton is ortho to the chlorine atom. It is expected to be a multiplet, likely a doublet of doublets or a triplet.

  • Hₑ: This proton is ortho to the carbonyl group, which is strongly electron-withdrawing. It will likely be the most downfield of the aromatic protons, appearing as a multiplet (likely a singlet-like or finely split triplet).

  • Hₖ: This proton is meta to both the chlorine and carbonyl groups. It is expected to appear as a triplet due to coupling with its two ortho neighbors.

  • Hₘ: This proton is para to the chlorine and meta to the carbonyl. It will appear as a multiplet, likely a doublet of doublets.

For both keto and enol forms, the electronic environment of the aromatic ring is similar, so their signals will likely overlap, creating a complex multiplet region integrating to 4 protons for each tautomer present.

Analysis of the Aliphatic and Vinyl Regions

This is where the distinct signals for the keto and enol forms will be clearly resolved.

  • Keto Form Signals:

    • Hբ (Methylene, -CH₂-): These two protons are alpha to both the ester and ketone carbonyl groups. This strong deshielding effect will shift their signal significantly downfield. As they have no neighboring protons, they will appear as a sharp singlet . The integration will correspond to 2 protons.

    • Hբ' (Methoxyl, -OCH₃): These three protons of the methyl ester group are in a standard environment and will appear as a sharp singlet . The integration will correspond to 3 protons.

  • Enol Form Signals:

    • Hₙ (Vinyl, =CH-): This proton is on a C=C double bond, which places it in a deshielded region. It will appear as a singlet as there are no protons on the adjacent carbon. The integration will correspond to 1 proton.

    • Hₙ' (Methoxyl, -OCH₃): The methoxyl protons in the enol form are in a slightly different electronic environment compared to the keto form due to conjugation. They will appear as a distinct singlet integrating to 3 protons, usually slightly shifted from the keto methoxyl signal.

    • Hₒ (Enolic Hydroxyl, -OH): This proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl. It typically appears as a very broad singlet far downfield. Its integration will correspond to 1 proton.

Predicted Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the key protons of both tautomers in CDCl₃.

Proton Label Assignment Tautomer Predicted δ (ppm) Multiplicity Integration (Relative)
Hₐ, Hₑ, Hₖ, HₘAromaticKeto & Enol7.4 - 8.0Multiplet (m)4H (total per tautomer)
Methylene (-CH₂-)Keto~4.0Singlet (s)2H
Hբ'Methoxyl (-OCH₃)Keto~3.7Singlet (s)3H
HₙVinyl (=CH-)Enol~5.7Singlet (s)1H
Hₙ'Methoxyl (-OCH₃)Enol~3.8Singlet (s)3H
HₒHydroxyl (-OH)Enol~12.5Broad Singlet (br s)1H
Quantifying the Tautomeric Equilibrium

The ratio of the keto to enol form can be calculated by comparing the integrals of their unique, well-resolved signals. For instance, the methylene singlet (Hբ, 2H) of the keto form can be compared with the vinyl singlet (Hₙ, 1H) of the enol form.

  • Let I(keto) = Integral of the methylene peak (Hբ)

  • Let I(enol) = Integral of the vinyl peak (Hₙ)

The percentage of the enol form is calculated as: % Enol = [ I(enol) / (I(enol) + (I(keto) / 2)) ] * 100

The equilibrium constant (Keq = [Enol]/[Keto]) can be similarly derived from this ratio. In non-polar solvents like CDCl₃, the enol form is often significantly present due to the stability gained from intramolecular hydrogen bonding.[5]

Conclusion

¹H NMR spectroscopy provides an exceptionally detailed picture of this compound. The spectrum is a composite of signals from both the keto and enol tautomers, which are in a dynamic equilibrium. By carefully analyzing the chemical shifts, integrations, and multiplicities, one can unambiguously confirm the compound's structure. Furthermore, the spectrum allows for the direct observation and quantification of the keto-enol tautomerism, offering valuable insights into the chemical behavior of this important synthetic intermediate. The protocols and interpretive framework presented in this note serve as a robust guide for scientists requiring precise structural characterization.

References

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • University of Rochester. NMR Sample Preparation. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • University of Wisconsin-Madison. ¹H NMR Spectroscopy and Interpretation. Available at: [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available at: [Link]

  • University of Notre Dame. NMR Sample Preparation. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]

  • ResearchGate. Possible keto-enol tautomerism of β-keto ester IV. Available at: [Link]

  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • datapdf.com. Gas-Phase ¹H NMR Studies of Keto-Enol Tautomerism of Acetylacetone, Methyl Acetoacetate, and Ethyl Acetoacetate. Available at: [Link]

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Structural Elucidation of Methyl 3-(3-chlorophenyl)-3-oxopropanoate via Predicted ¹³C NMR Spectroscopy: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a β-keto ester of interest in synthetic chemistry and drug development. Structural verification is a cornerstone of chemical research, and NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This document presents a detailed analysis of the predicted chemical shifts for each carbon atom, explains the underlying physicochemical principles, provides a robust experimental protocol for data acquisition, and includes a visual workflow for spectral assignment. This guide is intended to serve as a practical resource for researchers, enabling them to anticipate, interpret, and validate their own experimental data with high confidence.

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and stalled projects. This compound presents a structure with multiple distinct chemical environments, including two carbonyl groups, a substituted aromatic ring, and aliphatic carbons, making it an excellent case study for ¹³C NMR analysis.

¹³C NMR spectroscopy provides direct insight into the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, or resonance, in the spectrum. The position of this signal (the chemical shift, δ) is highly sensitive to factors such as hybridization, electronegativity of attached atoms, and resonance effects. By analyzing these shifts, we can piece together the molecular puzzle. This note leverages established principles and predictive algorithms to forecast the ¹³C NMR spectrum of the title compound, providing a benchmark for empirical verification.

Predicted ¹³C NMR Chemical Shifts

The structure of this compound was analyzed to predict its ¹³C NMR spectrum. The carbon atoms are numbered as shown below for clarity in assignment.

Molecular Structure with Numbering

The predicted chemical shifts, based on analysis of similar structures and established substituent effects, are summarized in Table 1.[1][2][3] The presence of keto-enol tautomerism is possible for β-keto esters; however, this analysis focuses on the predominant keto tautomer.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Tautomer) in CDCl₃

Carbon Atom (Label)Predicted Chemical Shift (δ, ppm)Justification and Key Influences
C-3 (Ketone C=O)~191.5Highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. Ketone carbonyls typically appear in the 190-220 ppm range.[4]
C-1 (Ester C=O)~167.0Also deshielded, but less so than a ketone due to the resonance contribution from the adjacent ester oxygen (-O-CH₃), which is electron-donating. Ester carbonyls are typically found between 165-180 ppm.[3]
C-1' (Aromatic C-CO)~137.5Quaternary aromatic carbon attached to the electron-withdrawing acyl group. Its chemical shift is influenced by both the acyl and chloro substituents.
C-3' (Aromatic C-Cl)~135.0Ipso-carbon attached to the electronegative chlorine atom, causing a significant downfield shift.[5]
C-5' (Aromatic C-H)~133.5Aromatic C-H carbon para to the chlorine and meta to the acyl group. Its shift is strongly influenced by the electron-withdrawing nature of the acyl group.
C-6' (Aromatic C-H)~128.5Aromatic C-H carbon ortho to the acyl group and meta to the chlorine.
C-4' (Aromatic C-H)~128.0Aromatic C-H carbon ortho to the chlorine and meta to the acyl group.
C-2' (Aromatic C-H)~126.5Aromatic C-H carbon ortho to both the acyl group and the chlorine. This position is expected to be the most upfield of the aromatic C-H signals.
C-5 (Methyl -OC H₃)~52.5Methyl carbon attached to the highly electronegative ester oxygen atom, causing a downfield shift compared to a standard alkane.[6]
C-2 (Methylene -C H₂-)~45.5Methylene carbon positioned between two electron-withdrawing carbonyl groups (an active methylene group), resulting in a significant deshielding effect.[1]

Detailed Analysis and Rationale

Carbonyl Carbons (C-1, C-3)

The most downfield signals in the spectrum belong to the carbonyl carbons due to the large deshielding effect of the double-bonded oxygen. We can confidently assign the ketone carbonyl (C-3) to the peak around 191.5 ppm and the ester carbonyl (C-1) to the peak at approximately 167.0 ppm. The ester carbonyl is more shielded (appears further upfield) because the lone pair of electrons on the adjacent methoxy oxygen participates in resonance, donating electron density to the carbonyl carbon and reducing its partial positive character.

Aromatic Carbons (C-1' to C-6')

The chemical shifts of the aromatic carbons are modulated by the electronic effects of two substituents: the electron-withdrawing acyl group (-COCH₂COOCH₃) and the electron-withdrawing, yet lone-pair-donating, chloro group.

  • Quaternary Carbons (C-1' and C-3'): These carbons, directly attached to substituents, are typically identified by their lower intensity in a standard proton-decoupled ¹³C NMR spectrum. The C-3' carbon, bonded to the electronegative chlorine, is shifted significantly downfield.[5] The C-1' carbon, attached to the carbonyl, is also deshielded.

  • Protonated Carbons (C-2', C-4', C-5', C-6'): The relative positions of these carbons are dictated by the combined inductive and resonance effects of the substituents. The 3-chloro-acyl substitution pattern breaks the symmetry of the ring, resulting in four distinct signals for the four C-H aromatic carbons. Their precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC, but their predicted range is between 126 and 134 ppm.

Aliphatic Carbons (C-2, C-5)
  • Methylene Carbon (C-2): The C-2 carbon is an "active methylene" group, flanked by two carbonyls. The strong combined electron-withdrawing effect of these groups deshields this carbon significantly, placing its resonance around 45.5 ppm.[1]

  • Methyl Carbon (C-5): The C-5 methyl carbon is directly attached to the ester oxygen. This electronegative atom pulls electron density away, shifting it downfield to approximately 52.5 ppm.[6]

Experimental Protocol for Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum. Trustworthiness in experimental data comes from meticulous and reproducible procedures.

4.1 Sample Preparation

  • Weighing: Accurately weigh 15-30 mg of high-purity this compound.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[7]

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.

  • Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), though referencing to the residual solvent peak is more common practice.[8]

4.2 NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. The corresponding ¹³C frequency would be ~100 MHz.

  • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to acquire a spectrum with singlets for all carbon atoms.

  • Key Acquisition Parameters:

    • Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of organic ¹³C chemical shifts.[3]

    • Number of Scans (NS): 1024 or more. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (~1.1%) of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds. This delay allows for longitudinal relaxation of the carbon nuclei between pulses, which is crucial for accurate signal integration, especially for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Temperature: 298 K (25 °C).

4.3 Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value (~77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Visualization of Structure-Spectrum Correlation

To visually link the molecular structure to its predicted spectrum, the following diagram illustrates the expected peak locations for each carbon atom. This serves as a powerful tool for rapid spectral interpretation.

Caption: Correlation diagram linking each carbon of the molecule to its predicted ¹³C NMR signal.

Conclusion

This application note provides a scientifically grounded prediction and a practical protocol for the ¹³C NMR analysis of this compound. By understanding the expected chemical shifts and the electronic principles that govern them, researchers can more efficiently and accurately confirm the structure of their synthesized compounds. The provided protocol ensures the acquisition of high-quality, reproducible data, upholding the standards of scientific integrity. This comprehensive approach, combining prediction with a clear experimental workflow, is designed to accelerate research and enhance confidence in chemical characterization.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Saielli, G., & Bagno, A. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(2), 1012-1019.
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Stothers, J. B. (1970). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 48(9), 1439-1446.
  • Reich, H. J. (n.d.). NMR Spectroscopy - Carbon-13 NMR. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Paśniewska, M., & Radecka-Paryzek, W. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 914-918.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Aspers, R. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-653.
  • Aspers, R. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-653.
  • The Royal Society of Chemistry. (2014).
  • Smith, S. L. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(7), 637-646.
  • Paśniewska, M., & Radecka-Paryzek, W. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 914-918.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

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Elucidating the Molecular Blueprint: Mass Spectrometric Fragmentation Analysis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex pharmaceutical and agrochemical compounds.[1][2] Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the identity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns.[3]

This application note provides an in-depth guide to the mass spectrometric behavior of this compound under two distinct ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI). By dissecting the fragmentation pathways, we aim to provide researchers with a robust framework for identifying this molecule and its analogues, thereby enhancing confidence in experimental outcomes. We will explore the causal mechanisms behind bond cleavages, drawing upon established principles of gas-phase ion chemistry to interpret the resulting mass spectra.[4][5]

Molecular Profile and Properties

A thorough understanding of the analyte's structure is the foundation for interpreting its fragmentation.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₉ClO₃[1]

  • Average Molecular Weight: 212.63 g/mol [1]

  • Monoisotopic Mass: 212.02402 Da[1]

  • Chemical Structure:

    
    
    

The structure features a chlorophenyl ring, a ketone, and a methyl ester, separated by a methylene bridge. Each functional group contributes to a unique and predictable fragmentation pattern. A critical feature for mass spectrometry is the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] This results in a characteristic isotopic pattern for every chlorine-containing fragment, appearing as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of roughly 3:1, providing an invaluable diagnostic tool.[6]

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique dictates the extent of fragmentation and the type of structural information obtained.

  • Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy (typically 70 eV) electrons.[4] This process imparts significant internal energy, leading to the formation of an energetically unstable radical cation (M•⁺) that undergoes extensive and reproducible fragmentation.[5] The resulting complex fragmentation pattern serves as a molecular "fingerprint," ideal for library matching and detailed structural elucidation.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions by creating a fine spray of charged droplets.[3] It typically produces even-electron ions, most commonly the protonated molecule [M+H]⁺, with minimal in-source fragmentation.[5][8] This makes ESI ideal for determining the molecular weight of the intact molecule. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected precursor ion (e.g., [M+H]⁺) can be induced through collision-induced dissociation (CID) to yield valuable structural data.

Predicted Fragmentation Analysis

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses. The primary cleavage sites are the bonds alpha to the carbonyl groups, which lead to the formation of resonance-stabilized acylium ions.[9]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (m/z 212/214) is expected to undergo several key fragmentation reactions. The most favorable pathways involve alpha-cleavage adjacent to the carbonyl groups.

  • Formation of the 3-Chlorobenzoyl Cation (m/z 139/141): The most prominent fragmentation is the cleavage of the C-C bond between the ketone and the methylene group. This expels a neutral radical of •CH₂COOCH₃ (73 Da), resulting in the highly stable 3-chlorobenzoyl acylium ion. This ion's stability is conferred by resonance delocalization across the carbonyl group and the aromatic ring.

  • Formation of the 3-Chlorophenyl Cation (m/z 111/113): The 3-chlorobenzoyl cation (m/z 139/141) frequently undergoes a subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da). This leads to the formation of the 3-chlorophenyl cation, which is also a major peak in the spectrum.

  • Cleavage adjacent to the Ester: Alpha-cleavage can also occur at the ester functional group.

    • Loss of a Methoxy Radical (m/z 181/183): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da), yielding an ion at m/z 181/183.[10]

    • Formation of the Methoxycarbonyl Cation (m/z 59): Cleavage of the bond between the methylene group and the ester carbonyl can form the [COOCH₃]⁺ ion.

EI_Fragmentation M [C₁₀H₉ClO₃]•⁺ m/z 212/214 Molecular Ion frag139 [C₇H₄ClO]⁺ m/z 139/141 3-Chlorobenzoyl Cation M->frag139 - •CH₂COOCH₃ frag181 [C₉H₆ClO₂]⁺ m/z 181/183 M->frag181 - •OCH₃ frag59 [C₂H₃O₂]⁺ m/z 59 M->frag59 - •C₈H₆ClO frag111 [C₆H₄Cl]⁺ m/z 111/113 3-Chlorophenyl Cation frag139->frag111 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive mode ESI, the molecule is first observed as the protonated species, [M+H]⁺, at m/z 213/215. Subsequent fragmentation via CID reveals pathways dominated by the loss of stable, neutral molecules.[5]

  • Formation of the Precursor Ion (m/z 213/215): The analyte is protonated, likely at one of the two carbonyl oxygens, to form the even-electron [M+H]⁺ ion.

  • Loss of Methanol (m/z 181/183): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da). This rearrangement yields a stable acylium ion.

  • Formation of the 3-Chlorobenzoyl Cation (m/z 139/141): Similar to the EI pathway, cleavage of the C-C bond between the carbonyls leads to the formation of the resonance-stabilized 3-chlorobenzoyl cation and the neutral molecule methyl acetate (CH₃COOCH₃, 74 Da). This is often a dominant fragmentation channel in the CID spectrum.

  • Subsequent Loss of CO (m/z 111/113): As with EI, the 3-chlorobenzoyl cation can lose a neutral CO molecule to form the 3-chlorophenyl cation.

ESI_Fragmentation MH [C₁₀H₁₀ClO₃]⁺ m/z 213/215 Protonated Molecule frag181 [C₉H₆ClO₂]⁺ m/z 181/183 MH->frag181 - CH₃OH frag139 [C₇H₄ClO]⁺ m/z 139/141 3-Chlorobenzoyl Cation MH->frag139 - C₃H₆O₂ frag111 [C₆H₄Cl]⁺ m/z 111/113 3-Chlorophenyl Cation frag139->frag111 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

Summary of Key Fragments

The table below summarizes the major ions predicted in the mass spectra of this compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Formula)Proposed Fragment Structure
EI 212/214139/141•CH₂COOCH₃3-Chlorobenzoyl Cation
EI 212/214111/113•CH₂COOCH₃, CO3-Chlorophenyl Cation
EI 212/214181/183•OCH₃[M - •OCH₃]⁺
EI 212/21459•C₈H₆ClO[COOCH₃]⁺
ESI-MS/MS 213/215181/183CH₃OH[M+H - CH₃OH]⁺
ESI-MS/MS 213/215139/141C₃H₆O₂3-Chlorobenzoyl Cation
ESI-MS/MS 139/141111/113CO3-Chlorophenyl Cation

Experimental Protocol: Acquisition of Mass Spectra

This protocol provides a standardized workflow for analyzing this compound using both GC-EI-MS and LC-ESI-MS/MS.

Materials and Reagents
  • This compound standard (≥97% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Helium (UHP grade, for GC)

  • Nitrogen (UHP grade, for LC-MS)

  • Argon (UHP grade, for CID)

  • Calibrated micropipettes and vials

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • For GC-MS analysis, dilute the stock solution to a final concentration of 10 µg/mL using methanol.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Parameters

4.3.1 GC-EI-MS Analysis

  • System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

4.3.2 LC-ESI-MS/MS Analysis

  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS1 Scan Range: m/z 100-300 (to confirm [M+H]⁺).

  • MS/MS: Isolate precursor ion m/z 213 and apply collision energy (e.g., 10-30 eV) to generate a product ion spectrum.

Data Analysis
  • Identify the molecular ion (M•⁺) in the EI spectrum and the protonated molecule ([M+H]⁺) in the ESI spectrum.

  • Verify the presence of the chlorine isotope pattern (M and M+2 peaks in ~3:1 ratio) for all chlorine-containing ions.

  • Correlate the observed fragment ions in the EI and ESI-MS/MS spectra with the proposed fragmentation pathways outlined in Section 3.0.

  • For EI data, compare the acquired spectrum against a reference library (e.g., NIST) if available.

Conclusion

The mass spectrometric analysis of this compound provides distinct and interpretable fragmentation patterns that are highly characteristic of its molecular structure. Under Electron Ionization, the molecule fragments extensively via alpha-cleavages to produce a rich spectrum dominated by the 3-chlorobenzoyl (m/z 139/141) and 3-chlorophenyl (m/z 111/113) cations. Under Electrospray Ionization, the protonated molecule is readily formed, and subsequent MS/MS analysis yields structurally significant fragments through the loss of stable neutral molecules like methanol or via cleavage to the same stable 3-chlorobenzoyl cation. The ubiquitous 3:1 isotopic signature of chlorine serves as a constant validation point throughout the analysis. By employing the methodologies and understanding the fragmentation logic detailed in this note, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their scientific work.

References

  • Brown, D. (n.d.). Mass spectrum of methyl ethanoate. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Guo, C., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry. Chem 351/353 Lecture Notes. Available at: [Link]

  • Bowie, J. H., et al. (1966). Mass Spectra of β-Keto Esters. Australian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Christensen, J. B. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available at: [Link]

  • ChemBK. (2024). Methyl 3-(4-chlorophenyl)-3-oxopropanoate. Available at: [Link]

  • Kertesz, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Hill, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Ascent Chemical. (n.d.). This compound. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. YouTube. Available at: [Link]

Sources

HPLC and LC-MS methods for purity analysis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purity Analysis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate by HPLC and LC-MS

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The purity of such intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust and reliable analytical methods for purity assessment and impurity identification are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for quantifying the purity of chemical compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal identity confirmation and aids in the structural elucidation of unknown impurities.[3][4]

This application note presents detailed protocols for the purity analysis of this compound using a validated reverse-phase HPLC method and an LC-MS method for identity confirmation. The methodologies are designed to be compliant with the principles outlined in the International Conference on Harmonisation (ICH) guidelines, ensuring the generation of accurate and reproducible data for researchers and drug development professionals.[5][6]

Compound Information:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₉ClO₃[7]

  • Molecular Weight: 212.63 g/mol [7]

  • CAS Number: 632327-19-6[7]

Part I: HPLC Method for Purity Determination

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most widely used mode of chromatography for the analysis of pharmaceutical compounds.[4] The method employs a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to ensure the efficient elution of compounds with a wide range of polarities.[5] Purity is determined by calculating the relative peak area of the main component against the total area of all detected peaks using a UV detector.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Sample: Batch of this compound for analysis

  • Solvent: Acetonitrile (HPLC Grade)

  • Solvent: Water (HPLC Grade or Milli-Q)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis. The selection of a C18 column provides a versatile stationary phase for separating the main compound from potential non-polar and moderately polar impurities.[8] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/VWD detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the analysis sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol: HPLC Analysis
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution five times consecutively. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[5][9]

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Working Standard Solution.

    • Inject the Sample Solution in duplicate.

  • Data Acquisition: Acquire the chromatograms for the specified run time.

Data Analysis and Purity Calculation

The purity of the sample is calculated using the area normalization method, which assumes that all components have a similar response factor at the detection wavelength.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that all impurity peaks with an area greater than the reporting threshold (typically 0.05%) are included in the calculation.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (0.1 mg/mL) hplc_system Equilibrate HPLC System prep_sample Prepare Sample (0.1 mg/mL) sst System Suitability (5 Injections) hplc_system->sst inject Inject Blank, Standard, & Sample sst->inject acquire Acquire Data (25 min @ 254 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Part II: LC-MS for Identity Confirmation

Principle of the Method

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. After chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from the liquid eluent with minimal fragmentation.[10][11] For this compound, ESI in positive ion mode is effective for generating the protonated molecule, [M+H]⁺. By determining the mass-to-charge ratio (m/z) of the main peak, the molecular weight can be confirmed, providing definitive evidence of the compound's identity. The presence of a chlorine atom should result in a characteristic isotopic pattern (A+2 peak) with an intensity approximately one-third of the monoisotopic peak (A), further confirming the elemental composition.

Instrumentation and MS Parameters

The LC conditions can be identical to those used in the HPLC method. The eluent from the column is directed to the MS detector.

ParameterCondition
LC System Same as HPLC method.
MS System Agilent 6120 Quadrupole LC/MS or equivalent single quadrupole or TOF mass spectrometer.
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Range 100 - 400 m/z
Capillary Voltage 3500 V
Drying Gas Temp. 350 °C
Drying Gas Flow 12 L/min
Nebulizer Pressure 40 psi
Protocol: LC-MS Analysis
  • System Preparation: Prepare the sample solution as described in the HPLC section (0.1 mg/mL).

  • LC-MS Equilibration: Equilibrate the LC-MS system using the same chromatographic conditions as the HPLC method.

  • Injection: Inject 10 µL of the Sample Solution.

  • Data Acquisition: Acquire both the Total Ion Chromatogram (TIC) and the mass spectra across each eluting peak.

Data Interpretation
  • Identify the Main Peak: Locate the retention time of the main compound in the TIC, which should correspond to the retention time observed in the HPLC-UV analysis.

  • Extract Mass Spectrum: Extract the mass spectrum for the main peak.

  • Confirm Molecular Ion:

    • Look for the protonated molecule [M+H]⁺. For C₁₀H₉ClO₃, the expected monoisotopic mass is ~212.02 Da. The expected m/z for [M+H]⁺ is ~213.03 .

    • Look for the chlorine isotope peak [M+2+H]⁺ at ~215.03 m/z, with an intensity of approximately 32% of the [M+H]⁺ peak.

    • Sodium adducts [M+Na]⁺ at ~235.01 m/z may also be observed.[10]

  • Impurity Analysis: Examine the mass spectra of smaller peaks in the chromatogram to tentatively identify potential impurities by their molecular weights.

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare Sample (0.1 mg/mL) lcms_system Equilibrate LC-MS System prep_sample->lcms_system inject Inject Sample lcms_system->inject acquire Acquire TIC and Mass Spectra inject->acquire extract_tic Extract Mass Spectrum of Main Peak acquire->extract_tic confirm_mw Confirm [M+H]⁺ and Isotopic Pattern extract_tic->confirm_mw id_impurities Tentatively Identify Impurity Masses confirm_mw->id_impurities

Caption: Workflow for LC-MS Identity Confirmation.

Method Validation Considerations

For use in a regulated environment, these methods must be validated according to ICH Q2(R1) guidelines.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies.[4]

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a specified range.[9]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[5]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a comprehensive analytical strategy for the quality control of this compound. The RP-HPLC method is robust and suitable for the accurate quantification of purity, while the LC-MS method offers definitive confirmation of the compound's identity and is a powerful tool for identifying potential impurities. These protocols serve as a reliable foundation for researchers and quality control analysts in the pharmaceutical industry.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 319-341. Retrieved from [Link]

  • Gäb, J., et al. (2009). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 81(18), 7792-7798. Retrieved from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LC-MS.com. Retrieved from [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • Wang, R., & Li, L. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(1), 53-56. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • What are the Main Benefits of Reversed Phase HPLC? (2014). Chromatography Today. Retrieved from [Link]

  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. Retrieved from [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). RSC Publishing. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved from [Link]

  • Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry. (n.d.). Google Patents.
  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). MDPI. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Retrieved from [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for Methyl 3-(3-chlorophenyl)-3-oxopropanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chlorinated β-Keto Ester in Medicinal Chemistry

Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a β-keto ester bearing a meta-substituted chlorine atom on the phenyl ring, is a highly versatile building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural features, namely the reactive 1,3-dicarbonyl moiety and the electronically-modified aromatic ring, render it a valuable precursor for the construction of complex heterocyclic systems that form the core of numerous biologically active compounds. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing its potency, metabolic stability, or ability to engage in specific binding interactions with biological targets.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including dihydropyrimidinones, pyrazolones, and warfarin analogues. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, step-by-step methodologies.

I. Synthesis of Dihydropyrimidinone Scaffolds via the Biginelli Reaction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds renowned for their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The Biginelli reaction, a one-pot three-component condensation, provides a straightforward and atom-economical route to this important scaffold.[2][3] this compound serves as an excellent β-keto ester component in this reaction.

Scientific Principle and Rationale

The Biginelli reaction is typically catalyzed by an acid and involves the condensation of an aldehyde, a β-keto ester, and urea (or thiourea).[4] The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-keto ester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.[2] The choice of catalyst and reaction conditions can significantly impact the reaction efficiency and yield. Modern protocols often employ Lewis acids or microwave irradiation to accelerate the reaction and improve yields, often under solvent-free conditions.[5]

Diagram 1: Biginelli Reaction Workflow

A visual representation of the one-pot synthesis of dihydropyrimidinones from this compound.

cluster_reactants Reactants cluster_process Process cluster_product Product MCO This compound Reaction One-Pot Condensation (Acid Catalyst / Microwave) MCO->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Urea Urea/Thiourea Urea->Reaction DHPM 4-(Aryl)-5-(methoxycarbonyl)-6-(3-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one/thione Reaction->DHPM

Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction

This protocol describes a rapid and efficient synthesis of a dihydropyrimidinone derivative using microwave irradiation, which significantly reduces reaction times and often improves yields.[5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Urea

  • Catalyst (e.g., p-Toluenesulfonic acid monohydrate (p-TsOH) or a Lewis acid like Ytterbium(III) triflate)[2]

  • Ethanol (for recrystallization)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1.0 mmol, 212.63 mg), the chosen aromatic aldehyde (1.0 mmol), and urea (1.2 mmol, 72.07 mg).

  • Add the catalyst (e.g., p-TsOH, 0.1 mmol, 19.02 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120°C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Add 5 mL of cold water to the reaction mixture and stir vigorously.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone derivative.

Expected Outcome:

This reaction is expected to yield the corresponding 4-(aryl)-5-(methoxycarbonyl)-6-(3-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one in good to excellent yields. The product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Data Summary Table 1: Representative Biginelli Reaction Parameters

AldehydeCatalystPower (W)Time (min)Yield (%)
Benzaldehydep-TsOH15010>85
4-ChlorobenzaldehydeYb(OTf)₃1508>90
4-Methoxybenzaldehydep-TsOH15012>80

II. Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are another class of heterocyclic compounds with significant therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial activities.[6] The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of the pyrazolone core.

Scientific Principle and Rationale

The synthesis of pyrazolones from β-keto esters and hydrazine involves a condensation reaction followed by intramolecular cyclization. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl of the β-keto ester. The resulting hydrazone intermediate then undergoes cyclization via the attack of the second nitrogen atom on the ester carbonyl, with the elimination of methanol, to form the stable five-membered pyrazolone ring.

Diagram 2: Pyrazolone Synthesis Workflow

A schematic representation of the synthesis of 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one.

cluster_reactants Reactants cluster_process Process cluster_product Product MCO This compound Reaction Condensation & Cyclization MCO->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazolone 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one Reaction->Pyrazolone

Protocol 2: Synthesis of 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one

This protocol details the synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 mmol, 212.63 mg) in ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 mmol, approximately 75 µL of 80% solution) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water (10 mL) to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazolone.

Expected Outcome:

The reaction is expected to produce 5-(3-chlorophenyl)-1H-pyrazol-3(2H)-one as a solid product. The presence of the chlorophenyl substituent is known to impart interesting biological activities to the pyrazolone scaffold, including potential antimicrobial and anticancer properties.[7][8]

III. Synthesis of Warfarin Analogues

Warfarin is a widely used anticoagulant drug.[9] The synthesis of warfarin analogues with modified substitution patterns on the phenyl ring is of great interest for developing new anticoagulants with improved therapeutic profiles. This compound can be utilized to create a warfarin analogue bearing a 3-chlorophenyl group.

Scientific Principle and Rationale

The synthesis of warfarin analogues from β-keto esters typically involves a two-step process. First, a Knoevenagel condensation of the β-keto ester with an aldehyde (e.g., benzaldehyde) generates an α,β-unsaturated ketone.[10] This is followed by a Michael addition of 4-hydroxycoumarin to the α,β-unsaturated ketone, which is the key bond-forming step to construct the warfarin scaffold.[11] The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Diagram 3: Warfarin Analogue Synthesis Workflow

A two-step workflow for the synthesis of a 3-chlorophenyl-substituted warfarin analogue.

cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition MCO This compound Step1_Reaction Base Catalyst (e.g., Piperidine) MCO->Step1_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Step1_Reaction Enone α,β-Unsaturated Ketone Intermediate Step1_Reaction->Enone Step2_Reaction Base Catalyst (e.g., Piperidine) Enone->Step2_Reaction Coumarin 4-Hydroxycoumarin Coumarin->Step2_Reaction Warfarin_Analogue Warfarin Analogue (3-chlorophenyl substituted) Step2_Reaction->Warfarin_Analogue

Protocol 3: Synthesis of a 3-Chlorophenyl Warfarin Analogue

This protocol outlines the synthesis of a warfarin analogue in a two-step sequence.

Materials:

  • This compound

  • Benzaldehyde

  • 4-Hydroxycoumarin

  • Piperidine (as catalyst)

  • Ethanol

  • Toluene

  • Dean-Stark apparatus (for Knoevenagel condensation)

Procedure:

Step 1: Knoevenagel Condensation to form the α,β-Unsaturated Ketone

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol, 212.63 mg), benzaldehyde (1.0 mmol, 106.12 mg), and a catalytic amount of piperidine (2-3 drops) in toluene (20 mL).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude α,β-unsaturated ketone can be used in the next step without further purification.

Step 2: Michael Addition of 4-Hydroxycoumarin

  • Dissolve the crude α,β-unsaturated ketone from Step 1 in ethanol (10 mL) in a round-bottom flask.

  • Add 4-hydroxycoumarin (1.0 mmol, 162.14 mg) and a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume and add cold water to induce precipitation.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure warfarin analogue.

Expected Outcome:

This two-step synthesis is expected to yield the 3-(1-(3-chlorophenyl)-3-oxo-3-phenylpropyl)-4-hydroxy-2H-chromen-2-one, a warfarin analogue. The presence of the 3-chlorophenyl group may alter the anticoagulant activity of the molecule.[12]

Conclusion and Future Perspectives

This compound is a readily accessible and highly useful synthetic intermediate. The protocols detailed herein for the synthesis of dihydropyrimidinones, pyrazolones, and warfarin analogues demonstrate its broad applicability in constructing pharmaceutically relevant scaffolds. The presence of the 3-chlorophenyl moiety provides a handle for modulating the biological activity of the resulting compounds, making this building block particularly attractive for drug discovery and development programs. Further exploration of its reactivity in other multicomponent reactions and in the synthesis of other complex heterocyclic systems is warranted and holds significant promise for the discovery of novel therapeutic agents.

References

  • de Oliveira, C. S., Lacerda, R. B., & de Mello, M. H. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1590-1614. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Pai, S. G., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219. [Link]

  • Wikipedia. (2023). Biginelli reaction. [Link]

  • CSIRO. (n.d.). Determining the necessity of phenyl ring π-character in warfarin. [Link]

  • Kumar, R., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]

  • Polish Journal of Chemical Technology. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Polish Journal of Chemical Technology, 26(4). [Link]

  • Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]

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  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 21(10), 1358. [Link]

  • CSIRO Publishing. (n.d.). Determining the necessity of phenyl ring π-character in warfarin. [Link]

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  • ChemRxiv. (2020). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. [Link]

  • Bešter-Rogač, M. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. Molecules, 26(15), 4683. [Link]

  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2016). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 60(1), 1-7. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of dihydropyrimidinone analogs 4a (4-chlorophenyl), 4b... [Link]

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  • ResearchGate. (n.d.). Organocatalytic Enantioselective Michael Addition of 4-Hydroxycoumarin to α,β-Unsaturated Ketones: A Simple Synthesis of Warfarin. [Link]

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  • Wikipedia. (2023). Knoevenagel condensation. [Link]

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  • International Journal of Chemical and Pharmaceutical Sciences. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. [Link]

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  • Semantic Scholar. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

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Application Notes and Protocols for Methyl 3-(3-chlorophenyl)-3-oxopropanoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3-(3-chlorophenyl)-3-oxopropanoate as a Precursor in Agrochemical Discovery

This compound is a β-keto ester, a class of organic compounds recognized for their synthetic versatility.[1][2] In the landscape of agrochemical research, this molecule serves as a pivotal building block, primarily for the synthesis of novel heterocyclic compounds with potential fungicidal and herbicidal properties. Its utility stems from the reactive 1,3-dicarbonyl moiety, which readily participates in cyclization reactions to form stable ring systems. Of particular significance is its role as a precursor in the Knorr pyrazole synthesis, a robust and widely employed method for constructing pyrazole and pyrazolone rings.[1][3] These heterocyclic motifs are at the core of numerous commercial and investigational agrochemicals.

This guide provides an in-depth exploration of the practical applications of this compound in an agrochemical research setting. We will delve into detailed protocols for the synthesis of a representative pyrazole derivative and its subsequent evaluation for fungicidal and herbicidal activity. The causality behind experimental choices will be elucidated to provide a comprehensive understanding of the underlying chemical and biological principles.

PART 1: Synthesis of a Model Agrochemical Candidate: 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

The Knorr pyrazole synthesis provides a direct and efficient route to pyrazole derivatives from β-keto esters and hydrazines.[1][3][4] In this section, we outline a detailed protocol for the synthesis of 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, a representative pyrazole derivative, from this compound.

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction commences with the nucleophilic attack of a hydrazine derivative on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of the stable pyrazolone ring after the elimination of methanol.[3] The reaction is typically acid-catalyzed.[1][3]

Diagram 1: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow start Start: Reagents reagents This compound Hydrazine Hydrate Ethanol (Solvent) Glacial Acetic Acid (Catalyst) start->reagents reaction Reaction Setup: Combine reagents in a round-bottom flask. Reflux with stirring. reagents->reaction monitoring Reaction Monitoring: Thin-Layer Chromatography (TLC) reaction->monitoring Periodically sample monitoring->reaction Continue if incomplete workup Work-up: Cool reaction mixture. Precipitate product with water. Isolate by vacuum filtration. monitoring->workup Proceed upon completion purification Purification: Recrystallization from a suitable solvent (e.g., ethanol). workup->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization end End: Pure Product characterization->end

Caption: Workflow for the synthesis of 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Experimental Protocol: Synthesis of 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • This compound

  • Hydrazine hydrate (handle with care, toxic)

  • Ethanol (reagent grade)

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 30% ethyl acetate in hexanes)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 10 mmol) and ethanol (30 mL).

  • Add hydrazine hydrate (e.g., 20 mmol, 2 equivalents) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate and develop it in a suitable mobile phase. The reaction is complete when the starting β-keto ester spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water (e.g., 50 mL) to the stirred solution to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Parameters and Expected Outcome

ParameterValue
Molar Ratio (β-keto ester:hydrazine)1:2
SolventEthanol
CatalystGlacial Acetic Acid
Reaction TemperatureReflux (~80°C)
Expected Yield>80%
Appearance of ProductWhite to off-white solid

PART 2: Agrochemical Screening Protocols

Following the successful synthesis of the pyrazole derivative, the next critical step is to evaluate its biological activity. This section provides detailed protocols for in vitro fungicidal and greenhouse herbicidal screening.

Protocol 1: In Vitro Antifungal Activity Assay

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of common plant pathogenic fungi using a broth microdilution method.[5][6]

Diagram 2: Workflow for In Vitro Antifungal Assay

Antifungal_Assay_Workflow start Start compound_prep Compound Preparation: Serial dilutions in DMSO start->compound_prep plate_setup 96-Well Plate Setup: Add compound dilutions, media, and inoculum compound_prep->plate_setup media_prep Media Preparation: Potato Dextrose Broth (PDB) media_prep->plate_setup inoculum_prep Inoculum Preparation: Fungal spore suspension (e.g., 1 x 10^5 spores/mL) inoculum_prep->plate_setup incubation Incubation: 25-28°C for 48-72 hours plate_setup->incubation data_collection Data Collection: Visual assessment or spectrophotometric reading (OD600) incubation->data_collection analysis Data Analysis: Determine Minimum Inhibitory Concentration (MIC) data_collection->analysis end End analysis->end

Caption: Workflow for determining the in vitro antifungal activity of a test compound.

Materials:

  • Synthesized 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Spectrophotometer (optional, for quantitative assessment)

  • Positive control (commercial fungicide, e.g., Carbendazim)

  • Negative control (medium with DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in the 96-well plate using the growth medium to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

  • Inoculum Preparation: Prepare a spore suspension of the test fungi in sterile water from a fresh culture. Adjust the spore concentration to approximately 1 x 10⁵ spores/mL.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate containing the test compound dilutions. The final volume in each well should be 200 µL.

  • Controls: Include a positive control (a known fungicide) and a negative control (medium with the same concentration of DMSO used for the test compound) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Collection: Determine the MIC visually as the lowest concentration of the compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify fungal growth. The MIC is the concentration that shows a significant reduction in growth compared to the negative control.

Table 2: Example Data Interpretation for In Vitro Antifungal Assay

Concentration (µg/mL)Growth (Visual)% Inhibition (Calculated)
100-100
50-100
25+75
12.5++40
6.25+++10
Control (DMSO)++++0
MIC 50 µg/mL
Protocol 2: Greenhouse Herbicidal Activity Screening

This protocol describes a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of the synthesized compound in a greenhouse setting.[7][8]

Materials:

  • Synthesized 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Acetone or other suitable solvent

  • Surfactant (e.g., Tween 20)

  • Pots with a standardized soil mix

  • Seeds of indicator plant species (e.g., a grass like Echinochloa crus-galli and a broadleaf weed like Amaranthus retroflexus)

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

  • Laboratory spray chamber

Procedure:

Pre-emergence Application:

  • Sow the seeds of the indicator plants in pots filled with soil.

  • Prepare a solution of the test compound in a suitable solvent with a surfactant.

  • Apply the test solution uniformly to the soil surface using a laboratory spray chamber at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Include untreated control pots sprayed only with the solvent and surfactant solution.

  • Water the pots and place them in the greenhouse.

  • Evaluate the emergence and growth of the seedlings after a set period (e.g., 14-21 days). Assess phytotoxicity using a visual rating scale (0% = no effect, 100% = complete kill).

Post-emergence Application:

  • Sow the seeds of the indicator plants and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Apply the test compound solution as described for the pre-emergence application, ensuring uniform coverage of the plant foliage.

  • Return the pots to the greenhouse.

  • Evaluate plant injury and growth inhibition at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale.

Data Analysis:

For both pre- and post-emergence assays, calculate the dose required to cause a 50% reduction in plant growth (GR₅₀) to quantify the herbicidal potency of the compound.

Table 3: Example Visual Rating Scale for Herbicidal Activity

Rating (%)Description
0No effect
10-30Slight stunting or chlorosis
40-60Moderate stunting, chlorosis, and some necrosis
70-90Severe stunting, extensive necrosis
100Complete plant death

Conclusion and Future Directions

This compound is a valuable and readily accessible starting material for the synthesis of novel pyrazole-based agrochemicals. The protocols detailed in this guide provide a robust framework for the synthesis of a model pyrazole derivative and its subsequent evaluation for fungicidal and herbicidal activities. The structure-activity relationship of the 3-chlorophenyl group on the pyrazole ring can be further explored by synthesizing a library of analogs with varying substitution patterns. The presented methodologies are designed to be adaptable and can serve as a foundation for more extensive agrochemical discovery programs.

References

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Feng, S., Liu, J., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]

  • ResearchGate. (2017). Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity. [Link]

  • Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559. [Link]

  • Shaner, D. L. (n.d.). Primary Herbicide Screening. [Link]

  • PubMed. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. [Link]

  • Kumar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). [Link]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). [Link]

  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Request PDF. (2025). [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (n.d.). [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). [Link]

  • IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... [Link]

  • In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. (2023). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). [Link]

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Application Note & Protocol: Strategic C-Acylation of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the C-acylation of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a versatile β-keto ester intermediate crucial in the synthesis of complex organic molecules. We delve into the underlying chemical principles, present a detailed, field-tested experimental protocol, and offer insights into reaction monitoring, product characterization, and troubleshooting. This guide is designed for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology for constructing advanced molecular scaffolds.

Introduction: The Synthetic Value of β-Keto Esters

β-Keto esters are prized building blocks in organic synthesis due to the strategic positioning of two carbonyl groups, which activates the intermediary α-carbon for a variety of transformations.[1][2] this compound belongs to this class, offering a reactive site for carbon-carbon bond formation. The acylation of its α-carbon is a powerful strategy for elaborating the molecular framework, leading to β,δ-diketo esters which are precursors to a wide array of heterocycles and other complex structures of pharmacological interest.

The core of this transformation lies in the generation of a highly nucleophilic enolate from the β-keto ester, which subsequently attacks an electrophilic acylating agent.[3][4] This application note provides an in-depth protocol for performing this reaction with high efficiency and control, focusing on the use of an acyl chloride as the acylating agent.

Reaction Mechanism and Scientific Rationale

The C-acylation of a β-keto ester is a classic condensation reaction predicated on the acidity of the α-protons located between the two carbonyl groups. The electron-withdrawing nature of both the ketone and the ester functionalities significantly lowers the pKa of these protons, facilitating their removal by a suitable base.

The accepted mechanism proceeds via two key steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the α-carbon. This step is typically irreversible and generates a resonance-stabilized enolate ion. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as saponification of the ester.

  • Nucleophilic Attack: The resulting enolate acts as a potent carbon-centered nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a new carbon-carbon bond and a tetrahedral intermediate, which then collapses to yield the acylated product and a chloride salt.

Controlling the reaction conditions, such as temperature and the rate of addition, is paramount to favor C-acylation over the potential side reaction of O-acylation and to manage the reaction's exothermicity.

Acylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack Start This compound (β-Keto Ester) Base Sodium Hydride (NaH) in Anhydrous THF Start->Base Deprotonation at α-carbon Enolate Resonance-Stabilized Enolate Intermediate Base->Enolate Forms Nucleophile AcylatingAgent Acyl Chloride (R-COCl) Enolate->AcylatingAgent Attacks Electrophilic Carbonyl Carbon Product Acylated β-Keto Ester (Final Product) AcylatingAgent->Product Nucleophilic Attack

Caption: General mechanism for the C-acylation of a β-keto ester.

Safety & Hazard Management

A rigorous adherence to safety protocols is non-negotiable. All operations must be conducted inside a certified chemical fume hood.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere.

  • Acylating Agents (e.g., Acetyl Chloride): Highly flammable, corrosive, and lachrymatory. Reacts violently with water and alcohols. Causes severe skin burns and eye damage.

  • Chlorinated Organic Compounds: Many chlorinated solvents and reagents pose health risks, including potential damage to the liver, kidneys, and central nervous system.[6] Always consult the Safety Data Sheet (SDS) for each specific reagent.[6]

  • Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for all organic solvents; check compatibility) are mandatory at all times.[6][7]

Detailed Experimental Protocol

This protocol details the acetylation of this compound using acetyl chloride. The principles can be adapted for other acylating agents.

Reagents and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
This compound632327-19-6212.631.02.13 g (10 mmol)
Sodium Hydride (60% dispersion in oil)7646-69-724.00 (as NaH)1.10.44 g (11 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11-50 mL
Acetyl Chloride75-36-578.501.10.78 mL (11 mmol)
Saturated Aqueous NH₄ClN/A--~30 mL
Ethyl Acetate141-78-6--~150 mL
Brine (Saturated Aqueous NaCl)N/A--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--As needed
Equipment ------------
Three-neck round-bottom flask (100 mL)------------
Magnetic stirrer and stir bar------------
Septa, nitrogen/argon inlet, bubbler------------
Addition funnel (25 mL)------------
Syringes and needles------------
Ice-water bath------------
Step-by-Step Methodology
  • Preparation and Inerting:

    • Assemble the three-neck flask with a magnetic stir bar, a septum, a nitrogen/argon inlet connected to a bubbler, and an addition funnel.

    • Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas. This is crucial to remove any adsorbed moisture which would consume the hydride base.

  • Enolate Formation:

    • Carefully weigh the sodium hydride dispersion and add it to the reaction flask.

    • Add 30 mL of anhydrous THF to the flask via syringe. Begin stirring to create a suspension.

    • Dissolve this compound (2.13 g) in 10 mL of anhydrous THF.

    • Add this solution dropwise to the stirred NaH suspension over 10-15 minutes at room temperature.

    • Causality Check: You will observe hydrogen gas evolution from the bubbler. Allow the reaction to stir for 30-45 minutes after the addition is complete to ensure full deprotonation. The cessation of bubbling indicates the completion of enolate formation.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add acetyl chloride (0.78 mL) to the addition funnel along with 10 mL of anhydrous THF.

    • Add the acetyl chloride solution dropwise to the cold, stirred enolate solution over 20-30 minutes.

    • Rationale: A slow, cold addition is essential to control the exothermic nature of the acylation and to minimize the formation of side products.

    • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Procedure: Withdraw a small aliquot (~0.1 mL) via syringe, quench it in a vial with a few drops of saturated NH₄Cl solution and 1 mL of ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. Mass spectrometry can also be employed for precise monitoring.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. Caution: This quench is exothermic.

    • Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (~20 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL). The brine wash removes residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure acylated product.

Experimental Workflow Setup 1. Assemble & Flame-Dry Glassware under N₂/Ar Enolate 2. Form Enolate (β-Keto Ester + NaH in THF) Setup->Enolate Acylation 3. Acylation (Add Acyl Chloride at 0°C) Enolate->Acylation Monitor 4. Monitor Progress (TLC / LC-MS) Acylation->Monitor Workup 5. Quench & Aqueous Work-up (NH₄Cl, Extraction) Monitor->Workup If complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 3-(3-chlorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile β-keto ester. As a key building block in the synthesis of many pharmaceutical compounds, achieving high purity of this reagent is critical for downstream success.[1] This guide will delve into the causality behind experimental choices, offering troubleshooting solutions and validated protocols.

I. Understanding the Molecule: Key Challenges in Purification

This compound, like many β-keto esters, presents unique purification challenges primarily due to its chemical properties.[1] The most significant of these is keto-enol tautomerism . The presence of two rapidly interconverting isomers (the keto and enol forms) can lead to issues such as band broadening in chromatography, making sharp separations from impurities difficult.[2][3]

Additionally, the ester functional group can be susceptible to hydrolysis, particularly if the crude material is exposed to acidic or basic conditions for prolonged periods, leading to the formation of 3-(3-chlorophenyl)-3-oxopropanoic acid. The crude product may also contain unreacted starting materials from its synthesis, such as 3'-chloroacetophenone and dimethyl carbonate, or byproducts.[4]

Potential Impurities Profile
Impurity Type Potential Compounds Origin
Starting Materials3'-Chloroacetophenone, Dimethyl Carbonate/Diethyl CarbonateIncomplete reaction
ByproductsSelf-condensation productsSide reactions during synthesis
Degradation Products3-(3-chlorophenyl)-3-oxopropanoic acidHydrolysis of the ester
Residual SolventsToluene, THF, Methanol, EthanolFrom reaction and workup

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

FAQs: Column Chromatography

Question 1: I'm seeing significant tailing or broad peaks for my product during silica gel column chromatography. What's happening and how can I fix it?

Answer: This is a classic sign of on-column keto-enol tautomerism.[2][3] The silica gel surface can also have acidic sites that interact differently with the keto and enol forms, exacerbating the issue. Here are several strategies to improve peak shape:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating your silica gel. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a volatile base, typically 0.1-1% triethylamine (TEA). This neutralization minimizes the differential interaction with the tautomers.[2]

  • Modify Your Mobile Phase: Adding a small amount of a polar solvent like methanol to your hexane/ethyl acetate eluent system can sometimes improve peak shape by competing for active sites on the silica.

  • Consider an Alternative Stationary Phase: If your compound is particularly sensitive, switching to a more neutral stationary phase like alumina (neutral or basic) can be beneficial.[2]

Question 2: My compound appears as multiple spots on the TLC plate, even after initial purification. Is it degrading?

Answer: While degradation is possible, it's more likely you are observing the separation of the keto and enol tautomers. To confirm if your compound is stable on silica, you can perform a 2D TLC analysis.

Experimental Protocol: 2D TLC for Stability Assessment
  • Spot your compound in one corner of a square TLC plate.

  • Develop the plate in your chosen eluent system.

  • Carefully dry the plate.

  • Rotate the plate 90 degrees.

  • Develop the plate again in the same eluent system.

Interpretation: A stable compound will appear as a single spot on the diagonal. If additional spots appear off the diagonal, it indicates degradation on the stationary phase.[2]

FAQs: Recrystallization

Question 1: I'm having trouble finding a suitable solvent for recrystallization. What are the ideal characteristics?

Answer: The ideal recrystallization solvent is one in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.[5] This differential solubility is key to obtaining a high recovery of pure crystals upon cooling.[5]

Question 2: My recrystallization yields are very low. What can I do to improve recovery?

Answer: Low yields can stem from several factors:

  • Using too much solvent: Always aim to dissolve your crude product in the minimum amount of hot solvent.[6][7] Adding excess solvent will keep more of your product in solution even after cooling.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Incomplete precipitation: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation.

III. Recommended Purification Protocols

Below are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This is often the most effective method for removing a wide range of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard glassware

Procedure:

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine.

  • Pack the Column: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Dry this mixture under reduced pressure and carefully add it to the top of the packed column.

  • Elute the Column: Begin elution with your starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This method is excellent for removing small amounts of impurities, especially if the crude product is already of reasonable purity.

Materials:

  • Crude this compound

  • Isopropyl alcohol (or a mixture of ethanol and water)

  • Erlenmeyer flask, heating source, ice bath, Buchner funnel, and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of isopropyl alcohol and gently heat the mixture with swirling. Continue to add the solvent dropwise until the solid just dissolves.[5][6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5][6]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.

IV. Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis check_purity Assess Purity and Impurity Profile tlc_analysis->check_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity Few Spots, Close Rf low_purity Low Purity (<90%) Multiple Impurities check_purity->low_purity Multiple Spots, Varied Rf recrystallization Proceed with Recrystallization high_purity->recrystallization column_chromatography Proceed with Column Chromatography low_purity->column_chromatography final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Performed observe_issue Observe Tailing or Broad Peaks start->observe_issue no_issue Good Separation observe_issue->no_issue No issue_present Poor Separation observe_issue->issue_present Yes final_product Pure Product no_issue->final_product deactivate_silica Option 1: Deactivate Silica (0.5% TEA in Eluent) issue_present->deactivate_silica change_stationary_phase Option 2: Change Stationary Phase (e.g., Alumina) issue_present->change_stationary_phase run_2d_tlc Optional: Run 2D TLC to Confirm Stability issue_present->run_2d_tlc re_run_column Re-run Column with Optimized Conditions deactivate_silica->re_run_column change_stationary_phase->re_run_column re_run_column->final_product

Caption: Troubleshooting workflow for column chromatography issues.

V. References

  • Technical Support Center: Column Chromatography Purification of Keto Esters - Benchchem. (n.d.). Retrieved from

  • This compound | Chemsrc. (n.d.). Retrieved from

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved from

  • beta keto esters by HPLC - Chromatography Forum. (2010, November 26). Retrieved from

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 21). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction

This section covers the fundamental principles of the synthesis, providing the essential knowledge needed to diagnose and resolve common issues.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis of this β-keto ester is achieved through a Crossed Claisen Condensation . This is a carbon-carbon bond-forming reaction between two different esters in the presence of a strong base.[1][2][3] In this specific case, the reactants are an enolizable ester (methyl acetate) and a non-enolizable aromatic ester (methyl 3-chlorobenzoate).

The mechanism proceeds in several key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from the enolizable ester (methyl acetate) to form a nucleophilic enolate ion.[3] This is typically the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (methyl 3-chlorobenzoate). This forms a tetrahedral intermediate.[3][4]

  • Elimination: The tetrahedral intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group and forming the desired β-keto ester product.[3]

  • Deprotonation (Driving Force): The expelled methoxide is a strong enough base to deprotonate the newly formed β-keto ester at the central α-carbon. This final deprotonation is thermodynamically favorable because the resulting enolate is highly resonance-stabilized.[4][5] This step is crucial as it drives the reaction to completion.[2]

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product, this compound.[3]

Claisen_Condensation cluster_start Step 1: Enolate Formation cluster_react Step 2 & 3: Attack & Elimination cluster_drive Step 4 & 5: Driving Force & Workup Methyl_Acetate Methyl Acetate (Enolizable Ester) Enolate Methyl Acetate Enolate (Nucleophile) Methyl_Acetate->Enolate Deprotonation Base Strong Base (e.g., NaH) Aromatic_Ester Methyl 3-chlorobenzoate (Non-enolizable Ester) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Product_Ester Product: β-Keto Ester Intermediate->Product_Ester Elimination of ⁻OCH₃ Product_Enolate Resonance-Stabilized Product Enolate Product_Ester->Product_Enolate Deprotonation by ⁻OCH₃ (Irreversible) Final_Product Final Product after Acidic Workup Product_Enolate->Final_Product Protonation (H₃O⁺)

Caption: General workflow of the Crossed Claisen Condensation.

Q2: Why is a stoichiometric amount of a strong base required?

Unlike many catalytic reactions, the Claisen condensation requires at least a full equivalent of base.[2] The reason lies in the final, irreversible deprotonation step. The α-protons of the β-keto ester product are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25) or the alcohol byproduct (pKa ≈ 16-17).[5] Therefore, the alkoxide generated during the elimination step will immediately and irreversibly deprotonate the product.[2][5] This consumption of the base to form the product enolate means a stoichiometric amount is necessary to ensure all the starting material can react. Using less than one equivalent will result in incomplete conversion and lower yields.

Q3: Which starting materials are typically used?
  • Non-Enolizable Ester: Methyl 3-chlorobenzoate. It provides the aromatic portion of the final product and lacks α-hydrogens, so it cannot form an enolate and undergo self-condensation.[5]

  • Enolizable Ester: Methyl acetate or ethyl acetate. This provides the two-carbon unit that will be acylated. It must have α-hydrogens to form the necessary nucleophilic enolate.[6]

  • Base: Sodium hydride (NaH), sodium methoxide (NaOMe), or lithium diisopropylamide (LDA) are common choices. The use of stronger bases like NaH often increases the yield compared to alkoxides like sodium ethoxide.[1]

Part 2: Troubleshooting Guide for Low Yield

Encountering low yields in a Claisen condensation is a common challenge.[7] This section breaks down the most frequent problems and provides actionable solutions.

Q4: My reaction has stalled, or my yield is below 20%. What are the primary culprits?

Low conversion is often traced back to two main areas: inefficient enolate formation or the presence of contaminants.

  • Issue 1: Ineffective Enolate Generation

    • Root Cause A: Insufficient Base Strength. While sodium methoxide can work, its effectiveness can be limited as it establishes an equilibrium. A much stronger, non-nucleophilic base like Sodium Hydride (NaH) is often superior as it deprotonates the ester irreversibly, driving enolate formation.

    • Solution: Switch to Sodium Hydride (NaH). NaH offers a significant advantage by reacting irreversibly to produce hydrogen gas, shifting the equilibrium completely towards the enolate.

BasepKa of Conjugate AcidSuitabilityComments
Sodium Methoxide (NaOMe)~15.5 (Methanol)ModerateReversible deprotonation. Can be effective but may lead to lower yields.
Sodium Hydride (NaH)~36 (H₂)ExcellentIrreversible deprotonation drives enolate formation. Often improves yields significantly.[1]
LDA~36 (Diisopropylamine)ExcellentVery strong, non-nucleophilic base. Ideal for preventing side reactions but more expensive.
  • Issue 2: Quenching of Base and Enolate

    • Root Cause B: Presence of Water or Alcohol. Trace amounts of water or other protic impurities in the reagents or solvent will rapidly quench the strong base and any enolate that forms, halting the reaction.

    • Solution: Rigorous Anhydrous Technique. Ensure all glassware is oven-dried or flame-dried immediately before use. Solvents like Tetrahydrofuran (THF) or Toluene must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    Protocol: Preparation of Anhydrous Solvent (THF)

    • Pre-drying: Add anhydrous magnesium sulfate or calcium hydride to a flask of THF and stir overnight.

    • Distillation Setup: Assemble a distillation apparatus that has been oven-dried. Place sodium metal and a small amount of benzophenone into the distillation pot.

    • Reflux: Heat the THF to reflux. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free.

    • Collection: Distill the required volume of THF directly into the reaction flask under an inert atmosphere (Nitrogen or Argon).

Q5: My crude NMR shows multiple unexpected products. What are the likely side reactions?

The most common side reaction in a crossed Claisen condensation is the self-condensation of the enolizable ester .

  • Root Cause: If the enolate of methyl acetate attacks another molecule of methyl acetate instead of the desired methyl 3-chlorobenzoate, it will form methyl acetoacetate. This is more likely if the concentration of the enolate is high before it has a chance to react with the aromatic ester.

  • Solution: Control the Reagent Addition. The best strategy to minimize self-condensation is to add the enolizable ester (methyl acetate) slowly to a mixture of the non-enolizable ester (methyl 3-chlorobenzoate) and the base. This ensures that the enolate is formed in the presence of a large excess of the intended electrophile, maximizing the desired crossed reaction.

Reaction_Pathway Start Start: Methyl Acetate + Methyl 3-chlorobenzoate + Base Enolate Enolate of Methyl Acetate Forms Start->Enolate Desired Desired Pathway: Attack on Methyl 3-chlorobenzoate Enolate->Desired Favored by slow addition of Methyl Acetate Side Side Reaction: Attack on another Methyl Acetate Enolate->Side Occurs if enolate concentration is high Product Product: This compound Desired->Product Byproduct Byproduct: Methyl Acetoacetate Side->Byproduct

Sources

optimal storage and stability conditions for Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(3-chlorophenyl)-3-oxopropanoate (CAS 632327-19-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this key chemical intermediate. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work. Our goal is to provide you with the expertise and validated protocols necessary for maintaining the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on its chemical structure as a β-keto ester, this compound is susceptible to degradation by moisture, heat, and light. To ensure its long-term stability, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lowering the temperature slows down the rate of potential hydrolytic and oxidative degradation reactions. Some suppliers recommend cold-chain transportation for this reason.[1]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation, especially if the container will be opened multiple times.
Container Tightly sealed, amber glass vialProtects from moisture ingress and exposure to light, which can catalyze degradation.[2]
Environment Dry, well-ventilated areaMinimizes exposure to ambient moisture and ensures a stable storage environment.[2]

For routine short-term use, storage at room temperature in a desiccator, protected from light, is acceptable. However, for storage exceeding several weeks, refrigeration is strongly advised.

Q2: I observe two peaks for my compound during HPLC analysis. Is my sample impure?

A2: Not necessarily. β-keto esters like this compound exist as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form.[3] This keto-enol tautomerism can result in two distinct peaks during HPLC analysis, especially under neutral pH conditions. The ratio of these tautomers can be influenced by the solvent, temperature, and pH of the mobile phase.[3][4]

To confirm if the two peaks are tautomers, you can try the following:

  • Adjust Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can often promote the interconversion of tautomers, leading to the coalescence of the two peaks into a single, sharper peak.[5]

  • Increase Column Temperature: Raising the column temperature can also accelerate the rate of interconversion, potentially resulting in a single averaged peak.[5]

If the two peaks persist under these modified conditions, it may indicate the presence of an actual impurity.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(3-chlorophenyl)-3-oxopropanoic acid and methanol. The β-keto acid product is itself prone to decarboxylation, especially upon heating, to form 1-(3-chlorophenyl)ethan-1-one.[6]

  • Oxidation: The methylene group alpha to both carbonyls can be susceptible to oxidation, potentially leading to the formation of α-dicarbonyl compounds or cleavage of the C-C bond.[7]

  • Photodegradation: The presence of the chlorophenyl group, a chromophore, suggests potential sensitivity to light.[8] UV exposure could lead to the formation of radical species and subsequent degradation products.

The following diagram illustrates these potential degradation pathways:

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation (UV Light) main This compound hydrolysis_acid 3-(3-chlorophenyl)-3-oxopropanoic Acid + Methanol main->hydrolysis_acid H+ or OH- H2O oxidation_prod α-Dicarbonyls & Cleavage Products main->oxidation_prod Oxidizing Agent (e.g., H2O2) photo_prod Radical Species & Photoproducts main->photo_prod hv (Light) decarboxylation 1-(3-chlorophenyl)ethan-1-one + CO2 hydrolysis_acid->decarboxylation Heat

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Change in physical appearance (e.g., color change from colorless to yellow/brown, solidification of liquid) Degradation of the compound due to improper storage (exposure to air, light, or high temperatures).1. Verify Purity: Analyze the material using a stability-indicating method like HPLC to assess purity and identify potential degradation products. 2. Review Storage: Ensure the compound is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light). 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material to ensure the integrity of your experimental results.
Inconsistent experimental results or loss of reactivity 1. Degradation: The compound may have degraded, leading to a lower effective concentration of the active starting material. 2. Hydrolysis in Solution: If used in aqueous or protic solvents, the compound may be hydrolyzing during the experiment.1. Confirm Purity: Re-analyze the starting material by HPLC. 2. Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and perform reactions under an inert atmosphere. 3. Prepare Fresh Solutions: Prepare solutions of the compound immediately before use, especially in protic or aqueous media.
Precipitate formation in stock solutions 1. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Degradation Product: A degradation product may be less soluble than the parent compound.1. Check Solubility: Consult literature for solubility data or perform a solubility test. Consider gentle warming or sonication to redissolve. 2. Solvent Selection: Consider using a more suitable solvent or a co-solvent system. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

To ensure the quality of your material, a stability study is recommended. The following protocols outline the steps for a forced degradation study and the development of a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and to validate the specificity of the analytical method.[9]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[10] A control sample should be wrapped in aluminum foil to protect it from light.

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for stability testing. The goal is to achieve baseline separation between the main peak of this compound and all peaks generated during the forced degradation study.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (1988). Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1,3-Cyclohexanediones. Bulletin of the Chemical Society of Japan.
  • Wang, Y., et al. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters.
  • Chromatography Forum. (2013). avoiding keto enol tautomerism in a compound in HPLC analysis. [Link]

  • EMA. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society.
  • Chromatography Forum. (2005). keto-enol tautomerism. [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Marcus, D. M. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. PubMed. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • MDPI. (2022). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... [Link]

  • Iancu, M.-E., et al. (2018). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC - NIH. [Link]

  • Ascent Chem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Request PDF: Degradation Pathways. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • PubMed Central (PMC). (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. [Link]

  • ResearchGate. (n.d.). Thermal characterization of the oxo-degradation of polypropylene containing a pro-oxidant/pro-degradant additive. [Link]

  • PubMed Central (PMC). (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • PubMed. (2021). Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np, Pu): A Computational Study. [Link]

  • MDPI. (2021). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]

  • ResearchGate. (n.d.). Oxo-degradation of LDPE with pro-oxidant additive. [Link]

  • ResearchGate. (n.d.). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. [Link]

  • MDPI. (2020). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. [Link]

Sources

Technical Support Center: Troubleshooting Failed Syntheses of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted β-keto esters. As a Senior Application Scientist, I understand that while these syntheses are foundational, they can present significant challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might be facing during your synthesis.

Q1: My reaction yield is extremely low, or I've recovered mostly starting material. What's going wrong?

A1: This is a classic symptom of an unfavorable equilibrium in your reaction, often a reverse Claisen condensation. The formation of a β-keto ester is a reversible process.[1] The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting ester.[2][3] This final deprotonation step creates a highly stabilized enolate and is essentially irreversible, pulling the entire equilibrium towards the product side.[4] If this deprotonation cannot occur, the equilibrium may favor the starting materials.[1]

Troubleshooting Steps:

  • Verify Your Starting Material: Ensure your ester has at least two α-hydrogens. If it only has one, the resulting β-keto ester product will not have an acidic proton between the two carbonyl groups, preventing the crucial final deprotonation step.[1]

  • Use a Stoichiometric Amount of Base: A full equivalent of a strong base is necessary to deprotonate the product and drive the reaction forward.[1][2] Catalytic amounts of base are insufficient.

  • Choice of Base: Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) often lead to higher yields compared to alkoxides like sodium ethoxide (NaOEt).[5][6] For mixed (or "crossed") Claisen condensations, using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can help by selectively forming one enolate, thus preventing a mixture of products.[5][7]

Q2: My crude NMR or TLC shows multiple spots. What are the likely side reactions?

A2: The presence of multiple products points to competing reaction pathways. The most common side reactions in β-keto ester synthesis are saponification and transesterification.

  • Saponification: This is the hydrolysis of your ester starting material or product to a carboxylate salt, which occurs if water is present in the reaction mixture, especially when using hydroxide bases.[8][9] Using anhydrous conditions and non-aqueous bases is critical to avoid this.

  • Transesterification: This occurs when the alkoxide base used does not match the alkoxy group of the ester. For example, using sodium methoxide with an ethyl ester will lead to a mixture of methyl and ethyl esters and their corresponding condensation products.[8][9] To prevent this, always match the alkoxide base to the ester's alcohol group (e.g., use sodium ethoxide with ethyl esters).[10]

  • Self-Condensation in Crossed Reactions: In a crossed Claisen condensation, if both esters are enolizable, you can get a mixture of up to four different products.[6] To achieve selectivity, one ester should ideally be non-enolizable (e.g., a benzoate or formate ester), or a directed approach using a strong, non-nucleophilic base like LDA should be employed.[6][11]

Q3: I'm performing an intramolecular reaction (Dieckmann Condensation) and getting low yields of my desired cyclic product. Why?

A3: The Dieckmann condensation is subject to the same equilibrium considerations as the intermolecular Claisen condensation.[12][13] Additionally, ring strain plays a significant role.

Troubleshooting Steps:

  • Ring Size: This reaction is most effective for forming 5- and 6-membered rings, which are thermodynamically stable.[3][12] Synthesizing smaller or larger rings can be challenging due to ring strain or unfavorable entropic factors, respectively.[12]

  • Base and Conditions: As with the Claisen condensation, a stoichiometric amount of a strong base is required to drive the reaction by deprotonating the cyclic β-keto ester product.[4]

  • High Dilution: To favor the intramolecular reaction over intermolecular polymerization, the reaction should be run under high dilution conditions. This reduces the probability of two different molecules reacting with each other.

Q4: The purification of my β-keto ester is difficult. It seems to be degrading on the silica gel column. What should I do?

A4: β-keto esters can be sensitive to both acidic and basic conditions, and they can also be prone to decarboxylation, especially if heated.[14][15] Standard silica gel can be acidic enough to cause degradation.

Troubleshooting Purification:

  • Neutralize Silica Gel: Before performing column chromatography, you can wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system to neutralize acidic sites.

  • Alternative Purification: Consider distillation under reduced pressure, as β-keto esters can decompose at their atmospheric boiling points.[16] For example, ethyl acetoacetate boils at 189°C at 1 atm but decomposes readily at this temperature.[16]

  • Avoid Excessive Heat: During workup and solvent removal, avoid high temperatures to prevent decarboxylation, which is the loss of CO2 from the corresponding β-keto acid that can form upon hydrolysis.[15][17]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in β-keto ester synthesis.

G start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_products Multiple Products start->side_products purification_issue Purification Issues start->purification_issue cause_equilibrium Cause: Unfavorable Equilibrium (Reverse Claisen) low_yield->cause_equilibrium cause_saponification Cause: Saponification side_products->cause_saponification cause_transester Cause: Transesterification side_products->cause_transester cause_self_cond Cause: Self-Condensation (in crossed reactions) side_products->cause_self_cond cause_degradation Cause: Degradation on Silica purification_issue->cause_degradation cause_decarboxylation Cause: Thermal Decomposition / Decarboxylation purification_issue->cause_decarboxylation check_alpha_h Solution: Check for ≥2 α-H on starting ester cause_equilibrium->check_alpha_h check_base_stoich Solution: Use ≥1 equivalent of strong base cause_equilibrium->check_base_stoich check_base_strength Solution: Consider stronger base (e.g., NaH, LDA) cause_equilibrium->check_base_strength sol_saponification Solution: Ensure anhydrous conditions; avoid hydroxide bases cause_saponification->sol_saponification sol_transester Solution: Match alkoxide base to ester group cause_transester->sol_transester sol_self_cond Solution: Use one non-enolizable ester or a directed approach (LDA) cause_self_cond->sol_self_cond sol_neutralize_silica Solution: Neutralize silica gel with Et3N cause_degradation->sol_neutralize_silica sol_reduced_pressure Solution: Purify by vacuum distillation; avoid high heat cause_decarboxylation->sol_reduced_pressure

Caption: Troubleshooting workflow for β-keto ester synthesis.

Key Reaction Parameters

The success of your synthesis is highly dependent on the careful selection of reagents and conditions. The table below summarizes the impact of key parameters.

ParameterChoiceRationale & Impact on Reaction
Base Sodium Ethoxide (NaOEt)Standard, effective base. Must match the ester's alkoxy group to prevent transesterification.[8][9]
Sodium Hydride (NaH)A stronger, non-nucleophilic base that often provides higher yields.[5][6]
LDAA very strong, sterically hindered, non-nucleophilic base. Ideal for directed and crossed Claisen condensations to ensure selective enolate formation.[5]
Solvent Ethanol (for NaOEt)The solvent should be the conjugate acid of the base to avoid scrambling of the base.[9] Must be anhydrous.
THF, EtherCommon solvents for reactions using NaH or LDA. Must be anhydrous.
Temperature RefluxOften required to drive the reaction to completion. However, prolonged heating can lead to side reactions.
Room TemperaturePossible with very strong bases like LDA, which can improve selectivity and reduce side reactions.
Workup AcidificationA crucial step to protonate the enolate product. Careful addition of acid is needed to avoid hydrolysis of the ester.[16][18]

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is a classic example of β-keto ester synthesis.[16][19]

Materials:

  • Sodium metal: 2.0 g

  • Anhydrous Ethyl Acetate: 25 mL

  • Xylenes (anhydrous): 12.5 mL

  • 50% Acetic Acid solution

  • Saturated NaCl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide (in situ):

    • To a dry 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 12.5 mL of anhydrous xylenes and 2.0 g of freshly cut sodium metal.[16]

    • Heat the mixture to reflux with vigorous stirring until the sodium melts and forms small beads. This increases the surface area for the reaction.[16]

    • Carefully decant the xylenes.

  • Reaction:

    • Immediately add 25 mL of anhydrous ethyl acetate to the flask containing the sodium beads. The reaction will begin, and the mixture may turn yellow.[16]

    • Reflux the mixture for approximately 1.5-2 hours, or until all the sodium has reacted.[16][18]

  • Workup:

    • Cool the reaction mixture.

    • Carefully and slowly add 50% acetic acid to neutralize the sodium ethoxide and protonate the resulting sodium ethyl acetoacetate enolate.[16][18] Do not add a large excess of acid, as this can increase the product's solubility in the aqueous layer.[16]

    • Transfer the mixture to a separatory funnel and wash with an equal volume of saturated NaCl solution to help break up any emulsions and remove the alcohol byproduct.

    • Separate the organic layer (the product, ethyl acetoacetate).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • First, remove any unreacted ethyl acetate by simple distillation at atmospheric pressure.

    • Purify the final product, ethyl acetoacetate, by distillation under reduced pressure to prevent thermal decomposition.[16]

References

  • BenchChem. (n.d.). Comparing the efficacy of different bases in beta-keto ester synthesis.
  • Queen's University Belfast. (n.d.). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters.
  • Reich, H. J. (n.d.). Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. University of Wisconsin.
  • Lu Le Laboratory. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation.
  • ACS Publications. (n.d.). Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.-keto esters. The Journal of Organic Chemistry.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification.
  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview.
  • YouTube. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • YouTube. (2021, May 6). Claisen Condensation: Solvent and Base Choice.
  • ChemicalBook. (n.d.). Ethyl acetoacetate synthesis.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application.
  • BenchChem. (n.d.). Technical Support Center: Claisen Condensation of β-Keto Esters.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Claisen condensation.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.

Sources

Technical Support Center: A Guide to Using Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(3-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in organic synthesis. As a versatile β-keto ester, this compound is a valuable building block, but its reactivity profile necessitates a clear understanding of potential side reactions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • The α-carbon: The methylene protons (CH₂) situated between the two carbonyl groups are significantly acidic (pKa ≈ 11-13 in DMSO) due to resonance stabilization of the resulting carbanion by both the ketone and the ester moieties.[1] This makes the α-carbon a potent nucleophile after deprotonation.

  • The ester carbonyl carbon: This site is susceptible to nucleophilic acyl substitution, most notably hydrolysis or transesterification.

  • The ketone carbonyl carbon: This carbon can undergo nucleophilic addition reactions.

The 3-chloro substituent on the phenyl ring acts as an electron-withdrawing group, which can further increase the acidity of the α-protons and influence the electrophilicity of the carbonyl carbons.

Q2: How does the 3-chlorophenyl group influence the reactivity of the molecule?

A2: The chlorine atom at the meta position of the phenyl ring is moderately electron-withdrawing through its inductive effect. This has two main consequences:

  • Increased Acidity of α-Protons: By withdrawing electron density, the chloro group helps to stabilize the negative charge of the enolate formed upon deprotonation of the α-carbon.[2] This enhanced acidity means that weaker bases may be sufficient for complete enolate formation compared to analogous compounds without electron-withdrawing groups.

  • Modified Carbonyl Reactivity: The electron-withdrawing nature of the substituent can increase the electrophilicity of the carbonyl carbons, potentially affecting the rates of nucleophilic attack.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong bases to prevent hydrolysis.[3]

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems that may arise during reactions involving this compound, providing insights into their causes and offering detailed protocols for their mitigation.

Problem 1: Low Yield of Desired Product with a Significant Amount of 3-Chlorobenzoic Acid Byproduct
  • Observation: TLC or NMR analysis of the crude reaction mixture shows a significant spot or set of peaks corresponding to 3-chlorobenzoic acid, and the yield of the intended product is lower than expected.

  • Probable Cause: Hydrolysis of the methyl ester group. This is a common side reaction for esters, which can be catalyzed by either acidic or basic conditions, often exacerbated by the presence of water in the reaction mixture or during aqueous workup.[4] The electron-withdrawing chloro group can influence the rate of hydrolysis.[5]

  • Suggested Solution: Meticulous control of reaction and workup conditions to exclude water and strong acids or bases.

Workflow for Minimizing Ester Hydrolysis

cluster_reaction Reaction Phase cluster_workup Aqueous Workup Phase anhydrous Use Anhydrous Solvents & Reagents inert_atm Maintain Inert Atmosphere (N2 or Ar) anhydrous->inert_atm to prevent moisture ingress cool Cool Reaction Mixture to 0°C cold_wash Wash with Ice-Cold, pH-Neutral or Slightly Acidic/Basic Solutions cool->cold_wash to slow hydrolysis kinetics brine Final Wash with Cold Brine cold_wash->brine to remove bulk water dry Thoroughly Dry Organic Layer (e.g., Na2SO4, MgSO4) brine->dry to remove trace water end Isolated Product dry->end start Reaction Setup start->anhydrous

Caption: Workflow to minimize ester hydrolysis.

Protocol 1: Minimized Hydrolysis Workup

  • Cool the Reaction: Before workup, cool the reaction mixture to 0 °C in an ice bath to reduce the rate of hydrolysis.[3]

  • Quenching: If quenching is necessary, use a pre-cooled, saturated solution of a mild reagent like ammonium chloride (for quenching strong bases) or sodium bicarbonate (for quenching acids).

  • Extraction: Perform aqueous extractions quickly and with ice-cold solutions. Use a brine wash (saturated NaCl solution) as the final aqueous wash to help remove dissolved water from the organic layer.[3]

  • Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal. Ensure the drying agent is free-flowing before filtration.

  • Purification: If 3-chlorobenzoic acid is still present, it can often be removed by column chromatography on silica gel, as the acid is typically more polar than the desired β-keto ester product. Alternatively, a carefully controlled extraction with a dilute, cold base (e.g., 1% NaHCO₃ solution) can remove the acidic byproduct, but this risks further hydrolysis of the desired ester.

Problem 2: Formation of 3'-Chloroacetophenone as a Major Byproduct
  • Observation: The desired product is contaminated with a significant amount of 3'-chloroacetophenone, identified by GC-MS or NMR.

  • Probable Cause: Decarboxylation . The β-keto ester can first be hydrolyzed to the corresponding β-keto acid, which is often unstable and can readily undergo decarboxylation, especially upon heating, to yield a ketone.[6] The presence of an electron-withdrawing group on the aryl ring can influence the rate of decarboxylation of the intermediate arylacetic acid.[7]

  • Suggested Solution: Avoid high temperatures and acidic conditions, particularly during workup and purification.

Decarboxylation Pathway

start Methyl 3-(3-chlorophenyl) -3-oxopropanoate b_keto_acid 3-(3-chlorophenyl)-3-oxopropanoic acid (β-Keto Acid Intermediate) start->b_keto_acid Hydrolysis (H2O, H+ or OH-) ketone 3'-Chloroacetophenone (Decarboxylation Product) b_keto_acid->ketone Decarboxylation (Heat) co2 CO2 b_keto_acid->co2

Caption: Pathway leading to decarboxylation.

Protocol 2: Avoiding Decarboxylation

  • Temperature Control: Maintain low to moderate temperatures throughout the reaction and purification process. Avoid excessive heating during solvent evaporation.

  • pH Control: Keep the reaction and workup conditions as close to neutral as possible. If an acidic or basic workup is unavoidable, perform it at low temperatures and for the shortest possible duration.

  • Purification Method: When purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition. Column chromatography at room temperature is often a milder alternative.

Problem 3: Complex Mixture of Higher Molecular Weight Byproducts
  • Observation: The crude reaction mixture shows a complex pattern on TLC or in the NMR spectrum, with peaks corresponding to molecules of roughly double the mass of the starting material.

  • Probable Cause: Self-Condensation (Claisen Condensation) . In the presence of a base, the enolate of this compound can act as a nucleophile and attack the ester carbonyl of another molecule of the starting material.[8][9] This side reaction is more likely if the intended electrophile reacts slowly or is added too slowly.

  • Suggested Solution: Control the generation and reaction of the enolate.

Claisen Self-Condensation

start Methyl 3-(3-chlorophenyl) -3-oxopropanoate (2 eq.) enolate Enolate Intermediate start->enolate Base (e.g., NaH, LDA) product Self-Condensation Product (β-keto diester) enolate->product Attacks another molecule of starting material

Caption: Self-condensation side reaction.

Protocol 3: Controlled Enolate Formation and Reaction

  • Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure rapid and complete deprotonation to the enolate.[9]

  • Temperature of Enolate Formation: Form the enolate at a low temperature (e.g., -78 °C for LDA) to minimize side reactions.

  • Addition of Electrophile: Add the desired electrophile to the pre-formed enolate solution at a low temperature. Then, allow the reaction to warm slowly to the optimal temperature for the desired reaction. This ensures the enolate reacts with the electrophile rather than another molecule of the starting ester.

  • Stoichiometry: If possible, use a slight excess of the more valuable reactant (either the β-keto ester or the electrophile) to drive the reaction to completion and minimize the presence of unreacted starting materials that could participate in side reactions.

Problem 4: Unexpected Halogen-Related Side Reactions
  • Observation: Mass spectrometry or elemental analysis suggests the presence of products with a different number of chlorine atoms or unexpected aromatic substitution patterns.

  • Probable Cause: Reactions involving the Chlorophenyl Group. While generally stable, the chloro-substituent can, under certain conditions (e.g., with strong nucleophiles, organometallics, or radical initiators), undergo reactions such as nucleophilic aromatic substitution (SNAr) or participate in radical processes. These are less common but should be considered with highly reactive reagents.[10]

  • Suggested Solution: Careful selection of reagents and reaction conditions to avoid those known to promote reactions with aryl halides.

Troubleshooting Summary Table

Problem Probable Cause Key Solutions
Low yield, 3-chlorobenzoic acid byproductEster HydrolysisUse anhydrous conditions, low-temperature aqueous workup.
Formation of 3'-chloroacetophenoneDecarboxylationAvoid high temperatures and acidic conditions.
High molecular weight byproductsSelf-CondensationUse a strong base at low temp, pre-form enolate.
Unexpected halogenated byproductsReaction at the C-Cl bondAvoid harsh nucleophiles or radical conditions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Sigma-Aldrich. Product Specification Sheet for Methyl 3-(3-chlorophenyl)
  • Chapman, N. B., & Shorter, J. (Eds.). (1978). Correlation Analysis in Chemistry: Recent Advances. Plenum Press.
  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • AK Lectures. (2014). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • University of Calgary. (n.d.). Acidity of alpha hydrogens. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing hydrolysis of the ester group during reactions.
  • Arkivoc. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Royal Society of Chemistry. (2017).
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Journal of the American Chemical Society. (2012).
  • Pearson. (n.d.).
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • YouTube. (2022). Five Unexpected Reactions. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety-critical advice for managing the exothermic nature of these essential chemical transformations. My aim is to combine established chemical principles with practical, field-proven insights to ensure both the success and safety of your experiments.

Introduction: The Energetic Landscape of β-Keto Ester Synthesis

The formation of β-keto esters, most commonly through reactions like the Claisen condensation, is a cornerstone of modern organic synthesis. This carbon-carbon bond-forming reaction involves the base-mediated condensation of two ester molecules.[1] While elegant, the reaction's thermodynamics require careful management. The initial enolate formation and subsequent nucleophilic acyl substitution are often accompanied by a significant release of heat. If not properly controlled, this exotherm can lead to temperature excursions, reduced product yield, increased impurity profiles, and in the worst-case scenario, a dangerous thermal runaway.[2]

This guide provides a structured approach to troubleshooting and managing these thermal hazards, ensuring your synthesis is both safe and reproducible from the lab bench to pilot scale.

Troubleshooting Guide: Addressing Thermal Events

This section is formatted as a series of questions you might ask when encountering specific issues during your synthesis.

Question 1: My reaction temperature is rising much faster than anticipated after starting the base addition. What's happening and what should I do?

Answer:

A rapid temperature increase beyond the expected rate is a primary indicator of an uncontrolled exotherm and potentially the onset of a thermal runaway. This situation demands immediate and calm intervention.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the base (e.g., sodium ethoxide, sodium hydride). This is the most critical first step to prevent adding more fuel to the exothermic event.

  • Enhance Cooling: If your reaction vessel is in a cooling bath, ensure the bath is at its maximum efficiency. For an ice/water bath, add more ice and ensure good thermal contact with the flask. For a cryocooler, lower the setpoint. If it is safe to do so, you can add a dry ice/acetone slush to the outside of the flask for rapid cooling.[3]

  • Increase Stirring: If possible, increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium. This helps to dissipate localized hot spots.

Underlying Causes & Long-Term Solutions:

  • Cause: The rate of base addition is too fast for the system's cooling capacity. The heat generated by the reaction is overwhelming the rate of heat removal.

  • Solution: For future experiments, reduce the addition rate of the base significantly. Employ a syringe pump for precise and controlled addition. For larger scale reactions, a semi-batch process where one of the reagents is added over a prolonged period is standard industrial practice to control the exotherm.[4]

  • Cause: Inadequate cooling. The cooling bath may not have sufficient capacity for the scale of the reaction.

  • Solution: Before starting, ensure your cooling system is appropriately sized. For reactions at 0 °C, a well-stirred ice/water slurry is more effective than ice alone due to better surface contact.[2] For sub-zero temperatures, a properly prepared dry ice/acetone or a cryocooler is necessary.

  • Cause: Poor heat transfer.

  • Solution: Use a reaction vessel with a larger surface area-to-volume ratio if possible. Ensure the stirring is efficient to prevent the formation of viscous solids that can impede heat transfer.

Question 2: I've stopped the base addition and increased cooling, but the temperature is still rising. How do I execute an emergency quench?

Answer:

If the temperature continues to rise uncontrollably after initial interventions, you are in a thermal runaway scenario. The primary goal is to stop the reaction and neutralize the reactive species as quickly and safely as possible. This requires a pre-planned quenching strategy.

Emergency Quenching Protocol:

This protocol should be part of your pre-experiment risk assessment. The choice of quenching agent is critical. It must react quickly with the base and/or the reactive enolate intermediate without generating a more hazardous situation (e.g., excessive gas evolution).

Step-by-Step Emergency Quench:

  • Alert Personnel: Announce the emergency to others in the lab.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a face shield and blast shield if available.

  • Prepare Quenching Agent: Have a pre-measured, cooled (if appropriate) quenching agent ready. A weak acid is often a suitable choice. A solution of acetic acid in a non-reactive solvent like THF or toluene is a good option. Do not use water as a primary quench for reactions involving sodium hydride or other water-reactive bases.

  • Controlled Addition: With extreme caution, and from behind a blast shield, slowly add the quenching agent to the reaction mixture via a cannula or dropping funnel. The quenching process itself can be exothermic, so slow, controlled addition is crucial.

  • Monitor: Continue to monitor the reaction temperature. The temperature should begin to decrease as the reactive species are neutralized.

  • Final Quench: Once the temperature is under control and has returned to a safe level, a more thorough quench with a larger volume of the quenching solution can be performed to ensure the reaction is fully stopped.

Frequently Asked Questions (FAQs)

Q1: What are the early warning signs of a potential thermal runaway in a Claisen condensation?

A1: Early warning signs include:

  • A sudden, unexpected increase in the rate of temperature rise.

  • A temperature that continues to climb even after the addition of reagents has been stopped.

  • Noticeable increase in pressure within a closed or semi-closed system.

  • A change in the color or viscosity of the reaction mixture that deviates from what is expected.

  • Vigorous, uncontrolled refluxing of the solvent.

Q2: How does the choice of base affect the exotherm?

A2: The strength and form of the base play a significant role:

  • Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can lead to a more rapid and vigorous initial deprotonation, resulting in a faster heat release compared to alkoxides like sodium ethoxide (NaOEt).

  • Heterogeneous bases like NaH can be particularly dangerous if not well-stirred, as localized "hot spots" can form, leading to a sudden and violent reaction if the unreacted base comes into contact with a large amount of ester.

  • Using an alkoxide that matches the ester's alcohol portion (e.g., sodium ethoxide with ethyl esters) is crucial to prevent transesterification, which can complicate the reaction and potentially alter the thermal profile.[5]

Q3: How should I adjust my procedure when scaling up a β-keto ester synthesis?

A3: Scaling up is not a linear process. The volume of the reaction increases by the cube of the vessel's radius, while the surface area available for cooling only increases by the square. This means heat dissipation becomes significantly less efficient at larger scales.[4]

  • Reduce Addition Rate: The rate of base addition must be decreased significantly. What works for a 1 g scale will likely be dangerously fast for a 100 g scale.

  • Perform Calorimetry: Before a significant scale-up, it is highly recommended to perform reaction calorimetry (RC) studies. This will provide crucial data on the heat of reaction (ΔHrxn), the rate of heat release, and the adiabatic temperature rise, allowing for proper engineering of cooling systems.[6]

  • Pilot Study: Always conduct a smaller, pilot-scale reaction before moving to the full-scale synthesis to identify any unforeseen challenges.

Q4: Can I use a stronger cooling bath to drive the reaction faster by adding the base more quickly?

A4: This is a dangerous misconception. While a powerful cooling system is essential for safety, it can mask the accumulation of unreacted reagents. If you add the base faster than the reaction consumes it, you are creating a "loaded spring." A slight increase in temperature or a failure of the cooling system could then trigger a very large, delayed exotherm as all the accumulated reagent reacts at once. This is a classic scenario for a thermal runaway.[7] The addition rate must always be the limiting factor, not the cooling capacity.

Data Presentation & Experimental Protocols

Table 1: Comparison of Laboratory Cooling Baths
Coolant MixtureAchievable Temperature (°C)Comments & Safety Considerations
Ice / Water0 to -5Good thermal contact is crucial. Add water to crushed ice to form a slurry.[2]
Ice / NaCl-10 to -20A 3:1 ratio of ice to NaCl is common.[2]
Dry Ice / Acetone-78Caution: Acetone is flammable. Add dry ice slowly to the acetone to avoid vigorous bubbling. Always wear cryogenic gloves and safety glasses.[2]
Dry Ice / Isopropanol-77A less flammable alternative to acetone.
Liquid Nitrogen-196Extreme Hazard: Use only in well-ventilated areas with appropriate PPE. Can condense liquid oxygen, creating an explosion hazard. Not typically used for direct reaction cooling.
Protocol: Controlled Addition of Sodium Ethoxide for Claisen Condensation

This protocol is for a laboratory-scale synthesis of ethyl acetoacetate.

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Anhydrous ethanol for dilution

  • Aqueous HCl (1M) for quenching

  • Round-bottom flask equipped with a magnetic stirrer, thermocouple, and an addition funnel under an inert atmosphere (N₂ or Ar).

Procedure:

  • Setup: Place the reaction flask in an ice/water bath and ensure the thermocouple is positioned to measure the internal temperature of the reaction mixture.

  • Initial Charge: Charge the flask with anhydrous ethyl acetate (2.0 equivalents).

  • Cooling: Allow the ethyl acetate to cool to 0-5 °C with stirring.

  • Base Addition: Slowly add the sodium ethoxide solution (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise above 10 °C. If it approaches this limit, pause the addition until the temperature subsides.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring for any post-addition exotherm.

  • Quenching: Once the reaction is deemed complete (e.g., by TLC or GC analysis), quench the reaction by slowly adding pre-chilled 1M HCl until the mixture is acidic. This step is also exothermic and should be done with continued cooling.

Visualizations

Diagram 1: Exotherm Control Workflow

ExothermControl Start Start Base Addition Monitor Monitor Temperature Continuously Start->Monitor TempCheck Temperature Rise Excessive? Monitor->TempCheck StopAddition STOP Base Addition TempCheck->StopAddition Yes Continue Continue Addition at Slower Rate TempCheck->Continue No EnhanceCooling Enhance Cooling StopAddition->EnhanceCooling QuenchCheck Temperature Still Rising? EnhanceCooling->QuenchCheck EmergencyQuench Execute Emergency Quench Protocol QuenchCheck->EmergencyQuench Yes QuenchCheck->Continue No End Reaction Complete EmergencyQuench->End Continue->Monitor Proceed Proceed with Reaction Proceed->End

Caption: A logical workflow for monitoring and responding to temperature excursions during exothermic reactions.

Diagram 2: Relationship Between Reaction Rate and Heat Generation

HeatGeneration cluster_0 Reaction Parameters cluster_1 Process Dynamics cluster_2 System State ReagentConc [Reagent] ReactionRate Reaction Rate (k) ReagentConc->ReactionRate Temp Temperature Temp->ReactionRate BaseRate Base Addition Rate BaseRate->ReactionRate HeatGen Heat Generation (q_gen) ReactionRate->HeatGen Accumulation Temperature Change (ΔT) HeatGen->Accumulation HeatRemoval Heat Removal (q_rem) HeatRemoval->Accumulation - Accumulation->Temp feedback loop Runaway Thermal Runaway Accumulation->Runaway if q_gen >> q_rem

Caption: The interplay between reaction parameters and thermal dynamics that can lead to a runaway event.

References

  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. [Link]

  • Jenson, T. C. (2020). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. [Link]

  • Open Access Journals. A Report on Reagents and its Quenching Methods. [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • H.E.L Group. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. [Link]

  • Pharma Engineering. (2020). Process Safety Management (PSM) in Pharma API. [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. [Link]

  • IChemE. Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • YouTube. (2025). What Is Quenching In Organic Chemistry?. [Link]

  • ResearchGate. (2025). Dosing Rate Optimization for a Semi-Batch Reactor Within Safety Constraint. [Link]

  • ResearchGate. (2014). Behaviour of reactor in case of different dosing times a) t dos =5 hr, b) t dos =10 hr, c) t dos =15 hr. [Link]

  • ResearchGate. (2014). Exothermic chemical semi-batch reactor.. [Link]

  • Space Science Reviews. (1974). Organic synthesis by quench reactions.. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. [Link]

  • ResearchGate. (2025). Mastering β-keto esters. [Link]

  • University of Colorado Boulder. Claisen-Schmidt Condensation. [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Scribd. Batch and Semibatch Reactor Performance For An Exothermic Reaction. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Organic Syntheses. DIETHYL β-KETOPIMELATE. [Link]

  • Brainly.in. (2021). 3) Ethyl acetate on heating with sodium ethoxide forms:a) Ethyl acetoacetateb) Sodium acetatec) Ethanold). [Link]

  • Brainly.in. (2019). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. [Link]

  • Filo. (2025). Question: Ethyl acetate (CH3CO2C2H5) on reaction with sodium ethoxide in ... [Link]

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  • Filo. (2024). Experiment 4: Claisen Condensation of Ethyl Phenylacetate Intended Learni... [Link]

  • ResearchGate. (2025). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF) 2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into selecting and troubleshooting catalysts for reactions with Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs): Catalyst System Selection

This section addresses the critical initial decisions in your experimental design, guiding you toward the most suitable catalytic system for your objectives.

Q1: What is the primary synthetic transformation for this compound in pharmaceutical development?

The most critical reaction for this substrate is the asymmetric reduction of its β-keto group. This process yields the chiral β-hydroxy ester, specifically (R)- or (S)-methyl 3-(3-chlorophenyl)-3-hydroxypropanoate.[1][2] These chiral alcohols are valuable building blocks in the synthesis of complex, biologically active molecules, where stereochemistry is crucial for efficacy and safety.[3]

Q2: What are the principal classes of catalysts for the asymmetric reduction of this β-keto ester?

There are three primary classes of catalysts that have demonstrated high efficacy for the enantioselective reduction of β-keto esters:

  • Homogeneous Transition-Metal Catalysts: These are predominantly ruthenium-based complexes featuring chiral diphosphine ligands. The most renowned among these is the Noyori asymmetric hydrogenation catalyst system, which utilizes BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as the chiral ligand.[4][5][6]

  • Chiral Organocatalysts: The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[7][8] This method is highly predictable and avoids the use of heavy metals.

  • Biocatalysts: This "green chemistry" approach uses whole microbial cells (like Baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (ketoreductases, KREDs; or alcohol dehydrogenases, ADHs).[9][10][11][12] These catalysts operate under mild, aqueous conditions and can offer exceptional levels of selectivity.[13]

Q3: How do I choose between a Noyori-type catalyst, a CBS catalyst, and a biocatalyst?

The optimal choice depends on a balance of factors including available equipment, scale, cost, desired enantiomer, and environmental considerations. The following table provides a comparative overview to guide your decision.

FeatureNoyori Asymmetric HydrogenationCorey-Bakshi-Shibata (CBS) ReductionBiocatalysis (KREDs / Yeast)
Primary Reagents Ru-BINAP complex, H₂ gasChiral oxazaborolidine, Borane (BH₃)Whole cells or isolated enzyme, Cofactor (NAD(P)H), regeneration system (e.g., glucose, isopropanol)
Typical Conditions 4-100 atm H₂, 25-100 °C, MethanolAnhydrous THF or Toluene, -20 to 25 °CAqueous buffer, pH 6-8, 25-40 °C, Ambient pressure
Key Advantage High turnover numbers (S/C ratio), excellent enantioselectivity (>99% ee).[4][5]High predictability of stereochemical outcome, avoids high-pressure H₂.[14][15]Extremely high enantioselectivity, "green" and sustainable, mild conditions.[9][10]
Key Disadvantage Requires high-pressure hydrogenation equipment, potential for heavy metal contamination.Stoichiometric borane required, strictly anhydrous conditions are critical.[7]Substrate inhibition can occur, may require screening of enzyme libraries, cofactor cost.
Enantiomer Access Both (R)- and (S)-BINAP ligands are commercially available.[4]Both enantiomers of the catalyst precursor (e.g., from proline) are readily available.[15]Enantiocomplementary enzymes are available, providing access to either (R) or (S) products.[11]

Catalyst Selection Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate catalyst system based on common laboratory constraints and goals.

G start Start: Need to reduce This compound q_pressure Is high-pressure (>1 atm) H₂ equipment available and acceptable? start->q_pressure noyori Consider Noyori Asymmetric Hydrogenation (Ru-BINAP). Excellent for high throughput. q_pressure->noyori Yes q_moisture Can you ensure strictly anhydrous conditions? q_pressure->q_moisture No cbs Consider CBS Reduction. Highly predictable stereocontrol. q_moisture->cbs Yes q_green Is a 'green chemistry' approach preferred? Have access to biocatalysis screening? q_moisture->q_green No biocatalysis Consider Biocatalysis (KREDs). Offers exceptional selectivity under mild conditions. q_green->biocatalysis Yes transfer_h Consider Asymmetric Transfer Hydrogenation (e.g., Noyori-Ikariya catalyst). Uses H-donors like HCOOH/NEt₃. q_green->transfer_h No

Catalyst selection decision tree.
Q4: What are the specific benefits and challenges of a biocatalytic approach?

Benefits:

  • Unmatched Selectivity: Enzymes often provide >99.5% enantiomeric excess (ee), surpassing many chemical catalysts.[9]

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH, which preserves sensitive functional groups in complex molecules.

  • Environmental Sustainability: Biocatalysts are biodegradable and renewable, avoiding the use of toxic metals and harsh solvents.[9]

Challenges:

  • Cofactor Regeneration: Most ketoreductases require a hydride source from nicotinamide adenine dinucleotide (NAD(P)H). Since the cofactor is expensive, an in situ regeneration system is essential. A common method is the "substrate-coupled" approach, where a sacrificial alcohol like isopropanol is added, and the same enzyme oxidizes it to regenerate the NADH.[9]

  • Substrate/Product Inhibition: High concentrations of the β-keto ester or the resulting β-hydroxy ester can inhibit or denature the enzyme, limiting reaction productivity.[10]

  • Enzyme Availability: While many KREDs are commercially available, initial screening of an enzyme library may be necessary to find one with optimal activity for this compound.

Q5: When is an asymmetric transfer hydrogenation (ATH) catalyst a good choice?

ATH is an excellent alternative when high-pressure hydrogenation is not feasible or desired.[16] These reactions use a stable, easy-to-handle hydrogen donor instead of gaseous H₂.

  • Common Systems: The most well-known ATH catalysts are Noyori-Ikariya type complexes, such as RuCl(p-cymene)[(S,S)-Ts-DPEN].[17]

  • Hydrogen Donors: A common hydrogen source is an azeotropic mixture of formic acid and triethylamine (FA/TEA). Isopropanol can also be used, often serving as both the hydrogen donor and the solvent.[18]

  • Advantages: ATH eliminates the need for specialized high-pressure reactors, making the procedure more accessible. It often proceeds with high enantioselectivity for β-keto esters.[17]

Troubleshooting Guide

Even with the right catalyst, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common issues.

Q1: My reaction is slow or shows incomplete conversion. What are the likely causes?
Potential CauseRecommended ActionApplicable System(s)
Catalyst Deactivation Ensure all reagents and solvents are pure and degassed. For organometallics, perform reactions under an inert atmosphere (N₂ or Ar). For CBS, ensure no moisture is present.[7]All Systems
Poor Reagent Quality Verify the purity of your this compound. Use freshly opened, anhydrous solvents. For CBS, titrate the borane source before use.Noyori, CBS, ATH
Insufficient Hydrogen For hydrogenation, ensure the system is leak-free. Purge the vessel thoroughly with H₂ before pressurizing. Increase H₂ pressure if selectivity is not compromised.Noyori
Enzyme Inhibition For biocatalysis, try lowering the initial substrate concentration. Consider a biphasic system to maintain a low aqueous concentration of the substrate/product.[11]Biocatalysis
Incorrect pH/Temp Verify the pH of the buffer is within the optimal range for the enzyme (usually 6-8). Ensure the temperature is optimal (usually 25-40°C).Biocatalysis
Q2: The enantioselectivity (ee%) of my reaction is lower than expected. How can I improve it?

Low enantioselectivity often points to suboptimal reaction conditions or an inappropriate catalyst/ligand combination.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. This is a crucial parameter for both Noyori and CBS reductions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment. For Ru-BINAP systems, methanol is often optimal.[4] For CBS, non-coordinating solvents like toluene or THF are preferred.

  • Ligand Modification: If using a Noyori-type system, switching to a different biaryl diphosphine ligand (e.g., Tol-BINAP, Xyl-BINAP) can sometimes improve ee% by altering the steric and electronic environment of the catalyst.

  • Water Contamination (CBS): For CBS reductions, even trace amounts of water can hydrolyze the catalyst or the borane, leading to a non-selective background reaction. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[7]

General Troubleshooting Workflow

G start Problem Encountered q_conversion Is conversion low? start->q_conversion q_ee Is enantioselectivity (ee%) low? start->q_ee q_conversion->q_ee No check_catalyst Check Catalyst Activity: - Use fresh catalyst/ligand - Ensure inert atmosphere - Check for impurities q_conversion->check_catalyst Yes lower_temp Lower Reaction Temperature q_ee->lower_temp Yes check_reagents Check Reagents & Solvents: - Verify substrate purity - Use anhydrous/degassed solvents - Titrate borane (CBS) check_catalyst->check_reagents check_conditions Check Reaction Conditions: - Verify H₂ pressure (Noyori) - Check pH/cofactor (Bio) - Increase reaction time check_reagents->check_conditions change_solvent Screen Different Solvents lower_temp->change_solvent change_ligand Modify Chiral Ligand (e.g., BINAP derivatives) change_solvent->change_ligand ensure_anhydrous Rigorously Exclude Water (Especially for CBS) change_ligand->ensure_anhydrous

A logical flow for troubleshooting common issues.

Detailed Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol provides a representative procedure for the asymmetric hydrogenation of this compound using a Ru-(S)-BINAP catalyst to yield (S)-methyl 3-(3-chlorophenyl)-3-hydroxypropanoate.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-BINAP

  • This compound (Substrate)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (autoclave) with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a strong stream of argon, add [RuCl₂(p-cymene)]₂ and (S)-BINAP (1:1.1 molar ratio of Ru:BINAP) to a Schlenk flask.

    • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.

    • Remove the solvent under high vacuum to yield the catalyst precursor, n, as a solid. This can be stored under an inert atmosphere. This pre-formation step is based on established procedures for generating active Ru-BINAP catalysts.[4]

  • Hydrogenation Reaction:

    • To a glass liner for the autoclave, add the Ru-BINAP catalyst precursor. A substrate-to-catalyst (S/C) ratio of 1000:1 is a good starting point.[5]

    • Add the this compound substrate.

    • Transfer the liner to the autoclave. Seal the vessel.

    • Evacuate the autoclave and backfill with argon (repeat 3 times). Then, evacuate and backfill with hydrogen gas (repeat 3 times).

    • Add anhydrous, degassed methanol via cannula to a desired concentration (e.g., 0.5 M).

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing by TLC or GC. Hydrogen consumption can also be monitored.

    • Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Purge the vessel with argon or nitrogen.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis, comparing the result with a racemic standard (prepared by reducing the substrate with NaBH₄).

References

  • Heidlas, J. E., et al. (2019). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Available at: [Link]

  • Shu, D., et al. (1992). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Journal of the Chinese Chemical Society. Available at: [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. Chemistry--A European Journal. Available at: [Link]

  • Török, G., et al. (2020). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Green Chemistry. Available at: [Link]

  • Li, W., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Explained. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2008). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. This compound. Available at: [Link]

  • Mondal, P., et al. (2020). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. ChemRxiv. Available at: [Link]

  • Ramos, R. P. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Kumar, A., et al. (2020). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. The Journal of Organic Chemistry. Available at: [Link]

  • Kroutil, W. (2015). Biocatalytic Reduction Reactions from a Chemist's Perspective. ChemCatChem. Available at: [Link]

  • Chiralpedia. Asymmetric Synthesis. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of β-Keto Esters: Featuring Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, β-keto esters stand as versatile building blocks, pivotal in the construction of a diverse array of complex molecules, from pharmaceuticals to specialty materials. Their unique 1,3-dicarbonyl motif imparts a heightened reactivity at the α-carbon, rendering it susceptible to a variety of synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of a selection of β-keto esters, with a particular focus on Methyl 3-(3-chlorophenyl)-3-oxopropanoate. We will delve into the electronic and steric factors governing their reactivity, supported by theoretical principles and experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning.

Introduction to β-Keto Ester Reactivity: The Role of Enolates

The characteristic reactivity of β-keto esters stems from the acidity of the α-protons nestled between the two carbonyl groups.[1] The electron-withdrawing nature of both the ketone and the ester functionalities synergistically stabilizes the resulting carbanion, or enolate, through resonance. This facile enolate formation is the cornerstone of β-keto ester chemistry, as the enolate acts as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[1]

The stability and nucleophilicity of the enolate are influenced by several factors, including the nature of the substituents on the β-keto ester backbone. This guide will compare the reactivity of four key β-keto esters:

  • This compound: A substituted aromatic β-keto ester.

  • Ethyl Acetoacetate: A classic and widely used aliphatic β-keto ester.

  • Methyl Acetoacetate: A close analog of ethyl acetoacetate.

  • Ethyl Benzoylacetate: An unsubstituted aromatic β-keto ester.

Factors Influencing Reactivity: A Comparative Overview

The reactivity of these esters is primarily dictated by the acidity of their α-protons, which is quantified by the pKa value. A lower pKa indicates a more acidic proton and, generally, a more readily formed and stable enolate, leading to higher reactivity in many reactions.

β-Keto EsterStructurePredicted pKa
Ethyl Acetoacetate~11
Methyl Acetoacetate~10.7
Ethyl Benzoylacetate~9.85
This compoundEstimated to be lower than Ethyl Benzoylacetate

Note: pKa values are approximate and can vary with the solvent and measurement conditions.

The presence of a phenyl group in ethyl benzoylacetate significantly increases the acidity of the α-protons compared to the aliphatic acetoacetates. This is due to the electron-withdrawing inductive effect of the sp2-hybridized carbons of the benzene ring.

For this compound, the chlorine atom at the meta-position of the phenyl ring is expected to further enhance the acidity of the α-protons through its electron-withdrawing inductive effect.[2][3] This would make its enolate even more stable and potentially more reactive in certain transformations compared to the unsubstituted ethyl benzoylacetate.

Key Reactions and Comparative Reactivity

We will now explore three fundamental reactions of β-keto esters—Claisen condensation (synthesis), alkylation, and decarboxylation—to compare the reactivity of our selected compounds.

Synthesis via Claisen Condensation

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, involving the base-catalyzed condensation of two ester molecules.[4] The synthesis of this compound is achieved through a crossed Claisen condensation between 3'-chloroacetophenone and a carbonate ester like dimethyl carbonate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3'-Chloroacetophenone

  • Dimethyl Carbonate

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1M)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, a solution of 3'-chloroacetophenone (1 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • Dimethyl carbonate (2 equivalents) is then added, and the reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1M HCl until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

The yield of this reaction is influenced by the electrophilicity of the ketone and the stability of the resulting enolate. The electron-withdrawing chlorine atom on the acetophenone precursor can enhance the electrophilicity of the carbonyl carbon, potentially leading to higher yields compared to the synthesis of unsubstituted ethyl benzoylacetate under similar conditions.

Workflow for Claisen Condensation

reagents 3'-Chloroacetophenone + Dimethyl Carbonate enolate Enolate Formation reagents->enolate Base base NaH in THF condensation Nucleophilic Acyl Substitution enolate->condensation Attack on Carbonate product This compound condensation->product Loss of Methoxide

Caption: Claisen condensation workflow.

Alkylation of the α-Carbon

Alkylation of the α-carbon is a classic transformation of β-keto esters, proceeding via an SN2 reaction between the enolate and an alkyl halide.[5] The rate of this reaction is dependent on the nucleophilicity of the enolate.

Experimental Protocol: General Procedure for Alkylation of β-Keto Esters

Materials:

  • β-Keto Ester (e.g., this compound)

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Alkyl Halide (e.g., Ethyl Iodide)

  • Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, the β-keto ester (1 equivalent) is added dropwise at room temperature.

  • The mixture is stirred for 30 minutes to ensure complete enolate formation.

  • The alkyl halide (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for 2-4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

While a more stable enolate is formed more readily, its increased stability can sometimes lead to decreased nucleophilicity. However, the electron-withdrawing chloro-substituent in this compound is expected to increase the rate of enolate formation. The overall rate of alkylation will be a balance between the rate of enolate formation and its nucleophilicity. Comparative kinetic studies would be necessary to definitively rank the reactivity of these esters in alkylation reactions.

Alkylation Reaction Pathway

start β-Keto Ester enolate Enolate start->enolate Base product α-Alkylated β-Keto Ester enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Alkylation of a β-keto ester.

Hydrolysis and Decarboxylation

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[5] The ease of decarboxylation is a hallmark of β-keto acids due to the ability to form a stable six-membered cyclic transition state.

Experimental Protocol: General Procedure for Decarboxylation of β-Keto Acids

Materials:

  • β-Keto Ester

  • Sodium Hydroxide

  • Water

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • The β-keto ester is saponified by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

  • The mixture is then gently heated to effect decarboxylation, which is often observed by the evolution of carbon dioxide gas.

  • After cooling, the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The resulting ketone can be purified by distillation or chromatography.

The rate of decarboxylation can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group in our target molecule, can stabilize the carbanion-like character of the transition state, potentially accelerating the rate of decarboxylation compared to the unsubstituted benzoylacetate derivative.[6]

Decarboxylation Mechanism

keto_acid β-Keto Acid transition_state Cyclic Transition State keto_acid->transition_state Heat enol Enol Intermediate transition_state->enol co2 CO2 transition_state->co2 ketone Ketone Product enol->ketone Tautomerization

Sources

A Senior Application Scientist's Guide to the Spectral Differentiation of Methyl 3-(Aryl)-3-oxopropanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectral data for Methyl 3-(3-chlorophenyl)-3-oxopropanoate and its ortho- and para-isomers, offering a framework for their differentiation using common spectroscopic techniques.

This document moves beyond a simple recitation of data. It is designed to impart a practical understanding of how subtle changes in molecular structure manifest in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The insights provided are grounded in established spectroscopic principles and supported by data from analogous compounds, ensuring a robust and reliable analytical approach.

The Critical Role of Isomer Differentiation

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectral Data

Proton Methyl 3-(2-chlorophenyl)-3-oxopropanoate (ortho) This compound (meta) Methyl 3-(4-chlorophenyl)-3-oxopropanoate (para)
-CH₂- ~4.1 ppm (s)~4.0 ppm (s)~4.0 ppm (s)
-OCH₃ ~3.7 ppm (s)~3.7 ppm (s)~3.7 ppm (s)
Aromatic-H ~7.3-7.8 ppm (m)~7.4-7.9 ppm (m)~7.5 ppm (d), ~7.9 ppm (d)

Expertise in Action: Interpreting the Aromatic Region

The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers.

  • Ortho-Isomer: The proximity of the chloro and the benzoyl groups leads to a complex multiplet for the four aromatic protons, spread over a relatively wide range. The proton ortho to both groups will be the most deshielded.

  • Meta-Isomer: The aromatic protons will also present as a complex multiplet. However, the pattern will differ from the ortho-isomer due to the different coupling relationships between the protons. One proton will appear as a singlet-like signal (or a narrow triplet), corresponding to the proton between the two substituents in the meta-position.

  • Para-Isomer: This isomer exhibits the most simplified aromatic pattern. Due to the symmetry of the molecule, the four aromatic protons will appear as two distinct doublets, a classic AA'BB' system. The protons ortho to the electron-withdrawing benzoyl group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom.[1][2]

G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho Methyl 3-(2-chlorophenyl)-3-oxopropanoate ortho_protons Complex multiplet (~7.3-7.8 ppm) ortho->ortho_protons Aromatic Protons meta This compound meta_protons Complex multiplet (~7.4-7.9 ppm) meta->meta_protons Aromatic Protons para Methyl 3-(4-chlorophenyl)-3-oxopropanoate para_protons Two doublets (~7.5 and ~7.9 ppm) para->para_protons Aromatic Protons

Caption: Predicted ¹H NMR aromatic patterns for the isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the chlorine substituent.

Predicted ¹³C NMR Spectral Data

Carbon Methyl 3-(2-chlorophenyl)-3-oxopropanoate (ortho) This compound (meta) Methyl 3-(4-chlorophenyl)-3-oxopropanoate (para)
C=O (keto) ~195 ppm~196 ppm~196 ppm
C=O (ester) ~167 ppm~167 ppm~167 ppm
-CH₂- ~46 ppm~46 ppm~46 ppm
-OCH₃ ~52 ppm~52 ppm~52 ppm
Aromatic C-Cl ~131 ppm~135 ppm~140 ppm
Aromatic C-CO ~138 ppm~137 ppm~135 ppm
Other Aromatic C ~127-133 ppm~127-134 ppm~129-131 ppm

Expertise in Action: Deciphering Aromatic Carbon Shifts

The chemical shifts of the quaternary carbons (C-Cl and C-CO) are highly diagnostic.

  • The electronegativity of the chlorine atom and the electron-withdrawing nature of the benzoyl group influence the chemical shifts of the aromatic carbons.[2]

  • In the ortho-isomer , steric hindrance between the two substituents can cause some distortion of the ring, slightly affecting the chemical shifts.

  • The para-isomer's symmetry will result in fewer aromatic signals (four in total) compared to the ortho and meta isomers (six signals each).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent tool for confirming the presence of key functional groups. For these isomers, the carbonyl (C=O) stretching vibrations of the ketone and ester groups are the most prominent features.

Predicted IR Spectral Data

Functional Group Vibrational Frequency (cm⁻¹)
C=O Stretch (Ketone) 1680 - 1700
C=O Stretch (Ester) 1735 - 1750
C-O Stretch (Ester) 1200 - 1300
C-Cl Stretch 700 - 850
Aromatic C-H Bending 750-900 (out-of-plane)

Expertise in Action: Subtle Shifts in Carbonyl Frequencies

While the carbonyl stretching frequencies will be very similar for all three isomers, subtle differences may be observed due to the electronic effects of the chlorine atom's position. Conjugation of the ketone's carbonyl group with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone. The position of the electron-withdrawing chlorine atom can slightly modulate this effect. The out-of-plane C-H bending vibrations in the fingerprint region (750-900 cm⁻¹) can also provide clues about the substitution pattern of the benzene ring.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Key Fragments in Mass Spectra

m/z Fragment Ion Isomer(s)
212/214[M]⁺ (Molecular Ion)All
181/183[M - OCH₃]⁺All
153/155[M - COOCH₃]⁺All
139/141[ClC₆H₄CO]⁺ (Chlorobenzoyl cation)All
111[C₆H₄Cl]⁺All
105[C₆H₅CO]⁺All (from loss of Cl)
75[C₆H₄-H]⁺All

Expertise in Action: The Diagnostic Chlorobenzoyl Cation

The most significant fragmentation pathway for all three isomers will be the alpha-cleavage to form the chlorobenzoyl cation ([ClC₆H₄CO]⁺) at m/z 139 and 141 (due to the ³⁵Cl and ³⁷Cl isotopes). The relative intensities of the fragment ions might show minor differences between the isomers, but the overall fragmentation pattern is expected to be quite similar. The presence of the isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2 peaks) is a key identifier for these compounds.[3]

G M [M]⁺˙ m/z 212/214 M_minus_OCH3 [M-OCH₃]⁺ m/z 181/183 M->M_minus_OCH3 M_minus_COOCH3 [M-COOCH₃]⁺ m/z 153/155 M->M_minus_COOCH3 ClPhCO [ClC₆H₄CO]⁺ m/z 139/141 M_minus_COOCH3->ClPhCO PhCO [C₆H₅CO]⁺ m/z 105 ClPhCO->PhCO -Cl C6H4Cl [C₆H₄Cl]⁺ m/z 111 ClPhCO->C6H4Cl -CO

Caption: Predicted key fragmentation pathways.

Experimental Protocol: Acquiring High-Fidelity Spectral Data

To obtain reliable and reproducible spectral data, the following experimental protocols are recommended.

Sample Preparation

  • NMR: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • IR: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition

  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic proton signals. Standard acquisition parameters for ¹H and ¹³C NMR should be employed.

  • IR: A Fourier-transform infrared (FTIR) spectrometer is typically used. Spectra should be acquired over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • MS: An electron ionization (EI) mass spectrometer is suitable for these compounds. A standard electron energy of 70 eV should be used.

Conclusion

The differentiation of the ortho-, meta-, and para-isomers of Methyl 3-(chlorophenyl)-3-oxopropanoate is readily achievable through a combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While IR and MS provide valuable confirmation of the overall structure and functional groups, ¹H and ¹³C NMR, particularly the analysis of the aromatic region, are the most powerful tools for unambiguous isomer assignment. By carefully analyzing the chemical shifts, coupling patterns, and number of signals, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and accuracy of their scientific endeavors.

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A Senior Application Scientist’s Guide to the Purity Validation of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the starting materials' integrity is paramount. Intermediates like Methyl 3-(3-chlorophenyl)-3-oxopropanoate are critical building blocks, and their purity directly influences the yield, impurity profile, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even minor impurities can lead to unforeseen side reactions, introduce toxicological risks, or complicate regulatory submissions.

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of this compound. We will move beyond rote protocols to explain the scientific rationale behind employing a multi-pronged, orthogonal approach, ensuring a self-validating and trustworthy purity assessment.

Characterizing the Target: Physicochemical Profile and Potential Impurities

Before any analysis, a thorough understanding of the compound's properties is essential for method development. This compound is an aromatic ketoester with the following characteristics:

PropertyValueSource
Molecular Formula C₁₀H₉ClO₃[]
Molecular Weight 212.63 g/mol [][2]
Appearance Colorless to pale-yellow liquid[3]
Boiling Point ~297-310 °C (decomposes)[3][4]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, ether)[3]
CAS Number 632327-19-6[2][5]

The synthetic route to β-ketoesters often dictates the likely impurities. For this compound, potential impurities may include:

  • Starting Materials: Unreacted 3'-chloroacetophenone or acylating agents like dimethyl carbonate.[4]

  • Side-Products: Byproducts from self-condensation or other side reactions.

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid, or decarboxylation. For instance, m-chlorobenzoic acid can be a degradation product of related structures.[6]

  • Residual Solvents: Solvents used in synthesis and purification steps are common impurities that must be controlled according to regulatory guidelines.[7]

The Orthogonal Analytical Strategy: A Foundation of Trust

Relying on a single analytical technique is insufficient for a comprehensive purity declaration. An orthogonal strategy, employing multiple techniques based on different chemical and physical principles, provides a robust and cross-validated assessment. Each method acts as a check on the others, ensuring that impurities are not missed due to co-elution, lack of a chromophore, or non-volatility.

Orthogonal_Approach cluster_0 Purity & Quantification cluster_1 Identity & Structure HPLC HPLC-UV (Primary Assay) MS Mass Spectrometry (Confirms MW) HPLC->MS LC-MS for Impurity ID GC GC-FID (Residual Solvents) GC->MS GC-MS for Impurity ID NMR NMR Spectroscopy (¹H, ¹³C) Compound Methyl 3-(3-chlorophenyl) -3-oxopropanoate Compound->HPLC Assay Purity (%) Compound->GC Volatile Impurities (ppm) Compound->NMR Structural Confirmation Compound->MS Molecular Weight

Caption: Orthogonal workflow for comprehensive purity validation.

Primary Assay and Impurity Profiling: Chromatographic Methods

Chromatography is the cornerstone for separating the main compound from its impurities, allowing for quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the gold standard for analyzing non-volatile organic molecules.[8] A reversed-phase method using a C18 column is ideal, as it separates compounds based on hydrophobicity, effectively resolving the aromatic target from both more polar and less polar impurities. A UV detector is suitable due to the aromatic ring's strong chromophore.

Experimental Protocol: HPLC-UV Analysis

  • System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm, selected based on the UV absorbance of similar chlorinated aromatic structures.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Data Analysis: Purity is determined by the area percent method, where the main peak's area is expressed as a percentage of the total area of all peaks.[8]

Sample Data Summary:

PeakRetention Time (min)Area (%)Identification
13.50.08Unknown Impurity
28.999.85This compound
311.20.07Unknown Impurity
Gas Chromatography (GC)

Expertise: GC is essential for detecting and quantifying residual solvents, which are common process-related impurities.[7] A flame ionization detector (FID) provides excellent sensitivity for organic solvents. The use of headspace injection prevents non-volatile components like the target compound from contaminating the system.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • System: Gas chromatograph with a headspace autosampler and FID.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysixane, 30 m x 0.32 mm ID).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperatures: Inlet at 200°C, Detector at 250°C.

  • Oven Program: 40°C for 5 min, ramp to 220°C at 15°C/min, hold for 5 min.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal.

  • Data Analysis: Identify and quantify solvents by comparing retention times and peak areas against a certified reference standard mixture.

Structural Confirmation: The Spectroscopic Evidence

While chromatography quantifies purity, spectroscopy confirms identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: ¹H and ¹³C NMR are unparalleled for providing a detailed fingerprint of a molecule's structure. The chemical shift, integration, and multiplicity of each signal must align perfectly with the expected structure.[9] Any significant unassigned peaks would indicate the presence of a structural impurity.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90s1HAr-H (proton between C=O and Cl)
~7.80d1HAr-H
~7.55d1HAr-H
~7.45t1HAr-H
~3.95s2H-CH₂- (Methylene)
~3.75s3H-OCH₃ (Methyl Ester)

Note: Predicted shifts. Actual values may vary.

Mass Spectrometry (MS)

Expertise: MS provides the molecular weight of the compound, offering a fundamental check of its identity.[10] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying the unknown peaks observed in the purity analysis.

Expected Data:

  • Technique: Electrospray Ionization (ESI), positive mode.

  • Expected m/z: 213.03 [M+H]⁺, 235.01 [M+Na]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key confirmatory feature.

Comparative Analysis: this compound vs. an Alternative

To contextualize the analysis, we compare our target compound with a common structural analog, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate .[11] The seemingly minor change from a chloro to a methoxy group has significant analytical and chemical implications.

FeatureThis compound Methyl 3-(3-methoxyphenyl)-3-oxopropanoate Scientific Rationale
Polarity Moderately PolarMore PolarThe methoxy group is more polar and a stronger hydrogen bond acceptor than the chloro group.
HPLC Retention Longer retention on reversed-phaseShorter retention on reversed-phaseThe higher polarity of the methoxy analog leads to faster elution from a non-polar C18 column.
UV λmax ~235-254 nm~250-275 nmThe methoxy group is an auxochrome that can cause a bathochromic (red) shift in the UV absorbance maximum.
Potential Impurities Unreacted 3'-chloroacetophenoneUnreacted 3'-methoxyacetophenoneThe nature of the primary aromatic starting material changes, leading to a different impurity profile.
MS Fragmentation Characteristic loss of ClCharacteristic loss of -OCH₃ or -CH₃The fragmentation patterns in mass spectrometry will differ based on the substituent, aiding in identification.

This comparison highlights why a "one-size-fits-all" analytical method is inadequate. Each compound requires a tailored validation strategy based on its unique chemical properties.

The Self-Validating Purity Workflow

Caption: Decision workflow for validating batch purity.

By following this workflow, the data are cross-validated at each step. For example, if HPLC shows an impurity at 0.2%, but NMR and MS confirm the main peak's identity and show no other signals, we can be confident in the primary assay. Conversely, if an unexpected peak appears in the NMR, LC-MS would be the next logical step to identify it.

Conclusion

Validating the purity of a key intermediate like this compound is a rigorous, multi-faceted process. It demands more than just running samples; it requires a scientifically-grounded strategy that leverages the strengths of orthogonal analytical techniques. By combining chromatographic separation (HPLC, GC) with spectroscopic identification (NMR, MS), researchers can build a comprehensive and self-validating purity profile. This meticulous approach is not merely a quality control exercise—it is a fundamental pillar of scientific integrity that ensures the reliability and reproducibility of research and drug development endeavors.

References

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comparative study of the biological activity of different halogenated β-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Halogenated β-Keto Esters

This guide provides a comprehensive comparative analysis of the biological activities of halogenated β-keto esters. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, antimicrobial, anticancer, and enzyme inhibitory properties of these versatile compounds. We will explore the critical role of halogenation in modulating biological efficacy, supported by experimental data, detailed protocols, and mechanistic insights to facilitate future research and development.

Introduction: The Significance of Halogenation in β-Keto Ester Chemistry

β-Keto esters are highly versatile scaffolds in organic synthesis and medicinal chemistry. Their unique structural features, including an active methylene group and two modifiable functional groups (a ketone and an ester), make them valuable precursors for a wide array of bioactive molecules.[1][2] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) into the β-keto ester framework is a powerful tool for optimizing drug-like properties. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic and pharmacodynamic profile.[1][3]

Fluorine, in particular, is frequently used in drug design to enhance bioavailability and modulate electronic properties without significantly increasing molecular size.[1][3] This guide aims to systematically compare the biological activities of different halogenated β-keto esters, providing a foundational understanding of their structure-activity relationships (SAR) and highlighting their therapeutic potential.

Synthetic Strategies for Halogenated β-Keto Esters

The synthesis of halogenated β-keto esters is primarily achieved through the electrophilic halogenation of the parent β-keto ester. The active methylene group is readily deprotonated to form an enolate, which then acts as a nucleophile, attacking an electrophilic halogen source.

A general workflow for this synthesis is depicted below. The choice of halogenating agent is crucial; N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) are commonly employed.[4][5][6]

Synthesis_Workflow Start β-Keto Ester Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaH, LDA) Base->Enolate Product α-Halogenated β-Keto Ester Enolate->Product Halogenation HalogenSource Electrophilic Halogen Source (e.g., NCS, BDMS, NFSI) HalogenSource->Product

Caption: General workflow for the α-halogenation of β-keto esters.

Recent advances have also focused on developing highly enantioselective methods for these transformations, utilizing chiral catalysts to control the stereochemistry at the newly formed halogenated carbon center, which is particularly important for creating chiral building blocks for pharmaceuticals.[4][5][7]

Comparative Analysis of Biological Activities

Antimicrobial Activity: Quorum Sensing Inhibition

A promising avenue for combating bacterial infections, especially those caused by multi-drug resistant pathogens, is the disruption of quorum sensing (QS).[8] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, often controlling virulence and biofilm formation.[8][9] Halogenated aryl β-keto esters have emerged as potent inhibitors of QS.

These compounds are structurally similar to N-acyl homoserine lactones (AHLs), the autoinducers used by many Gram-negative bacteria. This mimicry allows them to act as competitive antagonists, binding to LuxR-type transcriptional regulators and blocking the QS signaling cascade.[8][10]

QS_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism AHL AHL Autoinducer LuxR LuxR-type Receptor AHL->LuxR Binds & Activates DNA Target Genes (Virulence, Biofilm) LuxR->DNA Promotes Transcription InactiveComplex Inactive Complex HalogenatedEster Halogenated β-Keto Ester HalogenatedEster->LuxR Competes & Binds NoTranscription Transcription Blocked InactiveComplex->NoTranscription No Activation

Caption: Mechanism of Quorum Sensing inhibition by halogenated β-keto esters.

Comparative Data: Studies have shown that substitutions on the aryl ring significantly impact activity. Specifically, 4-substituted halo groups lead to some of the most potent compounds.[8]

Compound StructureHalogenTarget OrganismActivity (IC₅₀)Reference
Ethyl 3-oxo-3-(4-fluorophenyl)propanoateFluoroVibrio harveyi~25 µM[8]
Ethyl 3-oxo-3-(4-chlorophenyl)propanoateChloroVibrio harveyi~23 µM[8]
Ethyl 3-oxo-3-(4-bromophenyl)propanoateBromoVibrio harveyi~30 µM[8]
Ethyl benzoylacetate (unsubstituted)NoneVibrio harveyi>100 µM[8]

As the data indicates, the presence of a halogen at the 4-position of the phenyl ring dramatically increases the inhibitory potency compared to the unsubstituted parent compound. The chloro- and fluoro-substituted analogs demonstrate the highest activity in this series.[8]

Anticancer Activity

The incorporation of halogens, particularly fluorine, is a well-established strategy in the development of anticancer agents.[1][11] Halogenation can enhance metabolic stability, improve cell permeability, and strengthen binding interactions with target proteins. While direct studies on simple halogenated β-keto esters are emerging, the principle is well-demonstrated in more complex molecules. For instance, fluorinated taxoids and isatins exhibit significantly improved potency against various cancer cell lines, including those that are multi-drug resistant.[11][12]

Key Observations from Related Compounds:

  • Enhanced Potency: Fluorinated chalcones and taxoids show increased cytotoxic activity against cancer cells like HepG2 (liver cancer) and HCT-116 (colon cancer) compared to their non-halogenated counterparts.[11][13]

  • Overcoming Resistance: Strategic fluorination can help molecules evade efflux pumps like P-glycoprotein, a common mechanism of multi-drug resistance in cancer cells.[11]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[11]

Comparative Cytotoxicity Data (Illustrative from Fluorinated Analogs):

Compound ClassCell LineHalogenationIC₅₀ ValueReference
Isatin DerivativeHuTu 80 (Duodenal Cancer)5-Fluoro-1-(2-fluorobenzyl)Moderate Activity[12]
Taxoid DerivativeHCT-116 (Colon Cancer)3'-DifluorovinylHighly Potent (nM range)[11]
Chalcone DerivativeHepG2 (Liver Cancer)4'-Fluoro67.51 µM[13]
Chalcone DerivativeHepG2 (Liver Cancer)2',4'-Difluoro72.51 µM[13]

These examples underscore the potential of using halogenation to develop potent β-keto ester-based anticancer agents.

Enzyme Inhibition

Halogenated β-keto esters can act as inhibitors of various enzymes. Their electrophilic nature, particularly at the carbonyl carbons, allows them to interact with nucleophilic residues in enzyme active sites. For example, derivatives of 4-chlorocinnamic acid esters have shown potent antifungal activity, which is suggested to arise from the inhibition of the fungal enzyme 14α-demethylase, a key player in ergosterol biosynthesis.[14]

Furthermore, the reduction of β-keto esters is a crucial reaction catalyzed by carbonyl reductases. Halogenated variants like ethyl 4-chloro-3-oxobutanoate are key substrates for these enzymes, and understanding their interactions is vital for developing biocatalytic processes and potential inhibitors.[15][16][17] The halogen atom can alter the electronic properties of the keto group, influencing its susceptibility to enzymatic reduction.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Quorum Sensing Inhibition Assay using Vibrio harveyi

This protocol explains the causality behind the experimental choices to provide a robust method for screening QS inhibitors.

QS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis PrepCulture Prepare overnight culture of V. harveyi Inoculate Inoculate fresh media with V. harveyi PrepCulture->Inoculate PrepCompounds Prepare serial dilutions of test compounds AddCompounds Add compound dilutions to 96-well plate PrepCompounds->AddCompounds AddBacteria Add bacterial suspension to wells Inoculate->AddBacteria AddCompounds->AddBacteria Incubate Incubate plate (e.g., 30°C, 18-24h) AddBacteria->Incubate ReadLumi Measure Luminescence (RLU) Incubate->ReadLumi ReadOD Measure Optical Density (OD600) for growth Incubate->ReadOD Calculate Calculate % Inhibition and IC50 values ReadLumi->Calculate ReadOD->Calculate

Caption: Workflow for the Vibrio harveyi bioluminescence-based QS inhibition assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Culture:

    • Action: Inoculate Vibrio harveyi (e.g., strain BB170) into a suitable broth medium (e.g., Luria-Bertani with 2% NaCl). Incubate overnight at 30°C with shaking.

    • Causality: An overnight culture ensures the bacteria are in the late-logarithmic or early-stationary phase, where QS is typically active.

  • Assay Setup:

    • Action: Prepare serial dilutions of the halogenated β-keto esters in DMSO or another suitable solvent. In a 96-well microtiter plate, add the compound dilutions. Include a positive control (e.g., a known QS inhibitor) and a negative control (solvent only).

    • Causality: Serial dilutions are essential for determining the dose-response relationship and calculating the IC₅₀ value. Controls validate the assay's performance.

  • Inoculation and Incubation:

    • Action: Dilute the overnight V. harveyi culture into fresh medium. Add this diluted bacterial suspension to each well of the 96-well plate.

    • Causality: Using a diluted culture ensures that the bacteria have to "re-establish" quorum, allowing for a clear observation of inhibition.

  • Data Measurement:

    • Action: After incubation (typically 18-24 hours), measure the bioluminescence using a luminometer. Subsequently, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

    • Causality: Bioluminescence is a QS-controlled phenotype in V. harveyi; its reduction indicates QS inhibition.[8] Measuring OD₆₀₀ is crucial to distinguish true QS inhibition from general antibacterial activity (i.e., cell death or growth inhibition). A potent inhibitor should reduce luminescence at concentrations that do not significantly affect bacterial growth.

  • Data Analysis:

    • Action: Normalize the luminescence reading to the OD₆₀₀ reading for each well. Calculate the percentage of inhibition relative to the solvent control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a suitable regression model.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to reduce cell viability, a key indicator of anticancer potential.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow them to adhere and grow for 24 hours.

    • Causality: This allows the cells to recover from trypsinization and enter an exponential growth phase, ensuring they are healthy and responsive for the assay.

  • Compound Treatment:

    • Action: Treat the cells with serial dilutions of the halogenated β-keto esters for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent) and a positive control (e.g., 5-fluorouracil).[12]

    • Causality: A 48-72 hour exposure is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition:

    • Action: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Causality: In viable cells, mitochondrial reductases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization:

    • Action: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Causality: The formazan must be fully dissolved to allow for accurate spectrophotometric measurement.

  • Absorbance Reading and Analysis:

    • Action: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

    • Causality: The absorbance value correlates with the amount of formazan, and thus, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide demonstrates that halogenation is a highly effective strategy for modulating the biological activity of β-keto esters.

  • Antimicrobial: Halogenated aryl β-keto esters, particularly those with chloro- and fluoro-substituents, are potent quorum sensing inhibitors, offering a novel anti-virulence approach to combat bacterial infections.[8]

  • Anticancer: Drawing parallels from related fluorinated compounds, there is significant potential for developing halogenated β-keto esters as novel anticancer agents with enhanced potency and the ability to overcome drug resistance.[11]

  • SAR Insights: The type and position of the halogen atom are critical determinants of biological activity, providing a clear path for rational drug design and optimization.

Future research should focus on expanding the library of halogenated β-keto esters, exploring a wider range of biological targets, and conducting in-depth mechanistic studies. The synthesis of chiral halogenated derivatives is also a key area for development, as stereochemistry often plays a crucial role in biological recognition and efficacy.[3][4] The protocols and comparative data presented herein provide a solid foundation for these future endeavors.

References

  • Title: Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters Source: MDPI URL: [Link]

  • Title: Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties Source: PubMed Central URL: [Link]

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric halogenation of β‐keto esters via phase‐transfer catalysis Source: ResearchGate URL: [Link]

  • Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI URL: [Link]

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  • Title: Fluorination as tool to improve bioanalytical sensitivity and COX-2-selective antitumor activity of cobalt alkyne complexes Source: OUCI URL: [Link]

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  • Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity Source: MDPI URL: [Link]

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  • Title: Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies Source: PubMed Central URL: [Link]

  • Title: Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells Source: VNUHCM Journal of Science and Technology Development URL: [Link]

  • Title: Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Ethyl 4-chloro-3-oxobutanoate Source: PubChem URL: [Link]

  • Title: Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives Source: PubMed URL: [Link]

  • Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review Source: MDPI URL: [Link]

  • Title: Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli Source: PubMed Central URL: [Link]

  • Title: Comparison of enzymatic properties of ethyl 4-chloro-3-oxobutanoate reductases from some eukaryotic microorganisms Source: ResearchGate URL: [Link]

  • Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) Source: Organic Chemistry Portal URL: [Link]

  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL: [Link]

  • Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity Source: PubMed Central URL: [Link]

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A Comparative Guide to the Synthetic Routes of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a β-keto ester, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and drug development professionals. This guide provides an in-depth technical comparison of the primary and alternative synthetic routes to this compound, supported by established chemical principles and experimental data from analogous reactions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several key methodologies. The most prominent among these are the Crossed Claisen Condensation, the Acylation of Malonic Esters, and a Grignard Reagent-based approach. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Synthetic Route Key Starting Materials Core Principle Typical Yields (Estimated) Key Advantages Potential Challenges
Crossed Claisen Condensation Methyl 3-chlorobenzoate, Methyl acetateBase-mediated condensation of two different esters.60-75%Utilizes readily available starting materials.Potential for self-condensation of methyl acetate, requiring careful control of reaction conditions.
Acylation of Malonic Ester Derivative 3-Chlorobenzoyl chloride, Methyl potassium malonateAcylation of a pre-formed malonate enolate followed by decarboxylation.75-85%Generally higher yields and better control over the reaction.Requires the preparation of the malonate salt and handling of an acid chloride.
Grignard Reagent Approach 3-Chlorobromobenzene, Diethyl carbonateNucleophilic addition of a Grignard reagent to an electrophilic carbonyl source.50-65%A versatile method for C-C bond formation.Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous conditions. Potential for side reactions.

In-Depth Analysis of Synthetic Routes

Crossed Claisen Condensation

The Crossed Claisen Condensation is a classical and straightforward approach for the synthesis of β-keto esters.[1] This method involves the base-promoted reaction between two different esters, one of which must be enolizable (containing α-hydrogens), while the other ideally is not, to prevent a mixture of products. In the synthesis of this compound, methyl acetate serves as the enolizable component, and methyl 3-chlorobenzoate is the non-enolizable acylating agent.

Reaction Mechanism:

The reaction is typically initiated by a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), which deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-chlorobenzoate. Subsequent loss of a methoxide leaving group yields the desired β-keto ester.

Claisen_Condensation cluster_start Starting Materials cluster_reaction Reaction MeOAc Methyl Acetate Enolate Enolate Formation MeOAc->Enolate Deprotonation MeClBz Methyl 3-chlorobenzoate Attack Nucleophilic Attack MeClBz->Attack Base Strong Base (e.g., NaH) Base->Enolate Enolate->Attack Product This compound Attack->Product Elimination of MeO-

Caption: General workflow of the Crossed Claisen Condensation.

Experimental Protocol (Hypothetical):

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil, suspended in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of methyl acetate (3.0 eq.) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Slowly add a solution of methyl 3-chlorobenzoate (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride reacts violently with water. The use of anhydrous THF is crucial to prevent quenching of the base and to ensure the formation of the desired enolate.

  • Excess Methyl Acetate: Using an excess of the enolizable ester helps to drive the reaction towards the desired product and minimize the self-condensation of methyl acetate.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to overcome the activation energy barrier for the condensation.

  • Aqueous Workup: The quench with ammonium chloride neutralizes the reaction mixture and protonates the resulting β-keto ester enolate.

Acylation of a Malonic Ester Derivative

This route offers a more controlled and often higher-yielding alternative to the Claisen condensation. It involves the acylation of a pre-formed enolate of a malonic acid derivative, followed by decarboxylation. A common and effective variation is the use of magnesium methyl malonate.[2]

Reaction Mechanism:

First, magnesium methyl malonate is prepared by reacting magnesium turnings with dimethyl malonate in the presence of an alcohol. This magnesium salt is then acylated with 3-chlorobenzoyl chloride. The resulting intermediate readily undergoes decarboxylation upon acidic workup to yield the target β-keto ester.

Malonic_Ester_Synthesis cluster_start Starting Materials cluster_reaction Reaction DMM Dimethyl Malonate MgDMM Magnesium Dimethyl Malonate DMM->MgDMM Mg Magnesium Mg->MgDMM ClBzCl 3-Chlorobenzoyl chloride Acylation Acylation ClBzCl->Acylation MgDMM->Acylation Decarboxylation Decarboxylation Acylation->Decarboxylation Acidic Workup Product This compound Decarboxylation->Product

Caption: Workflow for the Acylation of a Malonic Ester Derivative.

Experimental Protocol (Adapted from a similar procedure[2]):

  • In a three-necked flask, prepare a solution of magnesium dimethyl malonate from magnesium turnings (1.1 eq.) and dimethyl malonate (1.2 eq.) in absolute ethanol.

  • After the formation of the magnesium salt, add anhydrous diethyl ether.

  • Cool the mixture to 0 °C and add a solution of 3-chlorobenzoyl chloride (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding dilute sulfuric acid while cooling in an ice bath.

  • Separate the ether layer and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting crude product is then heated in an acidic aqueous solution to effect decarboxylation.

  • After cooling, extract the product with an organic solvent, dry, and purify by vacuum distillation.

Causality Behind Experimental Choices:

  • Pre-formed Enolate: The use of a pre-formed magnesium salt of dimethyl malonate ensures that the acylation occurs specifically at the malonate carbon, avoiding side reactions.

  • Acid Chloride: 3-Chlorobenzoyl chloride is a highly reactive acylating agent, which leads to an efficient reaction with the magnesium enolate.

  • Decarboxylation Step: The β-keto dicarboxylic acid intermediate formed after hydrolysis is unstable and readily loses carbon dioxide upon heating to yield the final product.

Grignard Reagent Approach

The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this approach, a Grignard reagent prepared from a 3-chloroaryl halide reacts with a suitable electrophile to form the β-keto ester backbone. A plausible, though less common, route involves the reaction of 3-chlorophenylmagnesium bromide with a derivative of malonic acid, such as methyl malonyl chloride. However, a more direct approach might involve the reaction with diethyl carbonate, though this can be prone to multiple additions.

Reaction Mechanism:

3-Chlorophenylmagnesium bromide is prepared from 3-chlorobromobenzene and magnesium metal. This nucleophilic Grignard reagent can then react with an appropriate electrophile. The reaction with diethyl carbonate would initially form the β-keto ester, but the product is also susceptible to a second addition of the Grignard reagent, leading to a tertiary alcohol as a byproduct. Careful control of stoichiometry and reaction temperature is therefore critical.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction ClBrBz 3-Chlorobromobenzene Grignard 3-Chlorophenylmagnesium bromide ClBrBz->Grignard Mg Magnesium Mg->Grignard DEC Diethyl Carbonate Addition Nucleophilic Addition DEC->Addition Grignard->Addition Byproduct Tertiary Alcohol Byproduct Grignard->Byproduct Product This compound Addition->Product Product->Byproduct Second Addition

Caption: The Grignard reagent approach with potential for byproduct formation.

Experimental Protocol (Conceptual):

  • Prepare the Grignard reagent by reacting 3-chlorobromobenzene (1.0 eq.) with magnesium turnings (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, cool a solution of diethyl carbonate (1.5 eq.) in anhydrous THF to -78 °C.

  • Slowly add the prepared Grignard reagent to the diethyl carbonate solution, maintaining the low temperature.

  • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired β-keto ester from any tertiary alcohol byproduct.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be flame-dried, and anhydrous solvents are essential.

  • Low Temperature: Performing the addition at low temperature (-78 °C) helps to control the reactivity of the Grignard reagent and can minimize the formation of the double-addition byproduct.

  • Stoichiometry: Careful control of the stoichiometry is crucial to favor the formation of the desired mono-addition product.

Conclusion and Recommendations

For the synthesis of this compound, each of the discussed routes offers a viable pathway with distinct advantages and disadvantages.

  • The Crossed Claisen Condensation is a good starting point due to the ready availability of the starting materials. However, careful optimization is required to maximize the yield and minimize side products.

  • The Acylation of a Malonic Ester Derivative is likely to provide higher and more consistent yields. While it involves an extra step in preparing the malonate salt, the increased control and efficiency may be preferable for larger-scale syntheses or when high purity is a primary concern.

For researchers prioritizing a balance of simplicity and good yield, the Acylation of a Malonic Ester Derivative is recommended as the most robust and reliable method. For initial exploratory work, the Crossed Claisen Condensation remains a valuable and accessible option.

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

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A Senior Application Scientist's Guide to β-Keto Ester Synthesis: A Comparative Efficacy Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of β-Keto Esters in Modern Chemistry

The β-keto ester motif is a cornerstone of organic synthesis, prized for its dual electrophilic and nucleophilic character.[1][2][3] This unique reactivity makes it an invaluable building block in the creation of complex molecules, including a vast array of pharmaceuticals, natural products, and specialty chemicals.[4][5][6] The efficient and selective synthesis of these compounds is therefore a critical endeavor for researchers in both academic and industrial settings.

Historically, the Claisen condensation has been the textbook method for this transformation.[6][7][8] However, the landscape of chemical catalysis has evolved dramatically, offering a sophisticated toolkit of metal-based, organocatalytic, and biocatalytic systems that provide significant advantages in terms of efficiency, selectivity, and sustainability.

This guide provides an in-depth, comparative analysis of the leading catalytic strategies for β-keto ester synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each approach, present objective performance data, and offer a logical framework to empower researchers, scientists, and drug development professionals to select the optimal catalyst for their specific synthetic challenges.

Catalytic Paradigms in β-Keto Ester Synthesis

The choice of catalyst dictates the reaction's pathway, efficiency, and selectivity. We will dissect four major catalytic classes, comparing their mechanisms, advantages, and practical limitations.

Traditional Base-Catalyzed Claisen Condensation

The Claisen condensation is the reaction of two ester molecules in the presence of a strong base to form a β-keto ester.[7][8] The classic approach utilizes an alkoxide base, such as sodium ethoxide, that corresponds to the alcohol portion of the ester to prevent transesterification side reactions.

Mechanism and Rationale: The reaction proceeds via the formation of a resonance-stabilized enolate anion from one ester molecule.[7][9] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The final, irreversible deprotonation of the newly formed β-keto ester by the alkoxide base drives the reaction to completion, highlighting the necessity for the starting ester to possess at least two acidic α-protons.[9][10]

  • Advantages:

    • Cost-Effective: The reagents, particularly sodium ethoxide, are inexpensive and readily available.

    • Well-Established: The procedure is robust and has been optimized over decades for simple substrates.

  • Limitations:

    • Stoichiometric Base: Requires at least a full equivalent of a strong base.

    • Substrate Scope: Generally limited to the self-condensation of esters or crossed condensations where one ester partner lacks enolizable α-protons.[8]

    • Harsh Conditions: The use of strong bases can be incompatible with sensitive functional groups.

Metal-Based Catalysis: The Power of Lewis Acids and Transition Metals

Metal catalysts offer a milder and often more selective alternative to traditional bases. This category can be broadly divided into Lewis acid catalysis and transition metal catalysis.

Lewis Acid Catalysis: Lewis acids like Boric Acid, 3-nitrobenzeneboronic acid, and Boron trifluoride diethyl etherate (BF₃·OEt₂) have proven to be highly effective, particularly for transesterification reactions to produce different β-keto esters.[4][5][11]

  • Mechanism: These catalysts function by coordinating to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an alcohol.[11] Boronic acids are particularly attractive due to their low toxicity and environmental benignity.[11]

Transition Metal Catalysis: Palladium and Nickel complexes have opened new avenues for β-keto ester synthesis and modification. For instance, palladium-catalyzed reactions of allyl β-keto carboxylates proceed via palladium enolate intermediates after decarboxylation, enabling a range of transformations not possible through traditional methods.[12] Nickelocene has also been shown to catalyze the direct α-amidation of β-keto esters, a challenging transformation.[13]

  • Advantages:

    • High Efficiency: Often require low catalyst loadings (e.g., 2.5 mol% for 3-nitrobenzeneboronic acid) and provide excellent yields.[11]

    • Mild Conditions: Reactions can frequently be run at room temperature or with gentle heating.[14]

    • High Selectivity: Can selectively catalyze transesterification of β-keto esters over other ester types.[11]

  • Limitations:

    • Cost and Toxicity: Some metal catalysts, particularly those based on palladium, can be expensive.

    • Product Contamination: Trace metal impurities may need to be removed from the final product, a critical consideration in pharmaceutical applications.

Organocatalysis: The Metal-Free Approach to Asymmetry

The rise of organocatalysis represents a paradigm shift towards more sustainable and environmentally friendly synthesis.[1][3] These small, metal-free organic molecules can catalyze a wide range of transformations, often with exceptional levels of stereocontrol. In the context of β-keto ester chemistry, cinchona alkaloids and their derivatives have been successfully used for enantioselective α-hydroxylation reactions.[15][16]

Mechanism and Rationale: Chiral organocatalysts, such as dihydroquinine, interact with the β-keto ester to form a chiral nucleophile. This intermediate then reacts with an electrophile (like a peroxide) in an enantioselective manner, controlling the stereochemistry of the final product.[15] This approach is invaluable for producing optically active compounds that are crucial for the pharmaceutical industry.

  • Advantages:

    • Enantioselectivity: Capable of producing chiral molecules with high enantiomeric excess (ee).[15]

    • Environmentally Benign: Avoids the use of toxic and expensive heavy metals.

    • Operational Simplicity: Generally less sensitive to air and moisture compared to many organometallic catalysts.

  • Limitations:

    • Catalyst Loading: May require higher catalyst loadings (5-20 mol%) compared to some highly active metal catalysts.

    • Reaction Times: Can sometimes require longer reaction times to achieve high conversion.

Biocatalysis: The Ultimate in Selectivity and Mild Conditions

Enzymes are nature's catalysts, offering unparalleled selectivity under extremely mild conditions. For β-keto ester synthesis, lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for transesterification reactions.[17][18]

Mechanism and Rationale: Lipases catalyze the transesterification of an acyl donor β-keto ester with an alcohol.[17] These reactions can often be performed under solvent-free conditions, simply using the alcohol reactant as the solvent.[17] This approach is not only "green" but also highly chemoselective and can be used for the kinetic resolution of racemic alcohols, yielding optically active β-keto esters.[17]

  • Advantages:

    • Exceptional Selectivity: Unmatched chemo-, regio-, and enantioselectivity.

    • Green Chemistry: Reactions are run in benign media (often solvent-free) at or near room temperature, generating minimal waste.[17][18]

    • High Yields: Often provide quantitative conversion to the desired product.[18]

  • Limitations:

    • Substrate Specificity: An enzyme optimized for one substrate may not accept a structurally different one.

    • Cost and Stability: Purified enzymes can be expensive, and their stability can be a concern under non-optimal conditions.

    • Reaction Time: Enzymatic reactions can be slower than conventional chemical methods.[18]

Performance Data: A Side-by-Side Comparison

To facilitate catalyst selection, the following table summarizes the performance of representative catalysts from each class for common β-keto ester transformations.

Catalyst System Catalyst Example Reaction Type Catalyst Loading Temp. Time Yield (%) Key Advantages Reference(s)
Traditional Base Sodium Ethoxide (NaOEt)Claisen CondensationStoichiometric78 °C2-3 h~75Low cost, well-established for simple substrates.[7][18]
Lewis Acid (Metal) Boric AcidTransesterification10 mol%Reflux5 h85-95Environmentally benign, good yields.[4][11]
Lewis Acid (Metal) BF₃·OEt₂Transesterification20 mol%Reflux0.5-4 h85-98Fast reaction times, excellent yields.[4][5]
Organocatalyst Dihydroquinineα-Hydroxylation10 mol%Room Temp.12-24 hHighMetal-free, provides access to chiral products (up to 80% ee).[15]
Biocatalyst Candida antarctica Lipase B (CALB)Transesterification~3% w/w35 °C4 h>90Extremely mild, solvent-free, highly selective.[17][18]

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of these catalytic systems, the following diagrams illustrate a general catalyst selection workflow and simplified catalytic cycles.

G cluster_0 Catalyst Selection Workflow start Define Synthetic Goal (e.g., Target Molecule, Scale) q1 Is Asymmetric Synthesis Required? start->q1 q2 Are Substrates Sensitive to Strong Base/Acid? q1->q2 No cat1 Consider Chiral Organocatalyst or Biocatalyst (Kinetic Resolution) q1->cat1 Yes cat2 Consider Organo- or Biocatalysis (Mild Conditions) q2->cat2 Yes cat3 Consider Traditional Base or Lewis Acid q2->cat3 No q3 Are Metal Contaminants a Concern? cat4 Prioritize Organo- or Biocatalysis (Metal-Free) q3->cat4 Yes cat5 Metal Catalysis is a Viable Option q3->cat5 No final Select & Optimize Catalyst System cat1->final cat2->q3 cat3->q3 cat4->final cat5->final

Caption: Decision workflow for selecting an appropriate catalyst system.

G cluster_1 Simplified Claisen Condensation Cycle Ester (R-CH2-COOR') Ester (R-CH2-COOR') Enolate (R-CH--COOR') Enolate (R-CH--COOR') Ester (R-CH2-COOR')->Enolate (R-CH--COOR') + Base (-BH) Tetrahedral Intermediate Tetrahedral Intermediate Enolate (R-CH--COOR')->Tetrahedral Intermediate + Ester β-Keto Ester Product\n+ Base β-Keto Ester Product + Base Tetrahedral Intermediate->β-Keto Ester Product\n+ Base - OR' Stabilized Anion\n+ BH Stabilized Anion + BH β-Keto Ester Product\n+ Base->Stabilized Anion\n+ BH Deprotonation (Driving Force)

Caption: Simplified catalytic cycle for the Claisen Condensation.

G cluster_2 Lewis Acid-Catalyzed Transesterification Start β-Keto Ester + Lewis Acid (LA) Activated Activated Complex [Ester-LA] Start->Activated Coordination Attack Nucleophilic Attack by R''-OH Activated->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate End New β-Keto Ester + Regenerated LA Intermediate->End Elimination of R'-OH

Caption: Mechanism of Lewis Acid-catalyzed transesterification.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: Lewis Acid-Catalyzed Transesterification using Boric Acid

Based on the methodology by Kondaiah et al., as reviewed by Hennessy and Sullivan.[11]

This protocol is advantageous for its use of an inexpensive, low-toxicity, and environmentally benign catalyst.

  • Materials:

    • Ethyl Acetoacetate (1.0 equiv)

    • Benzyl Alcohol (1.2 equiv)

    • Boric Acid (0.10 equiv, 10 mol%)

    • Toluene (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add ethyl acetoacetate, benzyl alcohol, boric acid, and toluene.

      • Causality: Toluene is used as a solvent to allow for azeotropic removal of the ethanol byproduct via the Dean-Stark trap, which drives the reaction equilibrium towards the product side.

    • Heat the reaction mixture to reflux (approx. 110-120 °C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-7 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the boric acid catalyst, followed by a brine wash.

      • Causality: The basic wash neutralizes and removes the acidic catalyst. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired benzyl acetoacetate.

Protocol 2: Biocatalytic Transesterification using Candida antarctica Lipase B (CALB)

Based on the methodology for lipase-catalyzed synthesis.[17][18]

This protocol exemplifies a green chemistry approach, often requiring no additional solvent and proceeding under exceptionally mild conditions.

  • Materials:

    • Methyl Acetoacetate (1.0 equiv, used as limiting reagent and solvent)

    • 1-Octanol (3.0 equiv)

    • Immobilized Candida antarctica Lipase B (Novozym 435, ~30 mg per mmol of methyl acetoacetate)

  • Procedure:

    • In a clean, dry vial, combine methyl acetoacetate and 1-octanol.

      • Causality: An excess of the alcohol is often used to serve as the reaction medium and to shift the equilibrium towards the product.

    • Add the immobilized CALB to the mixture.

    • Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 35-40 °C) with gentle agitation.

      • Causality: Gentle heating and agitation increase the reaction rate without denaturing the enzyme. Immobilized enzymes are used for easy recovery and recycling.

    • Monitor the reaction progress by GC-MS. Reactions are often complete within 4-24 hours.

    • Upon completion, simply filter the reaction mixture to remove the immobilized enzyme beads. The enzyme can be washed with a solvent (e.g., hexane), dried, and reused.

      • Self-Validation: The ease of catalyst recovery is a key advantage and validation of using an immobilized system.

    • Remove the excess 1-octanol from the filtrate under reduced pressure (high vacuum) to yield the product, octyl acetoacetate. The product is often of high purity and may not require further chromatographic purification.

Conclusion and Future Outlook

The synthesis of β-keto esters has matured far beyond the classic Claisen condensation. For researchers today, the choice of catalyst is a strategic decision guided by the specific demands of the target molecule and the overarching goals of the synthesis.

  • For large-scale, cost-sensitive syntheses of simple structures, traditional base catalysis remains relevant.

  • When high yields, mild conditions, and functional group tolerance are paramount, Lewis acid and metal catalysis offer robust and efficient solutions.[5]

  • For the synthesis of high-value, chiral intermediates, particularly in drug development, the metal-free and highly enantioselective nature of organocatalysis is often the superior choice.[1][15]

  • When sustainability, operational simplicity, and extreme selectivity are the primary drivers, biocatalysis stands in a class of its own, providing an elegant and powerful route to β-keto esters under the mildest of conditions.[17][18]

Looking ahead, the field continues to evolve. The development of synergistic catalytic systems, such as dual Ru/Pd catalysts for stereodivergent allylation, promises even greater control over complex stereochemical outcomes.[19] As the demand for more efficient and sustainable chemical manufacturing grows, the continued innovation in catalysis will undoubtedly empower chemists to construct the molecules of the future with unprecedented precision and elegance.

References

  • Govender, T., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., & Naicker, T. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(16), 9375–9437. [Link]

  • Buß, O., Grote, D., Hartl, N., & Gröger, H. (2018). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate alternative in contrast to unstable β-keto acids. ResearchGate. [Link]

  • Govender, T., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., & Naicker, T. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. PubMed. [Link]

  • Bella, M., Jørgensen, K. A. (2004). Organocatalytic Asymmetric Hydroxylation of β-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry, 69(23), 8165–8167. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Adler, M., Pierpont, A. W., & Farnsworth, N. R. (2003). Synthesis of B-keto esters.
  • Hennessy, A. J., & Sullivan, O. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24693-24707. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(2), 25-37. [Link]

  • Yang, J. H., Ji, C., Zhao, Y., & Liu, W. (2010). BF3·OEt2: An Efficient Catalyst for Transesterification of β-Ketoesters. ResearchGate. [Link]

  • Peterson, G. I., & Laviska, D. A. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(21), 5308-5311. [Link]

  • Govender, T., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., & Naicker, T. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. ResearchGate. [Link]

  • Bella, M., & Jørgensen, K. A. (2004). Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols. PubMed. [Link]

  • ResearchGate. (2018). Enzymatic Synergism in the Synthesis of β-Keto Esters. ResearchGate. [Link]

  • Science.gov. Claisen condensation reaction: Topics by Science.gov. Science.gov. [Link]

  • Wikipedia. (2023). Claisen condensation. Wikipedia. [Link]

  • LabXchange. (2025). Claisen Condensation. LabXchange. [Link]

  • Organic Chemistry Portal. Claisen Condensation. Organic Chemistry Portal. [Link]

  • Contreras, F., et al. (2021). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Catalysis. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Gundu, S., et al. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. [Link]

  • Taber, D. F., & Amedio, J. C. (1987). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. [Link]

  • JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments. [Link]

  • Shi, S., & Zheng, G. (2009). Synthesis of β-keto ester by transesterification with boric acid as catalyst. Journal of Beijing University of Chemical Technology. [Link]

  • Komatsuda, M., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5998. [Link]

Sources

A Comparative Guide to Byproduct Formation in the Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a valuable β-keto ester, demands not only high yields but also exceptional purity. Understanding and controlling byproduct formation is paramount to achieving the desired product quality and ensuring reproducible outcomes. This guide provides an in-depth analysis of common synthetic routes to this target molecule, focusing on the mechanistic origins of byproducts and offering a comparative assessment based on established chemical principles.

The Primary Synthetic Route: Crossed Claisen Condensation

The most direct and widely employed method for synthesizing this compound is the Crossed or Mixed Claisen Condensation.[1][2] This reaction involves the base-catalyzed condensation between an ester with α-hydrogens and another carbonyl compound that ideally lacks them, minimizing self-condensation side reactions.[2]

For our target molecule, a common strategy is the reaction between methyl acetate (the enolizable ester) and methyl 3-chlorobenzoate (the non-enolizable ester) in the presence of a strong base like sodium methoxide (NaOCH₃).

Mechanism of Formation and Inherent Byproducts

The reaction proceeds via the formation of a methyl acetate enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester.[3][4]

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation Base NaOCH₃ Enolate_node Enolate Enolate->Enolate_node MCB Methyl 3-Chlorobenzoate Tetrahedral Tetrahedral Intermediate MCB->Tetrahedral Tetrahedral_node Intermediate Tetrahedral->Tetrahedral_node Enolate_node->MCB Attack Product Methyl 3-(3-chlorophenyl) -3-oxopropanoate Tetrahedral_node->Product Collapse LeavingGroup ⁻OCH₃ Product->LeavingGroup Elimination

Fig. 1: Simplified workflow for Crossed Claisen Condensation.

Causality of Byproduct Formation:

Despite the strategic selection of a non-enolizable ester, the reaction environment is not perfect. The primary sources of byproducts are:

  • Self-Condensation of Methyl Acetate: The most significant byproduct is typically methyl acetoacetate , formed when the methyl acetate enolate attacks another molecule of methyl acetate instead of the intended target.[5][6] This is a competing reaction that is statistically probable, especially if reaction conditions (e.g., rate of addition, temperature) are not strictly controlled.

  • Hydrolysis: If the reaction is not performed under strictly anhydrous conditions, moisture can lead to the hydrolysis of the starting esters (forming 3-chlorobenzoic acid and acetic acid) or the final product (forming 3-(3-chlorophenyl)-3-oxopropanoic acid).[7]

  • Transesterification: While using sodium methoxide with methyl esters minimizes this, impurities or alternative alkoxide bases could lead to transesterification, although this is a minor concern in this specific system.[8]

Byproduct NameFormation MechanismTypical % in Crude Mixture (Est.)
Methyl Acetoacetate Self-condensation of methyl acetate5 - 15%
Unreacted Starting Materials Incomplete reaction2 - 10%
3-Chlorobenzoic Acid Hydrolysis of methyl 3-chlorobenzoate< 2% (with dry conditions)
Acetic Acid Hydrolysis of methyl acetate< 2% (with dry conditions)
Experimental Protocol: Crossed Claisen Condensation

Materials:

  • Sodium methoxide (NaOCH₃)

  • Methyl 3-chlorobenzoate

  • Methyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Suspension: Suspend sodium methoxide (1.1 eq) in anhydrous toluene.

  • Reagent Addition: Add a solution of methyl 3-chlorobenzoate (1.0 eq) and methyl acetate (2.0 eq) dropwise to the stirred suspension at a temperature maintained between 50-60°C. The generous excess of methyl acetate helps to favor the desired crossed condensation over self-condensation.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and 1M HCl to neutralize the excess base.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel.

Alternative Synthetic Routes & Byproduct Profiles

Evaluating alternative pathways is crucial for process optimization, especially when the byproduct profile of the primary route is challenging for a specific application.

The Darzens Condensation Approach

The Darzens Condensation is a classic method for forming α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-haloester.[9][10] To synthesize our target, this would involve reacting 3-chlorobenzaldehyde with methyl chloroacetate using a base like sodium methoxide.[11] This route does not directly yield the β-keto ester but produces an intermediate, methyl 3-(3-chlorophenyl)glycidate .

Darzens_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol-type Addition cluster_2 Step 3: Intramolecular SN2 MCA Methyl Chloroacetate Enolate Enolate MCA->Enolate Deprotonation Base NaOCH₃ Enolate_node Enolate Enolate->Enolate_node Aldehyde 3-Chlorobenzaldehyde Halohydrin Halohydrin Intermediate Aldehyde->Halohydrin Halohydrin_node Intermediate Halohydrin->Halohydrin_node Enolate_node->Aldehyde Attack Product Methyl 3-(3-chlorophenyl)glycidate Halohydrin_node->Product Ring Closure Halide Cl⁻ Product->Halide Displacement

Fig. 2: Mechanism of the Darzens Condensation to form a glycidic ester.

The glycidic ester can then be hydrolyzed and decarboxylated, which triggers a rearrangement to form a carbonyl compound.[11] While this can be manipulated to produce ketones or aldehydes, its conversion to a β-keto ester is not a standard, high-yielding transformation, making this a less direct route.

Comparative Byproduct Analysis:

  • Advantages: The starting materials are distinct, eliminating the possibility of self-condensation seen in the Claisen route.

  • Disadvantages & Byproducts:

    • Diastereomers: The reaction typically produces a mixture of cis and trans glycidic ester isomers, which can be difficult to separate.[12]

    • Side Reactions: Strong bases can promote elimination or other complex side reactions.[13]

    • Multi-step Process: The required subsequent rearrangement adds complexity and potential for further byproduct formation.

The Meldrum's Acid Route

A more modern and often cleaner approach to β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[14] The general strategy involves acylating Meldrum's acid with an activated form of 3-chlorobenzoic acid (e.g., the acyl chloride), followed by alcoholysis with methanol.[15][16]

Comparative Byproduct Analysis:

  • Advantages: This route is often high-yielding and avoids the strong bases and competing condensation reactions inherent to the Claisen method. The primary byproduct from the acylation step, dicyclohexylurea (if DCC is used as an activator), is a solid and easily removed by filtration.[15]

  • Disadvantages & Byproducts:

    • Reagent Sensitivity: Meldrum's acid and its acylated derivatives can be sensitive to heat and moisture.[17]

    • Byproducts from Alcoholysis: Incomplete reaction during the final methanolysis step can leave the acylated Meldrum's acid intermediate as a significant impurity.

Synthesis RoutePrimary Byproduct(s)Key AdvantagesKey Disadvantages
Crossed Claisen Methyl acetoacetateDirect, one-pot reactionCompeting self-condensation
Darzens Condensation cis/trans glycidic estersNo self-condensationIndirect route, diastereomer formation
Meldrum's Acid Dicyclohexylurea, unreacted intermediateHigh yield, clean reactionMulti-step, reagent sensitivity

Analytical Methodologies for Byproduct Identification

A robust analytical workflow is essential for quantifying the purity of the target compound and identifying byproducts.

Analytical_Workflow Crude Crude Reaction Mixture HPLC HPLC Analysis (Quantitative) Crude->HPLC GCMS GC-MS Analysis (Identification) Crude->GCMS NMR NMR Spectroscopy (Structural Confirmation) Crude->NMR Data Data Integration & Purity Assessment HPLC->Data GCMS->Data NMR->Data

Fig. 3: Integrated analytical workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for quantitative analysis, allowing for the determination of the percentage purity of the target molecule and the relative amounts of byproducts.

Challenge: Keto-Enol Tautomerism A significant challenge in the HPLC analysis of β-keto esters is their existence as a mixture of keto and enol tautomers in solution.[18] This can lead to broad or split peaks, complicating quantification.

Protocol & Mitigation Strategy:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Key Insight: To obtain sharp, reproducible peaks, the interconversion between tautomers must be managed. This can be achieved by:

    • Adjusting pH: Using an acidic mobile phase (e.g., adding 0.1% formic acid or trifluoroacetic acid) can accelerate the keto-enol interconversion, causing the two forms to elute as a single, sharp, averaged peak.[18]

    • Temperature Control: Increasing the column temperature (e.g., to 40°C) can also speed up the interconversion rate.[18]

  • Detection: UV detection at a wavelength where both the target and key aromatic byproducts absorb (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile byproducts by providing both retention time data and mass spectra for compound identification.

Protocol:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

  • Injection: Split injection of a diluted sample in a suitable solvent like dichloromethane.

  • Temperature Program: A ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to elute all components.

  • Analysis: The mass spectrum of each peak can be compared against a library (e.g., NIST) to identify known byproducts like methyl acetoacetate and unreacted starting materials. It is sometimes possible to separate the keto and enol tautomers by GC.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive tools for structural confirmation of the final product and for characterizing unknown byproducts after isolation.[21][22] For the target molecule, key ¹H NMR signals include the singlet for the methylene protons (CH₂) between the two carbonyls and the distinct aromatic proton splitting pattern. The presence of methyl acetoacetate would be indicated by its own characteristic set of signals.

Conclusion

The synthesis of this compound via a Crossed Claisen Condensation remains a robust and direct method. However, chemists must be vigilant about the formation of the methyl acetoacetate byproduct through self-condensation. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired product. For applications demanding the absolute highest purity, the Meldrum's acid route presents a compelling, albeit more complex, alternative with a more favorable byproduct profile. A multi-technique analytical approach, particularly HPLC with pH or temperature control to manage tautomerism, is critical for accurate process monitoring and final product validation.

References

  • Aggarwal, V. K., Hynd, G., Picoul, W., & Vasse, J.-L. (2006). The Darzens Reaction: A New Look at an Old Reaction. Journal of the American Chemical Society, 128(7), 2105-2114. [Link]

  • Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217. [Link]

  • Newman, M. S., & Mager, H. I. (1956). The Darzens Glycidic Ester Condensation. II. The Reaction of Chloroacetates with Aldehydes. Journal of the American Chemical Society, 78(10), 2465-2468. [Link]

  • Ballester, M. (1955). Mechanisms of the Darzens and Related Condensations. Chemical Reviews, 55(2), 283-300. [Link]

  • Taguchi, H., Yamamoto, H., & Nozaki, H. (1974). A new synthesis of α,β-epoxy esters. The Darzens type reaction of α-bromo esters with carbonyl compounds in the presence of diethylaluminum chloride. Tetrahedron Letters, 15(29), 2463-2466. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. [Link]

  • Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912-1915. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. Molecular Diversity, 13(4), 399-419. [Link]

  • Nudelman, A. (2002). The NMR of Polymers. Wiley-VCH. [Link]

  • Ivanov, A. S., & Zotova, M. A. (2018). Thermal decomposition of Meldrum's acid and its derivatives. Russian Chemical Reviews, 87(1), 1-22. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Strlič, M., Pihlar, B., & Kolar, J. (1998). Separation of keto-enol tautomers in β-ketoesters: A gas chromatography-mass spectrometric study. Journal of High Resolution Chromatography, 21(10), 562-564. [Link]

Sources

enantioselective synthesis and analysis of chiral β-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis and Analysis of Chiral β-Keto Esters

Chiral β-keto esters are foundational building blocks in modern organic synthesis. Their unique structural motif, featuring adjacent electrophilic and nucleophilic centers, makes them exceptionally versatile precursors for a vast array of biologically active molecules, including pharmaceuticals and natural products. The stereochemical configuration at the α- or β-position profoundly influences the biological activity of the final compound, rendering the development of robust enantioselective synthetic and analytical methods a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the three principal catalytic strategies for accessing these valuable synthons: transition metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols. Furthermore, we will compare the primary analytical techniques used to verify the stereochemical purity of the synthesized products, ensuring a comprehensive resource for the discerning scientist.

Part I: A Comparative Guide to Enantioselective Synthesis

The choice of a synthetic strategy is dictated by factors such as substrate scope, desired enantiomer, operational simplicity, cost, and environmental impact. Here, we compare the leading catalytic systems.

Transition Metal Catalysis: The Power of Asymmetric Hydrogenation

Transition metal catalysis, particularly asymmetric hydrogenation, represents a highly efficient and atom-economical method for producing chiral β-hydroxy esters via the reduction of β-keto esters. Ruthenium, Rhodium, and Iridium complexes featuring chiral phosphine ligands are the workhorses of this field.[1][2]

Mechanistic Insight: The catalytic cycle typically involves the coordination of the β-keto ester to the chiral metal complex. The substrate's bidentate nature, coordinating through both carbonyl oxygens, creates a rigid, well-defined chiral environment. Subsequent transfer of hydride from the metal to the ketone carbonyl occurs with high facial selectivity, dictated by the steric and electronic properties of the chiral ligand.

G catalyst [Ru(II)-Ligand] intermediate1 Ru-Substrate Complex catalyst->intermediate1 + Substrate intermediate2 Ru-Hydride Complex substrate β-Keto Ester (Substrate) h2 H₂ h2->intermediate2 + H₂ (Oxidative Addition) transition_state Transition State (Hydride Transfer) intermediate1->transition_state + H₂ product_complex Ru-Product Complex transition_state->product_complex Stereoselective Hydride Transfer product_complex->catalyst Regeneration product Chiral β-Hydroxy Ester (Product) product_complex->product - Product

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Performance Comparison: Transition metal systems are prized for their high turnover numbers (TON) and turnover frequencies (TOF), allowing for very low catalyst loadings. The choice of ligand is paramount for achieving high enantioselectivity.

Catalyst SystemSubstrate ExampleConditionsYield (%)ee (%)Reference
Ru-(S)-SunPhosEthyl 4-chloro-3-oxobutanoateH₂, MeOH, 50 °C, 20 atm>9999.1[1]
[Ir(COD)Cl]₂ / LigandMethyl 3-oxo-3-phenylpropanoateH₂, DCM, 30 °C, 50 atm9595[3]
Rh(I)-TsDPENAcetophenone DerivativesHCOOH/NEt₃85-9987-100[4][5]

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxo-3-phenylpropanoate [3]

  • In a nitrogen-filled glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral ferrocenyl P,N,N-ligand (0.0055 mmol) to a vial.

  • Add 2.0 mL of degassed dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • In a separate vial, dissolve methyl 3-oxo-3-phenylpropanoate (0.5 mmol) in 1.0 mL of DCM.

  • Transfer the catalyst solution and the substrate solution to a stainless steel autoclave inside the glovebox.

  • Seal the autoclave, remove it from the glovebox, and charge it with hydrogen gas to a pressure of 50 atm.

  • Stir the reaction mixture at 30 °C for 12 hours.

  • After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the chiral β-hydroxy ester product.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, complementary approach, avoiding potentially toxic and expensive heavy metals.[6] These reactions often operate under mild conditions and are tolerant of air and moisture. Key strategies include α-functionalization and conjugate additions.

Mechanistic Insight: Many organocatalysts, such as cinchona alkaloids or primary/secondary amines, operate through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates (e.g., enamines or iminium ions). For instance, in the α-hydroxylation of a β-keto ester using a cinchona alkaloid, the catalyst acts as a general base to form the enolate and simultaneously uses its hydroxyl group and quinuclidine nitrogen to direct the incoming electrophilic oxidant via a network of hydrogen bonds.[7][8]

G catalyst Cinchona Alkaloid (Catalyst) intermediate [Catalyst-Enolate] Transition State Assembly catalyst->intermediate + Substrate (H-Bonding) substrate β-Keto Ester oxidant Peroxide (Oxidant) oxidant->intermediate + Oxidant intermediate->catalyst Release & Regen. product α-Hydroxy-β-keto ester intermediate->product Enantioselective Attack

Caption: Conceptual workflow for cinchona alkaloid-catalyzed α-hydroxylation.

Performance Comparison: Organocatalysis offers a broad toolbox for various transformations beyond reduction, including C-C and C-X bond formations directly at the α-position.

Catalyst SystemReaction TypeSubstrate ExampleYield (%)ee (%) / drReference
Dihydroquinineα-Hydroxylation5-Chloro-1-oxoindan-2-carboxylateHighup to 80[8]
Amino AmideMichael AdditionEthyl 2-oxocyclopentanecarboxylateup to 99up to 98 ee / 99:1 dr[9]
Cinchona AlkaloidPeroxidationγ,δ-Unsaturated β-keto ester-up to 95:5 er[10]
Chiral Calcium Phosphateα-AminationEthyl 2-oxocyclopentanecarboxylateup to 99up to 99[11]

Experimental Protocol: Organocatalytic α-Hydroxylation of a β-Keto Ester [8]

  • To a solution of the β-keto ester (100 mg, 1.0 equiv) and dihydroquinine (0.20 equiv) in dibromomethane (1.5 mL), add cumyl hydroperoxide (1.2 equiv).

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography (eluent: pentane/ethyl acetate, 8:2) to afford the desired α-hydroxy-β-keto ester.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis leverages enzymes or whole microbial cells (e.g., baker's yeast, Saccharomyces cerevisiae) to perform chemical transformations with exquisite chemo-, regio-, and stereoselectivity under environmentally benign aqueous conditions.[12][13] For β-keto esters, ketoreductases (KREDs) are particularly effective, reducing the ketone to a chiral alcohol.[14]

Mechanistic Insight: KREDs utilize a cofactor, typically NADPH or NADH, as the source of hydride. The enzyme's active site binds the β-keto ester in a specific orientation, exposing one face of the carbonyl to the cofactor. This precise positioning, governed by numerous weak interactions, ensures the hydride is delivered to only one enantiotopic face, resulting in exceptionally high enantiomeric excess. A secondary enzyme system is often employed to regenerate the expensive cofactor, making the overall process catalytic.

G cluster_0 Reductive Cycle cluster_1 Cofactor Regeneration E_NADP Enzyme (KRED) Product Chiral β-Hydroxy Ester E_NADP->Product  + Substrate  - Product Substrate β-Keto Ester NADPH NADPH (Cofactor) NADP NADP⁺ NADPH->NADP Hydride Transfer NADP->NADPH Reduction Regen_Enzyme Regeneration Enzyme (e.g., GDH) Sacrificial Sacrificial Reductant (e.g., Isopropanol) Waste Oxidized Waste (e.g., Acetone) Sacrificial->Waste Oxidation

Caption: Schematic of a KRED-catalyzed reduction with cofactor regeneration.

Performance Comparison: Biocatalysis is unparalleled in its selectivity for many substrates, often yielding products with >99% ee. The main considerations are enzyme availability, substrate compatibility with aqueous media, and reaction rates, which can be slower than traditional chemical methods.

BiocatalystSubstrate ExampleConditionsConversion (%)ee (%)Reference
A. aromaticum PEDHMethyl 3-oxo-3-(4-chlorophenyl)propanoateWhole-cell, isopropanol->99[15]
Rhodotorula glutinisEthyl 3-oxopentanoateWhole-cell, aqueous>99>99[13]
KRED 110Ethyl 2-fluoro-3-oxo-3-phenylpropanoateIsolated enzyme, DYRKRGoodHigh (anti)[14]
Baker's YeastEthyl acetoacetateWhole-cell, sucrose, H₂O->98[12]

Part II: A Comparative Guide to Chiral Analysis

Synthesizing a chiral molecule is only half the battle; verifying its enantiomeric purity is equally crucial. The determination of enantiomeric excess (ee) is a routine yet critical step in asymmetric synthesis.

Chiral Chromatography: The Gold Standard

Chromatography is the most widely used and reliable technique for separating and quantifying enantiomers.[16] Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method, though chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also valuable.

Principle of Operation: Chiral chromatography relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they exhibit different affinities for the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and widely used for β-keto ester analysis.[10]

G start Racemic Sample (R & S) injection Inject onto Chiral HPLC Column start->injection column Chiral Stationary Phase (CSP) Mobile Phase Flow injection->column:port separation Diastereomeric Interactions (R-CSP vs S-CSP) detection UV Detector separation->detection chromatogram Chromatogram (Two Peaks) detection->chromatogram

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Comparison of Chromatographic Techniques

TechniqueTypical Mobile PhaseAdvantagesCommon CSPs for β-Keto Esters
HPLC Hexane/IsopropanolBroad applicability, robust, most commonChiralcel® OD-H, OJ-H; Chiralpak® AD-H, AS-H
GC Helium, HydrogenHigh resolution for volatile/thermally stable analytesCyclodextrin-based (e.g., Chirasil-DEX)
SFC Supercritical CO₂ / co-solventFast separations, green (less organic solvent)Same as HPLC (polysaccharide-based)

Protocol: ee Determination of a β-Hydroxy Ester by Chiral HPLC [3][15]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v) to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: Chiralcel® OD-H (or similar polysaccharide-based column).

    • Mobile Phase: n-Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or 254 nm.

  • Analysis: Inject 10 µL of the sample. For reference, inject a sample of the racemic material (often the starting material or a synthetically prepared racemate) to identify the retention times of both enantiomers.

  • Calculation: Record the chromatogram. The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess using the peak areas (A1 and A2):

    • ee (%) = [ (A1 - A2) / (A1 + A2) ] × 100

NMR Spectroscopy: An Alternative Approach

While less common for precise ee determination than chromatography, NMR spectroscopy can be used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For example, reacting a chiral alcohol product with Mosher's acid (MTPA-Cl) creates a mixture of diastereomeric esters.[14] These diastereomers will have distinct signals (e.g., ¹H or ¹⁹F NMR) whose integration ratio corresponds to the enantiomeric ratio of the original alcohol. This method is valuable for assigning absolute configuration but can be less accurate for very high ee values (>98%).[17]

Conclusion

The synthesis and analysis of chiral β-keto esters and their derivatives are supported by a mature and diverse set of methodologies.

  • Transition metal catalysis offers unparalleled efficiency and is ideal for large-scale reductive processes, though it requires careful handling to exclude air and moisture.

  • Organocatalysis provides a robust, metal-free platform for a wider range of transformations, including asymmetric C-C and C-X bond formations, often with excellent operational simplicity.

  • Biocatalysis stands out for its exceptional selectivity and environmentally friendly profile, representing the "greenest" approach, particularly for reductions.

The choice of method is not a matter of "better" or "worse" but is a strategic decision based on the specific target molecule, available resources, and desired scale. Complementing these powerful synthetic tools, chiral chromatography, especially HPLC, remains the definitive method for analytical validation, providing the reliable, quantitative data essential for advancing research and development in the chemical sciences.

References

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cost-benefit analysis of different synthetic pathways for Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Pathways of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Introduction: Strategic Synthesis of a Key β-Keto Ester Intermediate

This compound, a β-keto ester, is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and other complex pharmaceutical intermediates.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in drug development and process chemistry. This guide provides a detailed cost-benefit analysis of the two most prevalent synthetic strategies for this molecule, offering field-proven insights to inform your selection of the optimal pathway.

Our analysis will dissect the following synthetic routes, grounded in fundamental organic chemistry principles such as the Claisen condensation and the acylation of ketone enolates.[3][4]

  • Pathway 1: Crossed Claisen Condensation

  • Pathway 2: Base-Mediated Condensation of 3'-Chloroacetophenone with Dimethyl Carbonate

We will evaluate each pathway based on starting material costs, reaction efficiency, operational complexity, safety, and scalability to provide a holistic view for laboratory and industrial applications.

G cluster_0 Core Analysis Workflow Start Identify Target Molecule: This compound P1 Pathway 1: Crossed Claisen Condensation Start->P1 P2 Pathway 2: Ketone Acylation Start->P2 Analysis Comparative Analysis: - Cost - Yield & Purity - EHS - Scalability P1->Analysis P2->Analysis Conclusion Optimal Pathway Recommendation Analysis->Conclusion G SM1 Methyl 3-chlorobenzoate Attack Nucleophilic Attack SM1->Attack SM2 Methyl Acetate Enolate Nucleophilic Enolate Formation SM2->Enolate 1. Deprotonation Base Strong Base (e.g., NaH) in Anhydrous THF Base->Enolate Enolate->Attack 2. C-C Bond Formation Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination 3. Collapse Product_Enolate Product Enolate (Stabilized) Elimination->Product_Enolate Workup Acidic Workup (e.g., aq. HCl) Product_Enolate->Workup 4. Protonation Final_Product Methyl 3-(3-chlorophenyl) -3-oxopropanoate Workup->Final_Product

Caption: Reaction schematic for the Crossed Claisen Condensation pathway.

Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C.

  • Enolate Formation: Slowly add methyl acetate (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate. Causality: Using an excess of the enolizable ester helps drive the reaction forward and minimizes self-condensation of the limiting reagent.

  • Acylation: Add a solution of methyl 3-chlorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. Trustworthiness: This step neutralizes the remaining base and protonates the product enolate. It must be done slowly and with cooling as the quench is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography on silica gel.

Pathway 2: Condensation of 3'-Chloroacetophenone with Dimethyl Carbonate

This pathway is an alternative acylation strategy where a ketone enolate serves as the nucleophile and a carbonate acts as the acylating agent. This method is often efficient and is a common industrial approach for synthesizing β-keto esters from ketones. [3]

Reaction Mechanism and Rationale

A strong base, typically sodium hydride (NaH) or sodium methoxide (NaOMe), deprotonates the α-carbon of 3'-chloroacetophenone to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyls of dimethyl carbonate. The resulting tetrahedral intermediate collapses, eliminating a methoxide anion to form the target β-keto ester. As with the Claisen condensation, the reaction is driven to completion by the deprotonation of the product to form the stabilized enolate. [3]

G SM1 3'-Chloroacetophenone Enolate Ketone Enolate Formation SM1->Enolate 1. Deprotonation SM2 Dimethyl Carbonate Attack Nucleophilic Attack SM2->Attack Base Strong Base (e.g., NaH) in Anhydrous Toluene Base->Enolate Enolate->Attack 2. Acylation Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination 3. Collapse Product_Enolate Product Enolate (Stabilized) Elimination->Product_Enolate Workup Acidic Workup (e.g., aq. HCl) Product_Enolate->Workup 4. Protonation Final_Product Methyl 3-(3-chlorophenyl) -3-oxopropanoate Workup->Final_Product

Sources

A Senior Application Scientist's Guide to Assessing the Antibacterial Potential of Novel β-Keto Esters Through In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, creating an urgent demand for the discovery and development of new classes of antibiotics.[1][2] The "golden era" of antibiotic discovery has long passed, and the current pipeline of new drugs is insufficient to combat the growing number of multi-drug resistant pathogens.[3][4] In this challenging landscape, medicinal chemists are exploring innovative molecular scaffolds. Among these, β-keto esters have emerged as a promising class of compounds due to their structural versatility and potential for antibacterial activity.[5][6]

Recent research suggests that the antibacterial efficacy of some β-keto esters may stem from their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[6][7][8] By acting as antagonists to key QS proteins like LasR in Pseudomonas aeruginosa or LuxS in Staphylococcus aureus, these compounds can disrupt pathogenicity and biofilm formation, offering a different therapeutic angle compared to traditional bactericidal or bacteriostatic agents.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of novel β-keto esters. We will compare the principal in vitro assays, delve into the causality behind their methodologies, provide detailed protocols, and discuss the interpretation of the data generated. Our focus is on building a robust, self-validating experimental strategy to move promising compounds from initial screening to preclinical consideration.

The In Vitro Assay Landscape: A Comparative Overview

The initial assessment of a new chemical entity's antibacterial properties relies on a tiered approach using various in vitro assays. Each method provides a unique piece of the puzzle, from broad qualitative screening to precise quantitative measurements and dynamic characterization. The choice of assay is dictated by the stage of research and the specific questions being asked.

Assay Type Method Principle Output Primary Use Case Advantages Limitations
Diffusion Kirby-Bauer Disk Diffusion[9][10]An antibiotic-impregnated disk creates a concentration gradient on an agar plate inoculated with bacteria.Zone of Inhibition (mm)Rapid initial screening of multiple compounds; assessing broad-spectrum activity.Inexpensive, simple to perform, high throughput for screening.[11]Primarily qualitative; results influenced by drug solubility and diffusion rate; cannot distinguish between bactericidal and bacteriostatic activity.[9][12]
Dilution Broth Microdilution[1][13][14]Bacteria are exposed to serial dilutions of the compound in a liquid growth medium.Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)Gold standard for quantitative susceptibility testing; determining the precise concentration needed to inhibit or kill bacteria.[15]Provides quantitative, reproducible data (MIC values); can be adapted for high-throughput formats.More labor-intensive and costly than disk diffusion; MIC alone does not describe the rate of killing.[1]
Time-Dependent Time-Kill Kinetics Assay[16][17]Viable bacterial counts are monitored over time after exposure to the compound at various concentrations (e.g., multiples of the MIC).Log₁₀ reduction in CFU/mL over timeCharacterizing the pharmacodynamics of a lead compound; determining if it is bactericidal or bacteriostatic and at what rate.[16][18]Provides detailed information on the rate and extent of bacterial killing.[19]Low throughput, resource-intensive, requires careful enumeration and controls.

Strategic Workflow for Assessing Novel β-Keto Esters

A logical, tiered approach ensures that resources are focused on the most promising candidates. This workflow progresses from a broad, qualitative screen to a highly quantitative and dynamic characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Dynamic Activity cluster_3 Phase 4: Advanced Studies Screen High-Throughput Screening (e.g., Disk Diffusion Assay) MIC_MBC MIC & MBC Determination (Broth Microdilution) Screen->MIC_MBC Active Compounds TimeKill Time-Kill Kinetics Assay MIC_MBC->TimeKill Potent Compounds (Low MIC) Advanced Mechanism of Action, Resistance Potential, Toxicity Assays TimeKill->Advanced Lead Candidate(s)

Caption: A tiered workflow for evaluating novel antibacterial compounds.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and reliable data. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the global authorities on antimicrobial susceptibility testing.[1][20][21][22]

Protocol 1: Broth Microdilution for MIC & MBC Determination

This method is the cornerstone for quantitatively assessing the in vitro activity of a novel β-keto ester.[23] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]

Causality Behind Key Steps:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors, ensuring that the observed effects are due to the test compound. The adjustment with calcium and magnesium ions is critical for the activity of certain antibiotic classes and ensures consistency.

  • Inoculum Standardization: The final bacterial concentration must be ~5 x 10⁵ CFU/mL.[23] This is achieved by adjusting the initial suspension to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL) and then diluting it.[27] An incorrect inoculum density can drastically alter MIC results; too low may overestimate potency, while too high may underestimate it.

  • Controls: A self-validating assay requires controls.

    • Growth Control (No Compound): Confirms that the bacteria can grow in the test conditions.

    • Sterility Control (No Bacteria): Confirms that the medium and plate are not contaminated.

    • Positive Control (Known Antibiotic): Using an antibiotic like Kanamycin or Gentamicin with a known MIC for the quality control strain (e.g., E. coli ATCC 25922) validates the entire experimental setup.[5][28]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the β-keto ester in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[23] c. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL (this will be diluted 1:1 in the final step).

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. b. Do not add bacteria to the sterility control wells. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[23]

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear. b. The MIC is the lowest concentration of the β-keto ester that completely inhibits visible growth.[14][24]

  • MBC Determination (Optional): a. From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a fresh, antibiotic-free agar plate. b. Incubate the agar plates at 35-37°C for 18-24 hours. c. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[29]

G prep_compound 1. Prepare Serial Dilutions of β-Keto Ester in Plate inoculate 4. Inoculate Plate with Bacteria (Final Conc. ~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum 2. Standardize Bacterial Inoculum to 0.5 McFarland dilute_inoculum 3. Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 5. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc 7. Plate from clear wells onto agar read_mic->plate_mbc read_mbc 8. Read MBC (Lowest concentration with ≥99.9% kill) plate_mbc->read_mbc

Caption: Workflow for the Broth Microdilution MIC/MBC Assay.

Protocol 2: Time-Kill Kinetics Assay

This assay provides critical insight into the pharmacodynamics of a lead compound, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[16]

Step-by-Step Methodology:

  • Preparation: a. Prepare flasks containing CAMHB with the β-keto ester at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). b. Include a growth control flask with no compound.

  • Inoculum: a. Prepare a bacterial inoculum in the mid-logarithmic phase of growth, adjusted to a final concentration of ~5 x 10⁵ CFU/mL in each flask.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in a neutralizing broth or sterile saline. c. Plate the dilutions onto antibiotic-free agar plates.

  • Incubation and Counting: a. Incubate the plates for 18-24 hours. b. Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. A bactericidal effect is defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[16][19] c. A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL.[19]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparative analysis.

Example MIC/MBC Data Table

A study by Rojas-Altuve et al. (2023) investigated several β-keto ester analogues.[5] The data below is illustrative of how results can be presented, comparing novel compounds against a standard antibiotic control.

Compound P. aeruginosa (ATCC 19429) S. aureus (ATCC 29737)
MIC (mg/mL) MBC (mg/mL)
β-Keto Ester 60.322.50
β-Keto Ester 80.635.00
Kanamycin (Control)10.00 (µg/mL)10.00 (µg/mL)
(Data adapted from Rojas-Altuve et al. (2023) for illustrative purposes)[5]

Interpreting the Data:

  • A low MIC value indicates high potency.[30]

  • It is crucial not to directly compare the numerical MIC value of one drug class to another; interpretation should be based on established breakpoints set by organizations like CLSI.[26][30][31]

  • If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal. A large difference suggests bacteriostatic activity.

Potential Mechanism: Quorum Sensing Inhibition

As mentioned, β-keto esters may function by inhibiting quorum sensing. This can be visualized as a competitive antagonism at the bacterial receptor level.

G cluster_0 Normal Quorum Sensing cluster_1 Inhibition by β-Keto Ester AI Autoinducer (e.g., 3-oxo-C6-HSL) Receptor Receptor (e.g., LasR) AI->Receptor Binds Genes Virulence Gene Expression Receptor->Genes Activates BKE β-Keto Ester Receptor2 Receptor (e.g., LasR) BKE->Receptor2 Blocks Genes2 No Gene Expression Receptor2->Genes2 AI2 Autoinducer AI2->Receptor2 Cannot Bind

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical entities we handle. Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a beta-keto ester containing a chlorinated aromatic ring, requires meticulous disposal procedures rooted in a clear understanding of its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a compound is the critical first step in determining its disposal pathway. This compound is classified with several hazards that preclude simple disposal methods.[1] The Globally Harmonized System (GHS) classifications dictate the need for stringent containment and disposal protocols.[1][2][3]

Hazard Class & Category Hazard Statement GHS Code Description
Acute Toxicity, OralHarmful if swallowedH302Ingestion can cause significant adverse health effects.[1]
Acute Toxicity, DermalHarmful in contact with skinH312Skin absorption can lead to toxicity.[1]
Skin IrritationCauses skin irritationH315Direct contact can cause inflammation and irritation.[1][2]
Eye IrritationCauses serious eye irritationH319Can cause significant, potentially damaging eye irritation.[1][2]
Acute Toxicity, InhalationHarmful if inhaledH332Inhalation of vapors or aerosols can be harmful.[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation may irritate the respiratory tract.[1][2]

These classifications firmly establish that this compound cannot be treated as benign waste. Its combination of acute toxicity and irritant properties, coupled with its chemical structure, demands its management as regulated hazardous waste.

The Core Principle: Segregation of Halogenated Organic Waste

The single most important principle in disposing of this compound is segregation . As a chlorinated organic compound, it falls into a specific category of hazardous waste that must not be mixed with non-halogenated solvents or discharged into the sanitary sewer system.[4][5][6]

Causality:

  • Environmental Persistence: Chlorinated aromatic structures are often resistant to biodegradation, leading to persistence in the environment.[7] Improper disposal can result in long-term contamination of water and soil.

  • Wastewater Treatment Incompatibility: Municipal wastewater treatment facilities are typically not equipped to remove or neutralize such complex organic compounds.[4][5] Their release can disrupt the biological processes central to wastewater treatment and lead to the discharge of pollutants into waterways.

  • Incineration Requirements: Halogenated waste requires disposal via high-temperature incineration with specialized scrubbers to safely neutralize the hydrogen chloride gas produced during combustion.[7][8] Mixing it with non-halogenated waste, which can often be recycled as fuel, contaminates the entire waste stream and dramatically increases disposal costs and complexity.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the waste, from the point of generation to its final removal from the laboratory.

Point-of-Generation Handling
  • Identify: All waste streams containing this compound must be identified. This includes pure or excess compound, reaction mixtures, solutions, and contaminated materials (e.g., silica gel, filter paper, gloves).

  • Contain: Use a dedicated, chemically-resistant waste container (e.g., borosilicate glass or high-density polyethylene) equipped with a secure, vapor-tight lid.

  • Label Immediately: The container must be labeled at the moment the first drop of waste is added. The label must clearly state:

    • "HAZARDOUS WASTE"

    • "HALOGENATED ORGANIC WASTE"

    • The full chemical name: "this compound" and any other components in the mixture.

    • Approximate concentrations/volumes.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

Waste Accumulation and Storage
  • Segregate: Store the halogenated waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents or bases.[6][9]

  • Secondary Containment: Place the primary waste container within a larger, chemically-resistant secondary container to contain any potential leaks or spills.

  • Maintain Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of harmful vapors.[9]

Disposal of Empty Containers

A container that held this compound is not truly empty until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The rinsate from this cleaning process is now considered hazardous waste and MUST be added to your "HALOGENATED ORGANIC WASTE" container.[6]

  • Deface and Dispose: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Final Disposal
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full waste container.

  • Professional Management: The waste will be managed by a licensed hazardous waste disposal firm. The standard and accepted terminal disposal method for this category of waste is high-temperature incineration.[7][8]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposition Generate Waste Generated (Contains C10H9ClO3) IsLiquid Liquid Waste? Generate->IsLiquid Pure compound, solutions, reaction mixtures IsSolid Solid Waste? Generate->IsSolid Contaminated gloves, paper, silica gel IsEmpty Empty Container? Generate->IsEmpty Original reagent bottle LiquidWaste Collect in dedicated, sealed container for 'HALOGENATED ORGANIC LIQUIDS' IsLiquid->LiquidWaste Yes SolidWaste Collect in dedicated, lined container for 'HALOGENATED ORGANIC SOLIDS' IsSolid->SolidWaste Yes Rinse Triple-rinse with appropriate solvent IsEmpty->Rinse Yes Store Store in Satellite Accumulation Area (Secondary Containment) LiquidWaste->Store SolidWaste->Store CollectRinsate Collect rinsate into liquid waste container Rinse->CollectRinsate DisposeContainer Dispose of rinsed container as non-hazardous waste Rinse->DisposeContainer CollectRinsate->LiquidWaste EHS Arrange Pickup with Environmental Health & Safety (EHS) Store->EHS Incinerate Terminal Disposal via High-Temperature Incineration EHS->Incinerate

Caption: Decision workflow for the disposal of this compound.

Prohibited Practices: What Not to Do

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Pour Down the Drain: As a water-immiscible, chlorinated organic compound, it must never be disposed of via the sanitary sewer.[4][5]

  • DO NOT Mix with Non-Halogenated Waste: This cross-contaminates other waste streams, preventing their potential for recycling and increasing disposal costs.[6]

  • DO NOT Evaporate in a Fume Hood: While this may be permissible for small quantities of volatile, non-hazardous solvents, it is not an acceptable disposal method for a toxic, halogenated compound. It merely transfers the pollutant to the atmosphere.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and environmental stewardship that is paramount in modern research and development.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • Dunn, B. W., & Englund, H. M. (1970). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 4(5), 424-426. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-chlorophenyl)-3-oxopropanoate. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Ascent Chemical. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Handling any chemical reagent requires a foundational respect for its inherent properties and potential hazards. Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a substituted beta-keto ester, is no exception. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the material and the correct implementation of Personal Protective Equipment (PPE). This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety protocols.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]

A comprehensive hazard profile, compiled from available safety data, dictates the necessary layers of protection.[1][2][3]

Hazard ClassGHS Hazard StatementImplication for PPE Selection
Acute Toxicity (Oral) H302: Harmful if swallowedWhile not directly mitigated by PPE, this underscores the importance of preventing hand-to-mouth contamination. Gloves are the first line of defense.
Acute Toxicity (Dermal) H312: Harmful in contact with skinRequires robust skin protection. Gloves and a lab coat are mandatory to prevent absorption.
Skin Corrosion/Irritation H315: Causes skin irritationImperative to use chemically resistant gloves and a lab coat to prevent direct contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritationMandates the use of chemical splash goggles at all times.
Acute Toxicity (Inhalation) H332: Harmful if inhaledAll handling must be performed in a certified chemical fume hood to control vapor exposure.
Specific Target Organ Toxicity H335: May cause respiratory irritationReinforces the need for engineering controls like a fume hood. Respiratory protection may be needed for spills or emergencies.

This data-driven approach is the cornerstone of laboratory safety; we don't just wear PPE, we wear specific PPE for specific, quantifiable reasons.

Core Protective Equipment: Your Primary Defense

Based on the hazard assessment, a standard ensemble of PPE is required for any procedure involving this compound.

Eye and Face Protection

Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient.[1]

  • Chemical Splash Goggles: These must be worn at all times when handling the compound, whether in solid or solution form. They provide a seal around the eyes, offering superior protection from splashes, vapors, and dust compared to safety glasses.[4][5]

  • Face Shield: When there is a significant risk of splashing—such as during transfers of large volumes or when reacting under pressure—a face shield should be worn in addition to chemical splash goggles.[5] The goggles protect the eyes, while the shield protects the entire face.

Skin and Body Protection

Harmful dermal contact and skin irritation are significant risks.[1]

  • Gloves: Selecting the correct glove material is critical. This compound is a ketone and a chlorinated solvent derivative. No single glove material is impervious to all chemicals.[5][6]

    • Recommended: Butyl or Viton™ gloves are often recommended for ketones and chlorinated compounds.[6]

    • Use with Caution: Nitrile gloves may offer limited protection for short-duration tasks but can degrade with prolonged exposure to ketones.[6] Always double-check the glove manufacturer's compatibility chart for the specific chemical or a close structural analog.

    • Practice: Never wear potentially contaminated gloves outside of the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[5]

  • Laboratory Coat: A buttoned, long-sleeved, chemically resistant lab coat is mandatory. This protects your skin and personal clothing from accidental spills.[7]

Respiratory Protection

The compound's potential to cause respiratory irritation and harm if inhaled makes engineering controls the primary method of protection.[1]

  • Chemical Fume Hood: All procedures that may generate dust (when handling the solid) or vapors (when in solution or heated) must be conducted inside a properly functioning chemical fume hood.[8][9] Keep the sash at the lowest practical height.

  • Respirators: For emergency situations, such as a large spill outside of a fume hood, a supplied-air respirator (SAR) or an air-purifying respirator (APR) with an organic vapor cartridge may be necessary.[10][11] Use of respirators requires formal training and fit-testing as part of a comprehensive respiratory protection program.[11]

Procedural Discipline: Protocols for Safe Operation

Effective PPE use is a combination of correct equipment and disciplined procedure.

Step-by-Step PPE Workflow
  • Assessment & Selection: Before approaching the chemical, assess the specific task (e.g., weighing, dissolution, transfer) and select the appropriate PPE based on the workflow diagram below.

  • Inspection: Always inspect your PPE for signs of damage—cracks in goggles, or punctures or discoloration in gloves.[9] Do not use damaged equipment.

  • Donning Sequence: i. Put on the lab coat and fasten all buttons. ii. Put on chemical splash goggles. iii. Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Handling Operations: Conduct all work within a fume hood.[9] Keep hands and tools that have contacted the chemical inside the hood to prevent contamination of the lab space.

  • Doffing Sequence (Removal): i. Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. ii. Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. iii. Remove goggles. iv. Wash hands thoroughly with soap and water.[8]

  • Disposal:

    • Used gloves and any disposable items (e.g., weigh boats, paper towels) contaminated with this compound must be disposed of in a designated hazardous waste container.[8]

    • Do not mix with regular trash. Follow your institution's specific hazardous waste disposal guidelines.

Visualizing the PPE Decision Process

This diagram outlines the logic for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow cluster_start cluster_ppe Minimum Required PPE cluster_controls Primary Engineering Control cluster_decisions Task-Specific Hazard Assessment cluster_actions Additional Protective Measures start Initiate Task with This compound min_ppe Chemical Splash Goggles + Lab Coat + Chemically Resistant Gloves start->min_ppe Always fume_hood All work must be performed in a Chemical Fume Hood min_ppe->fume_hood Always splash_risk Significant Splash Risk? (e.g., large volume transfer) fume_hood->splash_risk spill_emergency Emergency Scenario? (e.g., spill outside hood) splash_risk->spill_emergency No face_shield ADD Face Shield splash_risk->face_shield Yes respirator ADD Appropriate Respirator (requires training) spill_emergency->respirator Yes End Task Safely End Task Safely spill_emergency->End Task Safely No respirator->End Task Safely

Caption: PPE selection workflow for handling this compound.

Emergency Response: Immediate Actions

Even with the best precautions, accidents can happen.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If they feel unwell, seek medical attention.

  • Spill: For a small spill inside a fume hood, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[3] For large spills or any spill outside a fume hood, evacuate the area and follow your institution's emergency procedures.[13]

By integrating a deep understanding of the chemical's hazards with disciplined, repeatable procedures, you create a robust safety culture that protects not only you but also your colleagues. This proactive approach to safety is the hallmark of a trustworthy and effective research environment.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. CAS#:632327-19-6 | this compound.[Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.[Link]

  • California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory.[Link]

  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. U.S. Department of Health and Human Services. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.[Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Environmental Health & Safety. [Link]

  • AFT Fasteners. Keto-Handler Plus Thermoplastic Elastomer (TPE) Glove.[Link]

  • Center for the Polyurethanes Industry. Guidance for Selection of Protective Clothing for MDI Users. American Chemistry Council. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.